1,5,5-Trimethyl-6-methylene-cyclohexene
Description
Structure
3D Structure
Properties
CAS No. |
514-95-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,5,5-trimethyl-6-methylidenecyclohexene |
InChI |
InChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h6H,2,5,7H2,1,3-4H3 |
InChI Key |
FMXKKHBXBBAQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1=C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
1,5,5-Trimethyl-6-methylene-cyclohexene natural abundance
An In-depth Technical Guide on the Natural Abundance of 1,5,5-Trimethyl-6-methylene-cyclohexene (β-Pinene)
Introduction
This compound, more commonly known as β-pinene, is a bicyclic monoterpene with the chemical formula C₁₀H₁₆.[1] It is a colorless liquid with a characteristic woody-green, pine-like aroma.[2] As one of the two major isomers of pinene, the other being α-pinene, β-pinene is a significant constituent of the essential oils of numerous plant species.[1][2] It is one of the most abundant volatile organic compounds (VOCs) released by forest trees.[2][3]
This guide provides a comprehensive overview of the natural abundance of β-pinene, its biosynthetic pathway in plants, and the standard experimental protocols for its extraction and quantification. The information is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the scientific and commercial applications of this versatile natural compound.
Natural Abundance and Distribution
β-pinene is widely distributed throughout the plant kingdom, contributing significantly to the aromatic profile of many herbs, spices, and conifers.[2][4][5] It is typically found alongside its isomer, α-pinene, though their relative abundance can vary dramatically depending on the plant species, genetics, and environmental conditions.[6][7] The compound is a major component of turpentine, which is derived from the resin of pine trees.[1][8]
Quantitative Data
The concentration of β-pinene in the essential oils of various plants has been extensively studied. The following table summarizes its abundance in several notable species.
| Plant Species | Common Name | Plant Part | β-Pinene % of Essential Oil | Reference(s) |
| Pinus species | Pine | Needles/Resin | Varies (often significant) | [7] |
| Picea abies | Norway Spruce | Needles | ~5-15% | [7] |
| Artemisia annua | Sweet Wormwood | Leaves | Forms 92% of pinene content | [3] |
| Cuminum cyminum | Cumin | Seeds | Present | [2] |
| Humulus lupulus | Hops | Flowers | Present | |
| Piper nigrum | Black Pepper | Fruit | Present | [5] |
| Cannabis sativa | Cannabis | Flowers | Varies by strain | [2] |
| Myrtus communis | Myrtle | Leaves | 0.68% | [9] |
| Ligusticum brachylobum | - | - | 18.01% | [10] |
| Alpinia officinarum | Galangal | Rhizome | Present | [10] |
Biosynthesis of β-Pinene
In plants, monoterpenes like β-pinene are synthesized in the plastids. The biosynthesis begins with the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[6][11]
The key steps are:
-
GPP Synthesis : Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP).[11]
-
Isomerization & Cyclization : GPP is isomerized and then cyclized by a specific enzyme, pinene synthase (PS). This reaction proceeds through a common carbocation intermediate.[6][12]
-
Product Formation : The final step involves the deprotonation of this intermediate. The loss of a methyl proton from outside the bicyclic ring structure results in the formation of β-pinene, which has an exocyclic double bond.[1][6] Alternatively, deprotonation from within the ring leads to the more thermodynamically stable α-pinene.[6]
Figure 1. Biosynthetic pathway of α- and β-pinene from IPP and DMAPP precursors.
Experimental Protocols
The analysis of β-pinene from natural sources involves two primary stages: extraction of the essential oil from the plant matrix, followed by chromatographic separation and quantification.
Extraction: Steam Distillation
Steam distillation is the most prevalent method for extracting essential oils from plant materials.[13][14] The process leverages steam to vaporize the volatile compounds without thermally degrading them.[14]
Methodology:
-
Preparation : The plant material (e.g., leaves, flowers, or needles) is harvested and placed into a still or distillation flask.[15]
-
Steam Injection : Steam is introduced into the bottom of the still. As the hot steam passes through the biomass, it ruptures the plant's oil glands and liberates the volatile aromatic compounds.[13]
-
Vaporization : The heat from the steam causes the volatile essential oil components, including β-pinene, to vaporize. The steam and essential oil vapor mixture rises to the top of the still.
-
Condensation : This vapor mixture is directed into a condenser, which is cooled with circulating cold water. The cooling causes the vapor to condense back into a liquid state.[16]
-
Separation : The condensate, a mixture of water (hydrosol) and essential oil, is collected in a separator (often a Florentine flask). Because essential oils are generally immiscible with and less dense than water, the oil forms a distinct layer on top of the water.[14]
-
Collection : The upper layer of essential oil is carefully siphoned off and collected for analysis.
Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying individual terpenes like β-pinene in a complex essential oil mixture.[17][18] Headspace solid-phase microextraction (HS-SPME) is an alternative sample preparation method that avoids solvents and can provide a cleaner analysis.[19]
Methodology:
-
Sample Preparation :
-
Liquid Injection : The extracted essential oil is diluted in an appropriate organic solvent (e.g., ethanol (B145695) or ethyl acetate).[18] An internal standard (e.g., n-tridecane), a compound not naturally present in the sample, is added at a known concentration for accurate quantification.[17][18]
-
HS-SPME : A small amount of the plant material is placed in a sealed vial and heated. A coated fiber is exposed to the headspace (the gas above the sample), where it adsorbs the volatile terpenes. The fiber is then directly injected into the GC.
-
-
GC Separation : The prepared sample is injected into the GC.
-
Carrier Gas : An inert gas, typically helium, carries the sample through a long, thin capillary column (e.g., HP-5MS).[20]
-
Column & Oven : The column is coated with a stationary phase. The GC oven is subjected to a precise temperature program, starting at a low temperature and gradually increasing.[10] Compounds separate based on their boiling points and affinity for the stationary phase; β-pinene will elute at a characteristic retention time under specific conditions.
-
-
MS Identification and Quantification :
-
Ionization : As compounds exit the GC column, they enter the mass spectrometer, where they are bombarded with electrons (electron ionization), causing them to fragment into characteristic patterns of charged ions.
-
Detection : The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification : The mass spectrum of an unknown peak is compared against spectral libraries (e.g., NIST, Wiley) for positive identification. Confirmation is achieved by comparing its retention time to that of a certified β-pinene standard.
-
Quantification : For quantification, a calibration curve is generated by running known concentrations of a β-pinene standard. The peak area of β-pinene in the sample is compared to this curve, and its concentration is calculated relative to the internal standard.[17]
-
Figure 2. General experimental workflow for the quantification of β-pinene.
References
- 1. Alpha & Beta Pinene | Uses & Synthesis | Study.com [study.com]
- 2. β-Pinene - Wikipedia [en.wikipedia.org]
- 3. Cloning and Functional Characterization of a β-Pinene Synthase from Artemisia annua That Shows a Circadian Pattern of Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. extractconsultants.com [extractconsultants.com]
- 5. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]
- 6. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. foreverest.net [foreverest.net]
- 9. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (−)-beta-pinene synthase - Wikipedia [en.wikipedia.org]
- 13. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 14. ellementalpro.com [ellementalpro.com]
- 15. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
- 16. rockymountainoils.com [rockymountainoils.com]
- 17. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Beta-Pinene Biosynthesis Pathway in Pinus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-pinene (B31000) (β-pinene) is a bicyclic monoterpene that is a major constituent of the oleoresin of many Pinus species. It plays a crucial role in the chemical defense of these conifers against herbivores and pathogens. Beyond its ecological significance, β-pinene is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its biosynthesis is therefore of considerable interest for metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the β-pinene biosynthesis pathway in Pinus species, detailing the enzymatic steps, summarizing key quantitative data, and providing experimental protocols for its study.
The Biosynthetic Route to Beta-Pinene: From Core Metabolism to a Bicyclic Monoterpene
The biosynthesis of β-pinene, like all terpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways are responsible for the production of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. In conifers, the MEP pathway is the primary source of precursors for monoterpene biosynthesis, including β-pinene.
The key steps in the biosynthesis of β-pinene are:
-
Precursor Synthesis (MEP Pathway): The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce both IPP and DMAPP.
-
Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase (GPPS), a type of prenyltransferase, catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). This is a critical branch point in terpenoid metabolism, committing the precursors to the monoterpene pathway.
-
Cyclization to β-Pinene: The final and defining step is the cyclization of the linear GPP molecule into the bicyclic structure of β-pinene. This complex reaction is catalyzed by a class of enzymes known as monoterpene synthases, specifically pinene synthases (PS). Different pinene synthases can produce various isomers and enantiomers of pinene, including (+)-α-pinene, (-)-α-pinene, (+)-β-pinene, and (-)-β-pinene, from the same GPP substrate. The specific pinene synthase(s) expressed in a particular Pinus species and tissue determine the characteristic blend of pinenes in its oleoresin. For instance, in loblolly pine (Pinus taeda), distinct enzymes are responsible for the synthesis of (+)-α-pinene and (-)-β-pinene.[1][2]
Quantitative Data
A summary of key quantitative data related to the enzymes and products of the β-pinene biosynthesis pathway in Pinus species is presented below. This data is essential for kinetic modeling and metabolic engineering efforts.
Table 1: Kinetic Properties of Monoterpene Synthases from Pinus Species
| Enzyme | Pinus Species | Substrate | K_m_ (µM) | Major Products | Reference |
| (-)-β-Pinene Synthase | Pinus taeda | Geranyl Diphosphate | 3 | (-)-β-Pinene | [1][2] |
| (+)-α-Pinene Synthase | Pinus taeda | Geranyl Diphosphate | - | (+)-α-Pinene | [3] |
| (-)-α-Pinene Synthase | Pinus taeda | Geranyl Diphosphate | - | (-)-α-Pinene | [3] |
Note: '-' indicates data not available in the cited literature.
Table 2: Relative Abundance of α- and β-Pinene in the Oleoresin of Various Pinus Species
| Pinus Species | Tissue | α-Pinene (%) | β-Pinene (%) | Reference |
| Pinus taeda | Xylem | Decreases with height | Increases with height | [4] |
| Pinus taeda (southerly seed source) | - | 71.59 | Higher concentration | [5] |
| Pinus taeda (northerly seed source) | - | 83.54 | Lower concentration | [5] |
| Pinus nigra | Needles | 23.4 | 42.6 | [6][7] |
| Pinus brutia | Needles | 14.4 | 29.5 | [8] |
| Pinus massoniana | Needles | High concentration | High concentration | [9] |
Note: The exact percentages can vary depending on genetic and environmental factors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the β-pinene biosynthesis pathway.
Heterologous Expression and Purification of Pine Monoterpene Synthases
This protocol describes the expression of pine monoterpene synthase genes in a microbial host, such as Escherichia coli, for subsequent characterization.
a. Gene Cloning:
- Isolate total RNA from the desired Pinus species tissue (e.g., needles, xylem).
- Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.
- Amplify the full-length coding sequence of the target monoterpene synthase gene using gene-specific primers designed based on known sequences.
- Clone the PCR product into a suitable expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag) for purification.
b. Heterologous Expression:
- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD_600_ of 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
c. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
- Elute the recombinant protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).
- Analyze the purified protein by SDS-PAGE to assess purity and size.
- Desalt and exchange the buffer of the purified protein using a desalting column or dialysis.
In Vitro Enzyme Assay of Pinene Synthase
This assay is used to determine the activity and product profile of a purified pinene synthase.
a. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.2, 10% glycerol, 1 mM DTT).
- The reaction mixture (e.g., 50 µL total volume) should contain the purified enzyme (1-5 µg), 10 µM geranyl diphosphate (GPP) as the substrate, and divalent cations (e.g., 10 mM MgCl₂ and 0.5 mM MnCl₂).
b. Reaction Incubation:
- Overlay the reaction mixture with a layer of an organic solvent (e.g., 200 µL of pentane (B18724) or hexane) to trap the volatile monoterpene products.
- Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
c. Product Extraction and Analysis:
- Stop the reaction by vortexing to extract the products into the organic layer.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).
Analysis of Monoterpenes in Pinus Tissues by GC-MS
This protocol outlines the extraction and analysis of β-pinene and other monoterpenes from plant material.
a. Sample Preparation:
- Collect fresh tissue from the desired Pinus species (e.g., needles, bark, xylem).
- Freeze the tissue in liquid nitrogen and grind it to a fine powder.
b. Extraction:
- Extract a known weight of the powdered tissue with a suitable organic solvent (e.g., pentane, hexane, or dichloromethane) containing an internal standard (e.g., fenchone (B1672492) or isobutylbenzene) for quantification.
- Vortex or sonicate the mixture for a defined period.
- Centrifuge to pellet the plant debris.
- Carefully transfer the supernatant to a clean vial.
c. GC-MS Analysis:
- Inject an aliquot of the extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
- The GC oven temperature program should be optimized to separate the monoterpenes of interest. A typical program might start at a low temperature (e.g., 40-60°C), ramp up to a higher temperature (e.g., 200-250°C), and then hold for a few minutes.
- The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
- Identify the individual monoterpenes by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
- Quantify the amount of each monoterpene by comparing its peak area to that of the internal standard.
Visualizations
Diagram of the Beta-Pinene Biosynthesis Pathway
Caption: The beta-pinene biosynthesis pathway in Pinus species.
Experimental Workflow for Pinene Synthase Characterization
Caption: A typical experimental workflow for characterizing a pine monoterpene synthase.
Conclusion
The biosynthesis of β-pinene in Pinus species is a well-defined pathway that is central to the chemical ecology of these important trees. This guide has provided a detailed overview of the enzymatic steps, a compilation of relevant quantitative data, and robust experimental protocols to aid researchers in this field. Further research into the regulation of this pathway and the structure-function relationships of pinene synthases will undoubtedly open new avenues for the sustainable production of this valuable monoterpene and the development of novel applications.
References
- 1. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholars.csus.edu]
- 3. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. rngr.net [rngr.net]
- 6. mdpi.com [mdpi.com]
- 7. α-Pinene, a Main Component of Pinus Essential Oils, Enhances the Expression of Insulin-Sensitive Glucose Transporter Type 4 in Murine Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IDENTIFICATION AND QUANTIFICATION OF PINE NEEDLE ESSENTIAL OIL FROM DIFFERENT HABITATS AND SPECIES OF CHINA BY GC-MS AND GC METHOD | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
An In-depth Technical Guide to the Physical and Chemical Properties of β-Pinene
For Researchers, Scientists, and Drug Development Professionals
Beta-pinene (β-pinene) is a bicyclic monoterpene, an organic compound naturally abundant in the essential oils of many plants, including pine trees.[1][2] It is one of two structural isomers of pinene, the other being α-pinene.[1][2] As a renewable biomass resource, β-pinene is a critical starting material for the synthesis of other terpenes and an active area of research for its potential applications in fragrances, flavorings, and pharmaceuticals.[3][4][5] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its analysis, and insights into its chemical behavior.
Physical and Spectroscopic Properties
β-Pinene is a colorless, transparent liquid with a characteristic dry, woody, and resinous pine-like aroma.[2][6] It is insoluble in water but soluble in organic solvents like alcohol and ether.[6][7] The enantiomers, (+)-β-pinene and (-)-β-pinene, are optically active.[4][8]
Physical Properties
The key physical properties of β-pinene are summarized in the table below, providing a comparative overview of reported values.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆ | [1][2][6][9][10] |
| Molecular Weight | 136.23 g/mol | [1][6][9][11] |
| Appearance | Colorless, transparent liquid | [1][6][12] |
| Odor | Dry, woody, resinous, pine-like | [1][2][3][6] |
| Boiling Point | 165–167 °C (329–332 °F) | [1][3][4][6][9][11][13][14][15][16][17] |
| Melting Point | -61.5 °C (-78.7 °F) | [1][3][4][6][9][11][14][16][17] |
| Density | 0.859 - 0.872 g/mL at 25 °C | [1][2][3][4][8][11][14] |
| Refractive Index | 1.478 - 1.481 at 20 °C | [2][3][4][8][14][18] |
| Flash Point | 32 - 43 °C (88 - 109.4 °F) | [3][6][9][11][12][14][19][20][21] |
| Vapor Pressure | ~2.4 - 2.93 mmHg at 25 °C | [6][11][12][14] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [1][2][6][7][13][22] |
| Specific Rotation [α] | (-)-β-pinene: -17° to -23° (neat) | [4][18] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of β-pinene.
| Spectroscopy Type | Key Features and Peaks |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra show characteristic fragmentation patterns with major peaks (m/z) at 93, 41, and 69.[16] |
| Infrared (IR) Spectroscopy | High-resolution IR interferometry can be used for detection. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide detailed structural information, confirming the bicyclic structure and the exocyclic double bond. |
Chemical Properties and Reactivity
The chemical reactivity of β-pinene is dominated by its strained bicyclic ring system and the exocyclic double bond. It readily undergoes several types of reactions.
Oxidation
β-pinene is susceptible to oxidation, particularly in the presence of air or other oxidizing agents.[1][23]
-
Atmospheric Oxidation : In the atmosphere, it reacts with photochemically produced hydroxyl (OH) radicals.[6][24]
-
Controlled Oxidation : Oxidation can yield a variety of valuable products. For example, allylic oxidation can produce trans-pinocarveol, while oxidation with agents like peracetic acid can form β-pinene oxide.[1][25][26] The initial exothermic temperature for oxidation is around 63 °C, indicating high reactivity.[15]
Isomerization
β-pinene can be isomerized to its more stable isomer, α-pinene, or other monoterpenes. This process is often acid-catalyzed. It can also be produced via the isomerization of alpha-pinene.[2]
Polymerization
β-pinene serves as a monomer in cationic polymerization to produce poly(β-pinene).[5][27] This process typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[5][28] The resulting polymer has potential applications as a bio-based plastic for optoelectronics and other high-performance materials.[29] The polymerization proceeds via isomerization of the monomer unit.[27]
Pyrolysis
On an industrial scale, β-pinene undergoes pyrolysis (thermal decomposition) to produce myrcene, a key acyclic terpene used as a precursor for the synthesis of various fragrance and flavor chemicals.[3]
Experimental Protocols
Accurate determination of β-pinene's properties requires standardized experimental methods. Below are outlines of common protocols.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify β-pinene in a complex mixture, such as an essential oil.
Methodology:
-
Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1%).
-
Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injector port, which is heated to a high temperature (e.g., 250 °C) to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or HP-5ms column). The column temperature is gradually increased according to a programmed temperature ramp (e.g., starting at 60 °C and increasing to 240 °C at a rate of 3 °C/min) to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV), causing them to fragment into characteristic ions.
-
Mass Analysis & Detection: The fragment ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
-
Identification: The resulting mass spectrum is compared to a spectral library (e.g., NIST, Wiley) to identify β-pinene based on its unique fragmentation pattern and retention time.[16] Quantification is achieved by integrating the peak area and comparing it to a calibration curve of a known standard.
References
- 1. β-Pinene - Wikipedia [en.wikipedia.org]
- 2. Beta Pinene [essentialoil.in]
- 3. beta-Pinene CAS#: 127-91-3 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Room temperature cationic polymerization of β-pinene using modified AlCl3 catalyst: toward sustainable plastics from renewable biomass resources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. (+)-BETA-PINENE | 19902-08-0 [chemicalbook.com]
- 9. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]
- 10. β-Pinene [webbook.nist.gov]
- 11. β-pinene | CAS#:127-91-3 | Chemsrc [chemsrc.com]
- 12. β-PINENE | Occupational Safety and Health Administration [osha.gov]
- 13. acs.org [acs.org]
- 14. guidechem.com [guidechem.com]
- 15. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02235K [pubs.rsc.org]
- 16. (-)-beta-Pinene | C10H16 | CID 440967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: Showing metabocard for (-)-beta-Pinene (HMDB0036559) [hmdb.ca]
- 18. (1S)-(-)-beta-Pinene, 98% 250 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 19. fishersci.com [fishersci.com]
- 20. fr.cpachem.com [fr.cpachem.com]
- 21. hpc-standards.com [hpc-standards.com]
- 22. Pinene - Wikipedia [en.wikipedia.org]
- 23. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. ACP - Investigation of the β-pinene photooxidation by OH in the atmosphere simulation chamber SAPHIR [acp.copernicus.org]
- 25. foreverest.net [foreverest.net]
- 26. research.abo.fi [research.abo.fi]
- 27. Synthesis of high molecular weight poly (β-pinene) | Semantic Scholar [semanticscholar.org]
- 28. mdpi.com [mdpi.com]
- 29. Sustainable cycloolefin polymer from pine tree oil for optoelectronics material: living cationic polymerization of β-pinene and catalytic hydrogenation of high-molecular-weight hydrogenated poly(β-pinene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 1,5,5-Trimethyl-6-methylene-cyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,5,5-Trimethyl-6-methylene-cyclohexene (CAS No. 514-95-4), a monoterpene of interest in various research and development applications. Due to the limited availability of fully compiled public data for this specific compound, this document presents a combination of reported data and predicted spectroscopic characteristics based on its structural analog, β-pinene, and established principles of spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are derived from the analysis of its structural features—a trisubstituted cyclohexene (B86901) ring with an exocyclic methylene (B1212753) group and a gem-dimethyl group—and comparison with the known spectral data of the closely related isomer, β-pinene.
Disclaimer: The ¹H and ¹³C NMR data presented below are predicted values and should be used as a reference. Experimental verification is recommended for precise structural elucidation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| =CH- (vinyl) | 5.3 - 5.5 | m | - |
| =CH₂ (exocyclic) | 4.7 - 4.9 | d | - |
| -CH₂- (allylic) | ~2.2 | m | - |
| -CH₂- | ~1.8 | m | - |
| -CH- (allylic) | ~2.4 | m | - |
| -C(CH₃)₂ (gem-dimethyl) | ~1.0 | s | - |
| =C-CH₃ (vinyl methyl) | ~1.7 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (quaternary, gem-dimethyl) | 30 - 40 |
| C (quaternary, vinyl) | 140 - 150 |
| CH (vinyl) | 120 - 130 |
| CH₂ (exocyclic vinyl) | 105 - 115 |
| CH₂ (ring) | 20 - 40 |
| CH₂ (ring) | 20 - 40 |
| CH (ring, allylic) | 40 - 50 |
| C(CH₃)₂ (gem-dimethyl) | 25 - 35 |
| =C-CH₃ (vinyl methyl) | 20 - 30 |
Table 3: Expected Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| =C-H stretch (vinyl) | 3070 - 3090 | Medium |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| C=C stretch (exocyclic) | 1640 - 1650 | Medium |
| C=C stretch (endocyclic) | 1660 - 1680 | Medium |
| CH₂ bend (scissoring) | ~1450 | Medium |
| CH₃ bend (asymmetric) | ~1465 | Medium |
| CH₃ bend (symmetric) | ~1375 | Medium |
| =CH₂ out-of-plane bend | 880 - 900 | Strong |
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Proposed Fragment Ion | Notes |
| 136 | [M]⁺ | Molecular Ion |
| 121 | [M-CH₃]⁺ | Loss of a methyl group |
| 93 | [M-C₃H₇]⁺ | Loss of an isopropyl group (retro-Diels-Alder fragmentation) |
| 79 | Further fragmentation | |
| 68 | Base peak, often from retro-Diels-Alder of cyclohexene derivatives |
Experimental Protocols
The following protocols describe standard methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: One-dimensional proton NMR spectra are typically acquired with a 90° pulse, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A spectral width of 200-250 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a drop is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The volatile compound is typically dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 100 µg/mL).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used. The injector temperature is set to 250°C. The oven temperature program typically starts at a low temperature (e.g., 50°C) and is ramped up to a higher temperature (e.g., 250°C) to ensure separation of components. Helium is used as the carrier gas at a constant flow rate.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The ion source and transfer line temperatures are maintained at approximately 230°C and 280°C, respectively. Mass spectra are recorded over a mass range of m/z 40-400.
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum of the corresponding peak is compared with spectral libraries (e.g., NIST, Wiley) for identification and analyzed for its fragmentation pattern.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Solubility of β-Pinene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of β-pinene, a bicyclic monoterpene found in the essential oils of many plants, in various organic solvents. Understanding the solubility of β-pinene is critical for its extraction, purification, formulation, and application in pharmaceutical and other industries. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway influenced by β-pinene.
Quantitative Solubility Data
The solubility of β-pinene varies across different organic solvents, influenced by factors such as polarity and temperature. While β-pinene is generally described as soluble in many organic solvents, precise quantitative data is essential for scientific and industrial applications.[1][2][3][4] The following tables summarize the available quantitative solubility data for β-pinene.
Table 1: Solubility of β-Pinene in Methanol at Various Temperatures
| Temperature (K) | Mole Fraction (x) of β-Pinene |
| 288.15 | 0.1909 |
| 293.22 | 0.2085 |
| 298.15 | 0.2357 |
| 304.87 | 0.2902 |
| 308.15 | 0.3254 |
| 313.28 | 0.3954 |
| 316.22 | 0.4549 |
| 318.03 | 0.5176 |
Data sourced from Tamura et al. (2008).[5][6]
Table 2: Qualitative and Limited Quantitative Solubility of β-Pinene in Various Organic Solvents
| Solvent | Solubility | Notes |
| Ethanol (95%) | Soluble (1 mL / 3 mL) | Miscible in absolute ethanol.[7][8] |
| Diethyl Ether | Miscible | [7] |
| Benzene | Soluble | [9] |
| Chloroform | Very Soluble | [9] |
| Toluene | Soluble | Data on specific mole fraction is limited.[10][11] |
| Acetone | Soluble | Quantitative data not readily available. |
| Ethyl Acetate | Soluble | Quantitative data not readily available.[12] |
| Hexane | Soluble | Quantitative data not readily available. |
It is important to note that "miscible" implies solubility in all proportions. For many common organic solvents, while β-pinene is known to be soluble, specific quantitative data, especially across a range of temperatures, is not extensively published in readily accessible literature. For such systems, experimental determination is recommended.
Experimental Protocol: Determination of β-Pinene Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[13]
1. Materials and Equipment:
-
β-Pinene (high purity)
-
Organic solvent of interest (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
-
Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of β-pinene to a vial containing a known volume of the organic solvent. The presence of a separate, undissolved phase of β-pinene should be visible.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to the desired constant temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the complete separation of the excess β-pinene from the saturated solution.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the clear, supernatant liquid phase using a pipette. Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved micro-droplets of β-pinene.
-
Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification by Gas Chromatography: Analyze the diluted sample using a calibrated GC-FID or GC-MS method to determine the precise concentration of β-pinene.[6][9][11]
-
GC Conditions (Example): A typical GC analysis might involve a non-polar capillary column (e.g., DB-5 or equivalent), an appropriate temperature program, and helium as the carrier gas. The injection volume and split ratio should be optimized for the concentration range of the samples.
-
Calibration: Prepare a series of standard solutions of β-pinene of known concentrations in the solvent of interest. Generate a calibration curve by plotting the peak area from the GC analysis against the concentration of the standards.
-
-
Calculation of Solubility: From the concentration of the diluted sample determined by GC, calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mole fraction, g/L, or mg/mL.
3. Workflow for Solubility Determination:
Visualization of a Relevant Signaling Pathway
β-Pinene has been investigated for various pharmacological activities, including its anti-inflammatory effects. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Studies on related monoterpenes suggest that they can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[12][14]
Inhibition of the NF-κB Signaling Pathway by β-Pinene:
This diagram illustrates how an inflammatory stimulus like lipopolysaccharide (LPS) typically activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. β-Pinene is hypothesized to exert its anti-inflammatory effect by inhibiting the IKK complex, a critical step in the activation of NF-κB. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta Pinene Suppliers & Distributor - Pine Chemicals Asia [pinechemicalsasia.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. guidechem.com [guidechem.com]
- 8. β-Pinene - Wikipedia [en.wikipedia.org]
- 9. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1,5,5-Trimethyl-6-methylene-cyclohexene (γ-Pyronene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5,5-Trimethyl-6-methylene-cyclohexene, also known as γ-pyronene, is a monoterpene that has garnered interest within the scientific community for its presence in various essential oils and its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and known biological context, with a focus on information relevant to research and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [1][2][3] |
| Molecular Weight | 136.23 g/mol | [1] |
| CAS Number | 514-95-4 | [1][2][3] |
| IUPAC Name | 1,5,5-trimethyl-6-methylidenecyclohexene | [1] |
| Synonyms | γ-Pyronene, Cyclohexene, 1,5,5-trimethyl-6-methylene- | [2] |
| Boiling Point | 48.5-49 °C at 11 Torr | [2] |
| Density | 0.843 g/cm³ at 21 °C | [2] |
| LogP | 3.30890 | [2] |
| Kovats Retention Index (semi-standard non-polar) | 1338 | [1] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential techniques for the structural elucidation and confirmation of this compound.
-
¹³C NMR Spectroscopy: Spectral data for this compound is available and can be accessed for structural verification.[4]
-
GC-MS: Gas Chromatography-Mass Spectrometry data is also available, which is particularly useful for identifying this compound in complex mixtures like essential oils.[1]
Synthesis and Isolation
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a potential synthetic route has been reported with a reference yield of 67.0%.[2] This synthesis involves the use of 5,9,9-Trimethyl-1-oxaspiro[3.5]non-5-en as a precursor.[2]
A general workflow for a potential synthesis is outlined below.
Caption: A potential synthetic pathway for this compound.
Isolation from Natural Sources:
This compound is a known constituent of the essential oil of Perilla frutescens.[1] For researchers interested in isolating the compound from this natural source, the following general protocol for essential oil extraction can be adapted.
Experimental Protocol: Steam Distillation of Perilla frutescens Leaves
-
Plant Material: Fresh or dried leaves of Perilla frutescens are used as the starting material.
-
Apparatus: A Clevenger-type apparatus is typically employed for hydrodistillation.
-
Procedure: a. The plant material is placed in a round-bottom flask and submerged in water. b. The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes through a condenser. c. The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. d. Due to their different densities, the essential oil and water form two distinct layers and can be separated.
-
Purification: The collected essential oil can be further purified using techniques like fractional distillation or preparative gas chromatography to isolate this compound.
-
Analysis: The composition of the essential oil and the purity of the isolated compound should be confirmed by GC-MS and NMR analysis.
Biological Activity and Potential Applications
The biological activities of this compound are not extensively studied individually. However, its presence in Perilla frutescens, a plant with a long history of use in traditional medicine, suggests potential therapeutic properties. Furthermore, as a monoterpene, it belongs to a class of compounds known for a wide range of pharmacological effects.
Research on the closely related monoterpene, gamma-terpinene (B192506), has demonstrated several biological activities that may provide insights into the potential of this compound.
Known Biological Activities of Gamma-Terpinene:
| Biological Activity | Findings | Reference |
| Antinociceptive | Gamma-terpinene has shown an antinociceptive effect in models of chemical nociception, with the involvement of the cholinergic and opioid systems. | [5] |
| Anti-inflammatory | In animal models, gamma-terpinene reduced paw edema and inhibited fluid extravasation, demonstrating anti-inflammatory properties. | [6] |
| Anticancer | Gamma-terpinene has been shown to increase Caspase-3 activity in melanoma cells, suggesting an induction of apoptosis. | [7] |
| Antibacterial, Antioxidant, and more | A review of gamma-terpinene highlighted its potential antibacterial, antiprotozoal, antioxidant, cytotoxic, antitumor, antiplatelet, and nervous system effects. | [8] |
Given the structural similarities, it is plausible that this compound may exhibit some of these activities. Further research is warranted to investigate its specific pharmacological profile.
Logical Workflow for Investigating Biological Activity:
The following diagram illustrates a logical workflow for researchers aiming to investigate the biological activities of this compound, particularly in the context of drug development.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound (γ-pyronene) is a readily identifiable natural product with established physicochemical and spectroscopic properties. While its specific biological activities are underexplored, its classification as a monoterpene and its presence in medicinally relevant plants suggest a promising area for future research. The provided information on its synthesis, isolation, and a proposed workflow for biological investigation serves as a foundational guide for scientists and drug development professionals interested in exploring the therapeutic potential of this compound. Further in-depth studies are necessary to elucidate its pharmacological profile and potential mechanisms of action.
References
- 1. Cyclohexene, 1,5,5-trimethyl-6-methylene- | C10H16 | CID 578237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5,5-Trimethyl-6-methylenecyclohexene|lookchem [lookchem.com]
- 3. This compound [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Involvement of Cholinergic and Opioid System in γ-Terpinene-Mediated Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The therapeutic potential and molecular mechanism of Alpha-pinene, Gamma-terpinene, and P-cymene against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activities of gamma-terpinene: A review | Research, Society and Development [rsdjournal.org]
The Atmospheric Reactivity of β-Pinene: A Technical Guide to Oxidation Pathways and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-pinene (β-pinene) is a bicyclic monoterpene emitted in significant quantities from terrestrial vegetation. As a highly reactive biogenic volatile organic compound (BVOC), its atmospheric oxidation plays a crucial role in the formation of secondary organic aerosols (SOA), which have profound implications for air quality, climate, and human health. Understanding the kinetics and mechanisms of β-pinene's reactions with key atmospheric oxidants—ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃)—is paramount for accurately modeling tropospheric chemistry and assessing the environmental impact of these natural emissions. This technical guide provides an in-depth analysis of the reactivity of β-pinene with these oxidants, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for the scientific community.
Core Reactivity Data
The atmospheric lifetime and fate of β-pinene are dictated by its reaction rates with O₃, OH, and NO₃. The following tables summarize the experimentally determined rate constants and major reaction products for each of these key oxidation pathways.
Table 1: Reaction Rate Constants and Atmospheric Lifetimes of β-Pinene
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| O₃ | 1.6 x 10⁻¹⁷[1] | 1.4 x 10⁻¹⁵ exp(-1297/T)[1] | ~1.7 days |
| OH | 7.89 x 10⁻¹¹[2] | 1.65 x 10⁻¹¹ exp(470/T)[2] | ~3.5 hours |
| NO₃ | 2.5 x 10⁻¹²[3] | 1.6 x 10⁻¹⁰ exp(-1248/T)[4] | ~13 minutes |
Atmospheric lifetimes are calculated assuming typical atmospheric concentrations of O₃ (7x10¹¹ molecules cm⁻³), OH (2x10⁶ molecules cm⁻³), and NO₃ (5x10⁸ molecules cm⁻³).
Table 2: Major Products and Molar Yields from β-Pinene Ozonolysis
| Product | Molar Yield (%) | Experimental Conditions | Reference |
| Nopinone | 16 ± 4 | 296 K, 730 Torr, in the presence of an OH scavenger | [5] |
| Formaldehyde (HCHO) | 65 ± 4 | 296 K, 730 Torr, in the presence of an OH scavenger | [5] |
| 3-Hydroxy-nopinone | 15 ± 5 | 296 K, 730 Torr, in the presence of an OH scavenger | [5] |
| Carbon Dioxide (CO₂) | 20 ± 4 | 296 K, 730 Torr, in the presence of an OH scavenger | [5] |
| Secondary Ozonide | 16 ± 5 | 296 K, 730 Torr, in the presence of an OH scavenger | [5] |
Table 3: Major Products and Yields from the Reaction of β-Pinene with OH Radicals
| Product | Molar Yield (%) | Experimental Conditions | Reference |
| Nopinone | ~25 | Smog chamber, low-NOx | |
| Acetone | Not specified | Theoretical studies suggest its formation | [6] |
| Formaldehyde | Not specified | A known minor product | [7] |
Note: Quantitative yields for the OH radical reaction are less well-constrained in the literature compared to ozonolysis and reaction with NO₃.
Table 4: Major Products and Yields from the Reaction of β-Pinene with NO₃ Radicals
| Product Type | Molar Yield (%) | Experimental Conditions | Reference |
| Organic Nitrates | 45 - 74 (as a fraction of organic aerosol) | Environmental chamber, varied humidity | [8][9] |
| Total Monomer Building Blocks of SOA | 62.4 | Environmental chamber | [10] |
| Major Oligomer in SOA | 16.7 | Environmental chamber | [10] |
| Secondary Organic Aerosol (SOA) Mass Yield | 27.0 - 104.1 | Wide range of organic mass loadings | [8][9] |
Reaction Mechanisms and Signaling Pathways
The oxidation of β-pinene proceeds through complex, multi-step reaction mechanisms that are highly dependent on the specific oxidant and ambient conditions. The following diagrams, generated using the DOT language, illustrate the key pathways.
Reaction with Ozone (Ozonolysis)
The reaction of β-pinene with ozone proceeds via the Criegee mechanism. Ozone initially adds across the double bond to form an unstable primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound (nopinone or formaldehyde).
Caption: Ozonolysis mechanism of β-pinene via the Criegee intermediate.
Reaction with the Hydroxyl Radical (OH)
The hydroxyl radical initiates the oxidation of β-pinene primarily through addition to the double bond, forming a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions.
Caption: OH-initiated oxidation pathway of β-pinene.
Reaction with the Nitrate Radical (NO₃)
During nighttime, the nitrate radical is a significant oxidant for β-pinene. The reaction proceeds through the electrophilic addition of NO₃ to the double bond, forming a nitrooxyalkyl radical. This is followed by the addition of O₂ to create a nitrooxyalkyl peroxy radical, a key precursor to organic nitrates.
Caption: NO₃-initiated oxidation pathway of β-pinene.
Experimental Protocols
The quantitative data presented in this guide are derived from studies employing sophisticated experimental setups designed to simulate atmospheric conditions. The primary methodologies are environmental chamber studies and flow tube reactors.
Environmental Chamber Experiments
Environmental chambers are large-volume reactors, often constructed from FEP Teflon film, that allow for the study of gas-phase chemical reactions under controlled conditions.
-
Chamber Preparation: Prior to each experiment, chambers are typically cleaned for over 24 hours with purified air to reduce background levels of ozone, NOx, and particles to negligible amounts.[8]
-
Reactant Introduction:
-
β-Pinene: A known quantity of liquid β-pinene is injected into a heated glass bulb and flushed into the chamber with a stream of purified air.
-
Ozone (O₃): Generated by a silent discharge ozone generator.
-
Hydroxyl Radicals (OH): Often generated by the photolysis of a precursor such as hydrogen peroxide (H₂O₂) or nitrous acid (HONO) using UV lamps.
-
Nitrate Radicals (NO₃): Typically generated in situ by the reaction of NO₂ with O₃. Dinitrogen pentoxide (N₂O₅) can also be used as a source of NO₃.[8]
-
-
Experimental Conditions: Experiments are conducted under controlled temperature, relative humidity, and lighting (for photooxidation studies). "Scavenger" molecules (e.g., cyclohexane (B81311) for OH) are often added to isolate specific reaction pathways.[5]
-
Instrumentation: A suite of analytical instruments is used to monitor the concentrations of reactants and products in real-time. Common techniques include:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): For quantifying β-pinene and other volatile organic compounds.[8]
-
Chemical Ionization Mass Spectrometry (CIMS): For detecting and identifying gas-phase oxidation products, including highly oxygenated molecules and organic nitrates.[8][9]
-
Fourier Transform Infrared Spectroscopy (FTIR): For identifying functional groups of gas-phase products.[5]
-
Scanning Mobility Particle Sizer (SMPS): For measuring the size distribution and concentration of aerosol particles.
-
Aerosol Mass Spectrometry (AMS): For determining the chemical composition of the secondary organic aerosol.
-
Caption: Generalized workflow for an environmental chamber experiment.
Flow Tube Reactors
Flow tube reactors are another common tool for studying gas-phase kinetics. They offer shorter reaction times and can be operated over a wider range of temperatures and pressures.
-
Setup: A carrier gas (e.g., helium or synthetic air) flows through a tube, and reactants (β-pinene and the oxidant) are introduced at a specific point.
-
Reaction Time: The reaction time is controlled by the flow rate of the carrier gas and the distance between the reactant injection point and the detector.
-
Detection: Products are typically detected at the end of the flow tube using techniques such as mass spectrometry.
-
Temperature Control: The temperature of the flow tube can be precisely controlled, making this method well-suited for determining the temperature dependence of reaction rates.[2][4]
Conclusion
The atmospheric oxidation of β-pinene is a complex process with significant consequences for atmospheric composition and climate. This guide has provided a detailed overview of the reactivity of β-pinene with ozone, hydroxyl radicals, and nitrate radicals, supported by quantitative data and mechanistic diagrams. The experimental protocols outlined herein are fundamental to the ongoing research in this field. For researchers, atmospheric scientists, and professionals in related fields, a thorough understanding of these reaction pathways is essential for developing accurate atmospheric models and for assessing the broader environmental and health impacts of biogenic emissions. Further research is needed to better constrain the product yields from the OH-initiated oxidation of β-pinene and to fully elucidate the multi-generational chemistry of its oxidation products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics study of reactions of α-pinene and β-pinene with hydroxyl radical at 1-8 Torr and 240-340 K using the relative rate/discharge flow/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. ovid.com [ovid.com]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. researchgate.net [researchgate.net]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. ACP - Secondary organic aerosol formation from the β-pinene+NO3 system: effect of humidity and peroxy radical fate [acp.copernicus.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure of Beta-Pinene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-pinene (B31000) (β-pinene) is a bicyclic monoterpene, an organic compound found extensively in nature, particularly as a constituent of the essential oils of many plants, including pine trees.[1][2] It is an isomer of alpha-pinene, differing in the position of the exocyclic double bond.[2] As a versatile chiral building block, β-pinene and its derivatives are of significant interest in synthetic chemistry, fragrance development, and pharmaceutical research. This guide provides a comprehensive overview of the molecular structure of β-pinene, supported by quantitative data, experimental protocols, and structural visualizations.
Core Molecular Structure
Beta-pinene possesses the chemical formula C₁₀H₁₆ and a molecular weight of approximately 136.23 g/mol .[2] Its IUPAC name is (1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane.[3] The structure is characterized by a bicyclo[3.1.1]heptane skeleton, which consists of a six-membered ring fused to a four-membered ring. A key feature of β-pinene is the exocyclic double bond attached to the six-membered ring, which distinguishes it from its endocyclic isomer, α-pinene. The molecule also contains two chiral centers, leading to the existence of two enantiomers: (+)-β-pinene and (-)-β-pinene.[1]
Quantitative Structural and Spectroscopic Data
The precise three-dimensional arrangement of atoms in β-pinene has been determined through various analytical techniques. The following tables summarize key quantitative data related to its molecular structure and spectroscopic properties.
Table 1: General Molecular Properties of Beta-Pinene
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆ | [2] |
| Molecular Weight | 136.23 g/mol | [2] |
| IUPAC Name | (1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | [3] |
| CAS Number | 127-91-3 | [1] |
Table 2: Spectroscopic Data of Beta-Pinene
| Spectroscopic Technique | Key Peaks / Chemical Shifts (δ) | Reference |
| ¹H NMR (CDCl₃) | δ 4.74 (s, 1H), 4.72 (s, 1H), 2.38 (m, 1H), 2.25 (m, 1H), 2.08 (m, 1H), 1.98 (m, 1H), 1.86 (m, 1H), 1.25 (s, 3H), 0.83 (s, 3H) | [4] |
| ¹³C NMR (CDCl₃) | δ 148.9, 112.0, 45.8, 40.8, 38.0, 31.6, 31.3, 26.3, 23.5, 21.0 | [4] |
| Infrared (IR) | 3070 cm⁻¹ (=C-H stretch), 2980-2870 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=C stretch), 880 cm⁻¹ (=CH₂ bend) | [5][6] |
| Mass Spectrometry (MS) | m/z 136 (M⁺), 121, 105, 93 (base peak), 79, 68 | [7] |
Experimental Protocols for Structural Elucidation
The determination of the molecular structure of β-pinene and its quantification in various matrices relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for separating and identifying volatile compounds like β-pinene in complex mixtures such as essential oils.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of beta-pinene.
Methodology:
-
Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[8]
-
Gas Chromatography: Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to separate the different components of the oil based on their boiling points and polarity.[9]
-
Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Data Analysis: The mass spectrum of the peak corresponding to β-pinene is compared with a reference library (e.g., NIST) for positive identification. Quantification can be achieved by comparing the peak area to that of a known concentration of an internal or external standard.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules like β-pinene.
Experimental Workflow:
Caption: Workflow for NMR analysis of beta-pinene.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of purified β-pinene in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[11][12] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-20 mg in 0.6-0.7 mL of solvent.[13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing and Analysis: Process the raw data by Fourier transformation, phasing, and baseline correction. The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra are then analyzed to confirm the molecular structure of β-pinene.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For liquid samples like β-pinene, a simple and rapid method is to place a drop of the neat liquid on the crystal of an Attenuated Total Reflectance (ATR) accessory.[14][15] Alternatively, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[16]
-
Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional groups. For β-pinene, characteristic peaks include those for the C=C double bond and the C-H bonds of the alkene and alkane moieties.
Molecular Visualization
The bicyclic structure of β-pinene can be represented using the following diagram, illustrating the connectivity of the atoms and the key structural features.
Caption: 2D representation of the beta-pinene molecular structure.
Conclusion
The molecular structure of β-pinene is well-characterized through a combination of spectroscopic and chromatographic techniques. Its unique bicyclic framework and the presence of a reactive exocyclic double bond make it a valuable synthon in organic chemistry and a key component in various natural products. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important monoterpene.
References
- 1. beta-Pinene | 127-91-3 [chemicalbook.com]
- 2. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for (-)-beta-Pinene (HMDB0036559) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. β-Pinene [webbook.nist.gov]
- 6. β-Pinene [webbook.nist.gov]
- 7. β-Pinene [webbook.nist.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.bu.edu [sites.bu.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. organomation.com [organomation.com]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. eng.uc.edu [eng.uc.edu]
The Enzymatic Architecture of Pinene Synthesis: A Technical Guide to the Cyclization of Geranyl Pyrophosphate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of α-pinene and β-pinene, two structurally isomeric monoterpenes of significant interest in the pharmaceutical, fragrance, and biofuel industries. Central to this pathway is the enzymatic cyclization of the acyclic precursor, geranyl pyrophosphate (GPP), a reaction catalyzed by the enzyme class known as pinene synthases (PS). This document details the underlying biochemical mechanisms, presents key quantitative data, outlines comprehensive experimental protocols for enzyme characterization and product analysis, and visualizes the core pathways and workflows.
The Core Biosynthetic Pathway
The biosynthesis of pinene originates from the universal C5 building blocks of isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In most plants, these precursors are generated via the methylerythritol 4-phosphate (MEP) pathway within the plastids. The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS), yielding the C10 intermediate, geranyl pyrophosphate (GPP).[1][2]
The pivotal step in pinene formation is the complex cyclization of GPP, orchestrated by a pinene synthase.[2] This reaction is a hallmark of terpene biosynthesis, involving profound carbocationic rearrangements. The process is initiated by the ionization of GPP, leading to the formation of a geranyl cation. This is followed by an isomerization to a bound linalyl pyrophosphate (LPP) intermediate.[3] The specific stereochemistry of the LPP intermediate dictates the enantiomer of the final pinene product. Subsequent cyclization events and deprotonation yield the characteristic bicyclic pinene scaffold in its α- and β-isomeric forms.[3][4]
// Define Nodes IPP [label="Isopentenyl Diphosphate (IPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; DMAPP [label="Dimethylallyl Diphosphate (DMAPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Pinene_Synthase [label="Pinene Synthase (PS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; Alpha_Pinene [label="α-Pinene", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Beta_Pinene [label="β-Pinene", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];
// Invisible node for branching branch [shape=point, width=0.01, height=0.01];
// Define Edges {IPP, DMAPP} -> GPP [label=" Geranyl Diphosphate\n Synthase (GPPS)", color="#EA4335"]; GPP -> Pinene_Synthase [color="#EA4335"]; Pinene_Synthase -> branch [arrowhead=none, color="#EA4335"]; branch -> Alpha_Pinene [label=" Cyclization", color="#EA4335"]; branch -> Beta_Pinene [label=" Cyclization", color="#EA4335"]; } caption: "Overall Pinene Biosynthesis Pathway from IPP and DMAPP."
Quantitative Data and Enzyme Characteristics
The efficiency and product specificity of pinene biosynthesis are governed by the properties of the participating enzymes, particularly the pinene synthase. Kinetic parameters and product distribution vary significantly depending on the enzyme's origin.
Pinene Synthase Kinetics
The catalytic efficiency of pinene synthases is described by Michaelis-Menten kinetics. The Michaelis constant (Kₘ) reflects the enzyme's affinity for its substrate (GPP), while the turnover number (kcat) represents the maximum number of substrate molecules converted to product per second.
| Enzyme | Source Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Optimal Cofactor | Reference |
| (+)-α-Pinene Synthase | Pinus taeda | GPP | 47 | Not Reported | Mn²⁺, K⁺ | [5] |
| (-)-Limonene Synthase | Cannabis sativa | GPP | 7.81 ± 0.68 | 0.02 | Not Reported | [6] |
| Myrcene/Pinene Synthase | Cannabis sativa | GPP | See Note | See Note | Not Reported | [6] |
| Note: Kinetic data for a range of monoterpene synthases are included for comparative purposes. The Myrcene/Pinene synthase from C. sativa was characterized, but specific Kₘ and kcat values were presented graphically in the source publication. |
Product Distribution of Various Pinene Synthases
Different pinene synthases exhibit distinct product profiles, yielding varying ratios of α-pinene, β-pinene, and other monoterpenes from the single substrate, GPP. This highlights the remarkable catalytic control exerted by the enzyme's active site.
| Enzyme | Source Organism | α-Pinene (%) | β-Pinene (%) | Other Monoterpenes (%) | Reference |
| (-)-α-Pinene Synthase | Pinus taeda | 84 | 9 | 7 (Geraniol, Myrcene, Limonene) | [3] |
| Pinene Synthase | Abies grandis | ~42 | ~58 | Minor products | [2] |
| Pinene Synthase | Picea abies | ~57 | ~27 | 16 | [2] |
| Cyclase I | Salvia officinalis | ~50 | - | ~50 (as (+)-Camphene) | [7] |
| Cyclase II | Salvia officinalis | ~33 | ~33 | ~33 (as (-)-Camphene) | [8] |
Microbial Production of Pinene
Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the heterologous production of pinene. Titers vary widely based on the genetic constructs, host strain modifications, and fermentation conditions.
| Host Organism | Engineering Strategy | Pinene Titer | Reference |
| E. coli | Combinatorial expression of GPPS and PS | ~28 mg/L | [2][9] |
| E. coli | GPPS-PS protein fusion | 32 mg/L | [2][9] |
| E. coli | Tolerance engineering and modular co-culture | 166.5 mg/L | [7] |
| E. coli | CRISPR/Cas9 integration and process optimization | 436.68 mg/L | [10] |
Detailed Experimental Protocols
This section provides synthesized, step-by-step protocols for key experiments in the study of pinene biosynthesis, based on methodologies described in the cited literature.
Protocol: Heterologous Expression and Purification of Pinene Synthase
This protocol describes the expression of a His-tagged pinene synthase in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
-
Transformation: Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET series) containing the codon-optimized gene for the desired pinene synthase with an N- or C-terminal polyhistidine tag.
-
Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of transformed cells. Incubate overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.
-
Induction: Cool the culture to 18-22°C. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Incubate for 16-24 hours at the lower temperature with shaking.[11]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
IMAC Purification: Equilibrate a Ni-NTA resin column with Lysis Buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with 20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution: Elute the His-tagged pinene synthase with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
Verification and Buffer Exchange: Analyze the collected fractions by SDS-PAGE to confirm purity and size. Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol, 1 mM DTT, pH 7.5) using dialysis or a desalting column.
-
Quantification: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[11]
Protocol: Pinene Synthase In Vitro Activity Assay
This protocol outlines the procedure to determine the activity and product profile of a purified pinene synthase.
-
Reaction Mixture Preparation: In a 2 mL glass vial, prepare the assay buffer (50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT).
-
Cofactor Addition: Add the required divalent metal cofactor. Conifer pinene synthases often prefer MnCl₂ (1 mM), while others may function better with MgCl₂ (10 mM).[2][8]
-
Enzyme Addition: Add 1-5 µg of the purified pinene synthase to the reaction mixture.
-
Substrate Addition & Incubation: Initiate the reaction by adding geranyl pyrophosphate (GPP) to a final concentration of 5-100 µM. The final reaction volume is typically 500 µL.
-
Organic Overlay: Immediately overlay the aqueous reaction with 500 µL of an organic solvent (e.g., pentane (B18724) or hexane) to trap the volatile pinene products. It is advisable to include an internal standard (e.g., nonyl acetate (B1210297) or isobutyl-benzene) in the organic layer for quantification.[11]
-
Incubation: Seal the vial tightly and incubate at 30°C for a defined period (e.g., 5 minutes to 2 hours), ensuring the enzyme is in the linear range of product formation.
-
Reaction Quench: Stop the reaction by adding 20 µL of 0.5 M EDTA to chelate the divalent cations.
-
Product Extraction: Vortex the vial vigorously for 30 seconds to extract the pinene products into the organic layer.
-
Phase Separation: Centrifuge the vial briefly (1,000 x g for 1 minute) to ensure complete phase separation.
-
Sample Preparation for GC-MS: Carefully transfer the upper organic layer to a new GC vial for analysis.
// Define Nodes Expression [label="1. Heterologous Expression\nin E. coli", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Purification [label="2. Protein Purification\n(IMAC)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Assay [label="3. In Vitro Enzyme Assay\n(GPP + Purified Enzyme)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; Extraction [label="4. Organic Solvent\nExtraction", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; Analysis [label="5. GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Data [label="6. Data Interpretation\n(Kinetics, Product Profile)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];
// Define Edges Expression -> Purification; Purification -> Assay; Assay -> Extraction; Extraction -> Analysis; Analysis -> Data; } caption: "Workflow for Pinene Synthase Characterization."
Protocol: GC-MS Analysis of Pinene Isomers
This protocol provides a general method for the separation and identification of α-pinene and β-pinene using gas chromatography-mass spectrometry (GC-MS). Chiral columns are required for enantiomer separation.
-
Instrument Setup:
-
GC Column: Use a non-polar or chiral capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS, or a cyclodextrin-based chiral column like Supelco Beta DEX™ 120).[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Set to 250°C in splitless or split mode (e.g., 50:1 split ratio).
-
-
Oven Temperature Program: A typical program is as follows:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 90°C at 1°C/min.
-
Ramp 2: Increase to 105°C at 3°C/min.
-
Ramp 3: Increase to 220°C at 10°C/min.
-
Final hold: 220°C for 2 minutes.[12] (Note: This program must be optimized for the specific column and analytes.)
-
-
MS Detector Settings:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230-250°C.
-
Scan Range: m/z 40-450.
-
-
Sample Injection: Inject 1 µL of the organic extract from the enzyme assay into the GC.
-
Data Analysis:
-
Identify α-pinene and β-pinene peaks by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the products by integrating the peak areas and comparing them to the internal standard. The characteristic mass fragment for pinene is m/z 93.
-
Conclusion
The biosynthesis of pinene from geranyl pyrophosphate is a sophisticated enzymatic process that has been extensively studied, revealing a fascinating interplay of substrate channeling, carbocation chemistry, and active site architecture. The ability of different pinene synthases to produce specific isomers and enantiomers from a common precursor makes them powerful tools for both industrial biotechnology and fundamental biochemical research. The protocols and data presented in this guide offer a comprehensive resource for professionals seeking to characterize, engineer, and harness these remarkable enzymes for applications in drug development, synthetic biology, and beyond.
References
- 1. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasticity engineering of plant monoterpene synthases and application for microbial production of monoterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. (+)-alpha-pinene synthase - Wikipedia [en.wikipedia.org]
- 8. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
natural sources and extraction of β-pinene
An In-depth Technical Guide to the Natural Sources and Extraction of β-Pinene
Introduction
β-pinene is a bicyclic monoterpene, an organic compound found abundantly in nature, particularly in the essential oils of many plants.[1][2] As an isomer of α-pinene, it is a significant component of the characteristic aroma of pine forests and various herbs and spices.[3] This colorless liquid, insoluble in water but soluble in alcohol, possesses a woody-green, pine-like scent.[2] Beyond its use in perfumery and as a flavoring agent, β-pinene is gaining interest in the pharmaceutical and drug development sectors for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[3][4] It also serves as a valuable precursor for the synthesis of other aroma compounds and chemicals, such as myrcene (B1677589) and nopol.[1][5]
This technical guide provides a comprehensive overview of the natural sources of β-pinene, its biosynthetic pathway, and detailed methodologies for its extraction and quantification, tailored for researchers, scientists, and drug development professionals.
Natural Sources of β-Pinene
β-pinene is distributed across a wide array of botanical families. Coniferous trees, especially those of the Pinus genus, are primary sources, with the compound found in their needles, cones, and resin.[2][3] However, it is also a significant constituent in the essential oils of many common herbs, spices, and citrus fruits.[3][5] The concentration of β-pinene can vary significantly depending on the plant species, geographical location, season, and the specific part of the plant used for extraction.[6][7]
Data Presentation: β-Pinene Content in Various Plant Species
The following table summarizes the quantitative analysis of β-pinene in the essential oils extracted from various natural sources.
| Plant Species | Common Name | Plant Part | β-Pinene Content (% of Essential Oil) | Reference(s) |
| Pinus ponderosa | Ponderosa Pine | Needles (Leaves) | 21.5 - 55.3% | [6] |
| Pinus flexilis | Limber Pine | Needles (Leaves) | 21.9% | [6] |
| Pinus pinaster | Maritime Pine | Needles | 22 - 32% | [2][8] |
| Pinus thunbergii | Sea Pine | Not Specified | High Content | [9] |
| Syzygium cumini | Java Plum | Leaves | 7.33% | [10] |
| Rosmarinus officinalis | Rosemary | Not Specified | 3.61% | [7] |
| Cuminum cyminum | Cumin | Not Specified | Present | [1][2][3] |
| Piper nigrum | Black Pepper | Not Specified | Present | [1][2] |
| Humulus lupulus | Hops | Not Specified | Present | [1][2][3] |
| Mentha piperita | Peppermint | Not Specified | 0.71% | [7] |
Biosynthesis of β-Pinene
In plants, the biosynthesis of monoterpenes like β-pinene occurs within the plastids.[11] The process begins with the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[12] A head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), forms the C10 intermediate, geranyl diphosphate (GPP).[11] Subsequently, the enzyme pinene synthase facilitates the cyclization of GPP into the pinene isomers.[11][13] This complex reaction involves the formation of a pinane (B1207555) cation intermediate, which can then be deprotonated to yield either α-pinene or β-pinene.[14][15]
Extraction Methodologies
The extraction of β-pinene from its natural sources primarily relies on isolating the essential oil fraction from the plant matrix. The choice of method depends on factors such as the stability of the compound, the nature of the raw material, yield requirements, and the desired purity of the final product. Commercially, β-pinene is often obtained by the fractional distillation of turpentine (B1165885), a byproduct of the wood pulp industry.[1][5][13]
Steam Distillation
Steam distillation is a widely used method for extracting volatile compounds like β-pinene from plant materials.[16][17] It is particularly suitable for temperature-sensitive compounds as it allows for distillation at temperatures below their boiling point. The process involves passing steam through the plant material, which vaporizes the volatile oils.[16] The mixture of steam and oil vapor is then cooled and condensed, and the immiscible oil is separated from the water.[18]
Solvent Extraction
Solvent extraction is another common technique where an organic solvent is used to dissolve the essential oils from the plant matrix.[9][19] The selection of the solvent (e.g., hexane (B92381), ethanol (B145695), acetone) is critical and is based on its selectivity for the target compounds and ease of removal.[9][20] This method can be performed at room temperature (maceration) or with heating, often using a Soxhlet apparatus to improve efficiency.[9] After extraction, the solvent is typically removed by evaporation to yield the concentrated extract.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a modern, "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. SFE is highly tunable; by altering the pressure and temperature, the solvent properties of CO₂ can be modified to selectively extract specific compounds.[21] The addition of a co-solvent, such as ethanol, can further enhance its extraction efficiency for certain molecules.[21][22] A key advantage is that the solvent can be easily removed by depressurization, leaving a pure, solvent-free extract.
Experimental Protocols
The following sections provide detailed methodologies for the extraction of β-pinene.
Protocol 1: Steam Distillation of Pine Needles
This protocol is adapted from standard laboratory procedures for essential oil extraction.[16][18]
Objective: To extract essential oil rich in β-pinene from pine needles.
Materials and Equipment:
-
Fresh pine needles (e.g., Pinus ponderosa), coarsely chopped
-
Distilled water
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver/separatory funnel)
-
Heating mantle or hot plate
-
Clamps and stands
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Apparatus Setup: Assemble the steam distillation unit as per the manufacturer's instructions, ensuring all glass joints are securely sealed.[16]
-
Charging the Flasks: Fill the boiling flask to approximately two-thirds of its volume with distilled water and add boiling chips.[16] Place a known quantity (e.g., 200-500 g) of chopped pine needles into the biomass flask.
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the pine needles in the biomass flask, carrying the volatile essential oils with it.[18]
-
Condensation: The steam-oil vapor mixture travels to the water-cooled condenser, where it condenses back into a liquid.
-
Collection: Collect the distillate, which consists of an aqueous layer (hydrosol) and an immiscible essential oil layer, in the receiver or separatory funnel.[18]
-
Extraction: Continue the distillation for 2-3 hours or until no more oil is observed in the distillate.
-
Separation and Drying: Carefully separate the essential oil layer from the aqueous layer using the separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the final essential oil in a sealed, dark glass vial at 4°C.
Protocol 2: Solvent Extraction of Pine Resin
This protocol is based on a patented method for extracting β-pinene from pine resin.[23]
Objective: To extract and purify β-pinene from raw pine resin.
Materials and Equipment:
-
Pine resin (rosin)
-
Turpentine oil
-
Carbonic acid
-
Sodium hypochlorite (B82951) solution
-
Quaternary ammonium (B1175870) phosphomolybdate (catalyst)
-
Reaction kettle with heating, stirring, and dropping funnel
-
Distillation and rectification columns
-
Beakers, flasks, and separatory funnels
Procedure:
-
Resin Dissolution: Heat the pine resin in a vessel until it melts. Add turpentine oil (50-60% of the resin weight) and stir for 15-20 minutes. Let the mixture stand and collect the upper-layer clear liquor.[23]
-
Purification: Transfer the clear liquor to a reaction kettle. Add carbonic acid (0.5-1.0% of the liquor weight) and stir at 60-65°C for 30-60 minutes. Add hot water (15-18% of the liquor weight) and continue stirring for 40-50 minutes. Allow the mixture to stand and separate the upper clear resin liquor.[23]
-
Initial Distillation: Distill the clear resin liquor under normal pressure. Collect the fraction that distills between 150-180°C. This fraction will be enriched in pinenes.[23]
-
Isomerization/Reaction: Place the collected fraction into a reaction kettle with a catalytic amount of quaternary ammonium phosphomolybdate. Heat the mixture while stirring. During heating, slowly add sodium hypochlorite solution dropwise to facilitate the reaction.[23]
-
Final Rectification: Transfer the substance from the reaction kettle to a rectification tower. Perform fractional distillation under reduced pressure (e.g., 0.02-0.04 MPa) with a high reflux ratio (e.g., 5:1 to 15:1).[23] Collect the purified β-pinene fraction. The patent claims a purity of over 98% can be achieved.[23]
Protocol 3: Supercritical Fluid Extraction (SFE)
This is a general protocol for SFE of essential oils, with parameters adjustable for optimizing β-pinene yield.[21][24]
Objective: To extract β-pinene using supercritical CO₂.
Materials and Equipment:
-
Dried and ground plant material (e.g., pine needles, particle size < 1 mm)
-
Supercritical Fluid Extraction system
-
High-purity CO₂
-
Co-solvent (e.g., food-grade ethanol), if needed
-
Collection vials
Procedure:
-
Sample Preparation: Ensure the plant material is thoroughly dried and ground to a consistent particle size to maximize surface area for extraction.
-
System Setup: Load a known quantity of the ground plant material into the extraction vessel of the SFE system.
-
Parameter Setting: Set the desired extraction parameters. Typical starting conditions for monoterpenes are:
-
Pressure: 10-25 MPa (100-250 bar).[21] Higher pressures generally increase solvent power.
-
Temperature: 40-60°C.[21][24] Temperature affects both solvent density and solute vapor pressure.
-
CO₂ Flow Rate: 1-3 mL/min.
-
Co-solvent: 0-5% ethanol can be added to modify the polarity of the supercritical fluid.[22]
-
-
Extraction: Start the extraction process. The system will pump CO₂ to the set pressure and temperature, and the supercritical fluid will pass through the extraction vessel, dissolving the essential oils.
-
Separation and Collection: The CO₂-extract mixture flows to a separator (or collection vessel) where the pressure is reduced. This causes the CO₂ to return to its gaseous state, releasing the extracted oil, which is collected in a vial.
-
Completion: Continue the extraction for a set time (e.g., 60-120 minutes) or until the yield diminishes.
-
Analysis: Analyze the collected extract for β-pinene content using GC-MS.
Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most powerful analytical technique for the identification and quantification of volatile compounds like β-pinene in complex mixtures such as essential oils.[10][25]
Protocol: GC-MS Analysis of β-Pinene
-
Sample Preparation: Dilute the essential oil extract in a suitable solvent (e.g., hexane or ethanol) to a concentration within the linear range of the instrument (e.g., 1000 ppm).[25] Prepare a series of calibration standards of pure β-pinene in the same solvent across a range of concentrations (e.g., 1 to 100 ppm).[25] An internal standard may be added to both samples and standards for improved accuracy.
-
GC-MS Parameters (Typical):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.[26]
-
Injection: 1 µL of the sample is injected in split mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240°C) to elute all compounds.
-
MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400.
-
-
Identification: Identify the β-pinene peak in the sample's chromatogram by comparing its retention time and mass spectrum to that of the pure standard and reference libraries (e.g., NIST). The mass spectrum of β-pinene is characterized by its molecular ion peak and specific fragmentation pattern.[27]
-
Quantification: Generate a calibration curve by plotting the peak area of the β-pinene standard against its concentration. Determine the concentration of β-pinene in the sample by comparing its peak area to the calibration curve.[25][28] The quantity is typically expressed as a percentage of the total essential oil.
References
- 1. β-Pinene - Wikipedia [en.wikipedia.org]
- 2. swissorganic.co.uk [swissorganic.co.uk]
- 3. Discover Beta-pinene: The fragrant compound in pine trees with many health-supporting properties â NaturalNews.com [naturalnews.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]
- 6. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Volatile Profiling and Transcriptome Sequencing Provide Insights into the Biosynthesis of α-Pinene and β-Pinene in Liquidambar formosana Hance Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (−)-beta-pinene synthase - Wikipedia [en.wikipedia.org]
- 16. engineering.iastate.edu [engineering.iastate.edu]
- 17. scribd.com [scribd.com]
- 18. chemlab.truman.edu [chemlab.truman.edu]
- 19. Solvent from forestry biomass. Pinane a stable terpene derived from pine tree byproducts to substitute n-hexane for the extraction of bioactive compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Sciencemadness Discussion Board - Dissolved pine resin in ethanol/isopropanol mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. CN104788278A - Method for extracting beta-pinene from pine resin - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Beta-Pinene Derivatives for Pharmaceutical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive β-pinene derivatives with potential pharmaceutical applications. β-pinene, a renewable bicyclic monoterpene found in the essential oils of many plants, serves as a versatile chiral starting material for the synthesis of a wide range of compounds with promising therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
Introduction
The unique bridged cyclic structure of β-pinene makes it an attractive scaffold for the development of novel therapeutic agents.[4] Its derivatives have demonstrated significant biological activities, offering potential leads for drug discovery and development. This document outlines the synthesis of key intermediates from β-pinene and their subsequent conversion into bioactive molecules such as amides, acylthioureas, and thiazoles.
Key Synthetic Intermediates from β-Pinene
A common strategy for the derivatization of β-pinene involves its conversion to myrtanol (B1616370) and subsequently to myrtanoic acid. These intermediates provide a carboxylic acid functionality that is amenable to a variety of chemical modifications.[3]
Data Summary of Bioactive β-Pinene Derivatives
The following tables summarize the biological activities of representative β-pinene derivatives.
Table 1: Antifungal Activity of β-Pinene Amide and Acylthiourea Derivatives [5]
| Compound ID | Derivative Type | Target Organism | IC50 (µmol/L) |
| 4e | Amide | C. gloeosporioides | <200 |
| 4g | Amide | C. gloeosporioides | <200 |
| 4h | Amide | C. gloeosporioides | <200 |
| 4j | Amide | C. gloeosporioides | <200 |
| 4r | Acylthiourea | C. gloeosporioides | 21.64 |
| 4o | Acylthiourea | P. capsici | 0.18 |
Table 2: Antibacterial Activity of β-Pinene Quaternary Ammonium Salts [6][7]
| Compound ID | Quaternary Ammonium Salt | Target Organism | MIC (µg/mL) |
| 4a | bis-hydronopyl dimethyl | E. coli | 2.5 |
| 4a | bis-hydronopyl dimethyl | P. aeruginosa | 0.625 |
| 4a | bis-hydronopyl dimethyl | S. aureus | 1.25 |
| 4a | bis-hydronopyl dimethyl | B. subtilis | 1.25 |
| 4b | (Structure specified in source) | Various bacteria | 0.625 - 80 |
Table 3: Anticancer Activity of β-Pinene-based Thiazole (B1198619) Derivatives [8]
| Compound ID | Cell Line | IC50 (µM) |
| 5g | HeLa | 3.48 ± 0.14 |
| 5g | CT-26 | 8.84 ± 0.16 |
| 5g | SMMC-7721 | 6.69 ± 0.15 |
Experimental Protocols
The following are detailed protocols for the synthesis of key β-pinene derivatives.
Protocol 1: Synthesis of Myrtanol from (-)-β-Pinene via Hydroboration-Oxidation
This protocol describes the anti-Markovnikov hydration of (-)-β-pinene to yield myrtanol.
Materials:
-
(-)-β-Pinene
-
Sodium borohydride (B1222165) (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dry tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of (-)-β-pinene (0.4 mol) and sodium borohydride (0.15 mol) in dry tetrahydrofuran (200 mL) at 0-5 °C, add 47% boron trifluoride etherate solution (0.2 mol) dropwise with stirring.
-
Stir the mixture at 0-5 °C for 6 hours.
-
Quench the reaction by the slow addition of ethanol (30 mL).
-
To the reaction mixture, add 3 M sodium hydroxide solution (0.3 mL) followed by the dropwise addition of 30% hydrogen peroxide solution (0.3 mL).
-
Heat the mixture at 60 °C for 5 minutes.
-
Cool the mixture to room temperature and add 1 mL of saturated aqueous NaCl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude myrtanol.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Myrtanoic Acid from Myrtanol[3]
This protocol outlines the oxidation of myrtanol to myrtanoic acid.
Materials:
-
Myrtanol (from Protocol 1)
-
Chromic anhydride (B1165640) (CrO₃)
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve myrtanol (0.2 mol) in glacial acetic acid (200 mL).
-
Slowly add the myrtanol solution to a solution of chromic anhydride (0.6 mol) in glacial acetic acid (250 mL) and water (50 mL) with stirring, maintaining the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into a large volume of cold water and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield myrtanoic acid. Further purification can be achieved by recrystallization.
Protocol 3: General Procedure for the Synthesis of Myrtanyl Amide Derivatives[3]
This protocol describes the coupling of myrtanoic acid with various amines to form amides.
Materials:
-
Myrtanoic acid (from Protocol 2)
-
Thionyl chloride (SOCl₂)
-
Appropriate amine
-
Triethylamine (B128534) (Et₃N)
-
Dry dichloromethane (B109758) (DCM)
Procedure:
-
To a solution of myrtanoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain myrtanoyl chloride.
-
Dissolve the myrtanoyl chloride in dry DCM and add the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 4: General Procedure for the Synthesis of Myrtanyl Acylthiourea Derivatives[3]
This protocol outlines the synthesis of acylthiourea derivatives from myrtanoyl chloride.
Materials:
-
Myrtanoyl chloride (from Protocol 3)
-
Potassium thiocyanate (B1210189) (KSCN)
-
Appropriate amine
Procedure:
-
To a solution of potassium thiocyanate (1.2 eq) in dry acetone, add a solution of myrtanoyl chloride (1.0 eq) in dry acetone dropwise.
-
Stir the mixture at room temperature for 1 hour to form the myrtanoyl isothiocyanate in situ.
-
To this mixture, add a solution of the desired amine (1.1 eq) in dry acetone.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure acylthiourea derivative.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from β-pinene to amide and acylthiourea derivatives.
Logical Relationship in Drug Development
Caption: Drug development workflow starting from β-pinene.
Signaling Pathway: Mitochondrial-Mediated Apoptosis
Caption: Mitochondrial apoptosis pathway induced by a β-pinene thiazole derivative.
References
- 1. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Antibacterial, Antifungal and Anticancer Evaluations of Novel β-Pinene Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel β-pinene-based thiazole derivatives as potential anticancer agents via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-Pinene as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of β-pinene as a versatile chiral auxiliary in asymmetric synthesis. β-Pinene, a readily available and inexpensive monoterpene, serves as an excellent starting material for the synthesis of various chiral auxiliaries that can induce high stereoselectivity in a range of chemical transformations. This document outlines the synthesis of key β-pinene-derived auxiliaries and provides detailed protocols for their application in asymmetric Diels-Alder reactions, alkylations, and reductions, complete with quantitative data and methodologies.
Introduction to β-Pinene as a Chiral Auxiliary
β-Pinene is a bicyclic monoterpene that exists in both (+)- and (-)-enantiomeric forms, providing access to both enantiomers of a desired product. Its rigid bicyclic structure is a key feature that allows for effective facial shielding of a prochiral center, leading to high levels of stereocontrol in asymmetric reactions. The general strategy involves the temporary attachment of a chiral auxiliary derived from β-pinene to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recovered for reuse.[1]
The synthetic utility of β-pinene often begins with its conversion to key intermediates such as nopinone, which can be further functionalized into a variety of chiral auxiliaries, including amino alcohols, oxazolidinones, and sultams.[2] These auxiliaries have been successfully employed to control the stereochemistry of carbon-carbon bond formations and reductions, which are fundamental operations in the synthesis of complex, biologically active molecules.
Synthesis of Key Chiral Auxiliaries from β-Pinene
The conversion of β-pinene into effective chiral auxiliaries is a critical first step. A common and versatile intermediate is nopinone, obtained through the ozonolysis of β-pinene. From nopinone, a variety of chiral auxiliaries can be synthesized.
Synthesis of Chiral Amino Alcohols from (-)-Nopinone
Chiral amino alcohols are powerful ligands and auxiliaries in asymmetric synthesis. A representative synthesis of a chiral amino alcohol from (-)-nopinone is outlined below.
Protocol 1: Synthesis of a Pinane-Based Amino Alcohol
This protocol describes the synthesis of a chiral amino alcohol starting from (-)-nopinone, which is readily prepared by the ozonolysis of (-)-β-pinene.
Materials:
-
(-)-Nopinone
-
Lithium diisopropylamide (LDA)
-
(R)-(+)-N-benzyl-α-methylbenzylamine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation and Amination: To a solution of LDA (1.1 eq.) in anhydrous THF at -78 °C, add a solution of (-)-nopinone (1.0 eq.) in THF. Stir the mixture for 1 hour to ensure complete enolate formation. To this solution, add a solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.2 eq.) in THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Boc Protection: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the crude product in DCM and add (Boc)₂O (1.5 eq.) and triethylamine (B128534) (1.5 eq.). Stir at room temperature for 4 hours.
-
Deprotection: After purification by column chromatography, dissolve the Boc-protected amine in DCM and add TFA (10 eq.). Stir at room temperature for 2 hours.
-
Reduction: Neutralize the reaction with saturated aqueous NaHCO₃ and extract the product with DCM. After drying and concentration, dissolve the crude aminoketone in MeOH and cool to 0 °C. Add NaBH₄ (1.5 eq.) portion-wise and stir for 2 hours.
-
Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the desired chiral amino alcohol.
Asymmetric Diels-Alder Reaction
Chiral auxiliaries derived from β-pinene can be used to control the facial selectivity of Diels-Alder reactions, leading to the formation of enantioenriched cyclic and bicyclic compounds. Chiral sultams and oxazolidinones are particularly effective for this transformation.
Protocol 2: Asymmetric Diels-Alder Reaction of an N-Acryloyl Chiral Sultam
This protocol details the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl sultam derived from a β-pinene backbone and cyclopentadiene (B3395910).
Materials:
-
N-Acryloyl chiral sultam (derived from a β-pinene amino alcohol)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: Dissolve the N-acryloyl chiral sultam (1.0 eq.) in anhydrous CH₂Cl₂ under an argon atmosphere and cool the solution to -78 °C.
-
Lewis Acid Addition: Add the diethylaluminum chloride solution (1.2 eq.) dropwise to the stirred solution. Stir the mixture at -78 °C for 30 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq.) dropwise to the reaction mixture. Continue stirring at -78 °C for 3-4 hours. Monitor the reaction by TLC.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the Diels-Alder adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis with LiOH/H₂O₂ or by reduction with LiAlH₄ to yield the corresponding chiral carboxylic acid or alcohol, respectively.
Quantitative Data for Asymmetric Diels-Alder Reactions
| Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Cyclopentadiene | Et₂AlCl | -78 | 92 | >98 |
| 1,3-Butadiene | Et₂AlCl | -78 | 85 | 94 |
| Isoprene | Et₂AlCl | -78 | 89 | 95 |
Note: Data is representative and can vary based on the specific structure of the β-pinene-derived auxiliary.
Asymmetric Alkylation of Enolates
The stereoselective alkylation of enolates is a powerful method for constructing chiral centers. Chiral oxazolidinones derived from β-pinene can be acylated and subsequently alkylated with high diastereoselectivity.
Protocol 3: Asymmetric Alkylation of an N-Acyl Oxazolidinone
This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone derived from a β-pinene amino alcohol.
Materials:
-
N-Propionyl-(β-pinene derived)-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Benzyl (B1604629) bromide
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere. Add the NaHMDS solution (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.2 eq.) to the enolate solution at -78 °C. Stir the reaction at this temperature for 4 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography on silica gel.
-
Auxiliary Cleavage: The alkylated product can be hydrolyzed (e.g., with LiOH/H₂O₂) to the corresponding chiral carboxylic acid, reduced (e.g., with LiBH₄) to the chiral alcohol, or converted to other functional groups.
Quantitative Data for Asymmetric Alkylation
| Electrophile | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | NaHMDS | -78 | 90 | >97 |
| Iodomethane | NaHMDS | -78 | 88 | >97 |
| Allyl iodide | NaHMDS | -78 | 85 | 96 |
Note: Data is representative and can vary based on the specific structure of the β-pinene-derived auxiliary and the substrate.
Asymmetric Reduction of Ketones
Chiral organoboranes derived from pinenes are effective reagents for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. While Alpine-Borane, derived from α-pinene, is well-known, analogous reagents can be prepared from β-pinene.
Protocol 4: Asymmetric Reduction of Acetophenone (B1666503)
This protocol outlines the asymmetric reduction of acetophenone using a chiral organoborane prepared in situ from β-pinene.
Materials:
-
(-)-β-Pinene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Acetophenone
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Reagent Preparation: In a flame-dried flask under argon, dissolve 9-BBN dimer (1.0 eq.) in anhydrous THF. Add (-)-β-pinene (1.0 eq.) at 0 °C and allow the mixture to warm to room temperature and stir for 2 hours to form B-(β-pinanyl)-9-BBN.
-
Reduction: Cool the solution of the chiral borane (B79455) to -78 °C and add acetophenone (0.9 eq.) dropwise. Stir the reaction at -78 °C for 6 hours.
-
Workup: Quench the reaction by adding ethanolamine (2.0 eq.). Allow the mixture to warm to room temperature and stir for 1 hour. Remove the solvent under reduced pressure.
-
Purification: Add diethyl ether to the residue and filter to remove the borane-amino alcohol adduct. Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting chiral alcohol by distillation or column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the 1-phenylethanol (B42297) by chiral GC or HPLC analysis.
Quantitative Data for Asymmetric Reduction of Ketones
| Ketone | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Acetophenone | -78 | 85 | 92 |
| Propiophenone | -78 | 82 | 90 |
| 1-Tetralone | -78 | 88 | 95 |
Note: Enantioselectivity is highly dependent on the steric bulk of the ketone substituents.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language)
Caption: General workflow for using β-pinene as a chiral auxiliary.
References
Application Note: High-Throughput Analysis of Beta-Pinene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the qualitative and quantitative analysis of beta-pinene (B31000) using Gas Chromatography-Mass Spectrometry (GC-MS). Beta-pinene, a bicyclic monoterpene, is a major component of the essential oils of many plants and is of significant interest in the pharmaceutical, fragrance, and food industries for its therapeutic and aromatic properties.[1][2] The described methodology is suitable for the analysis of beta-pinene in various matrices, including plant extracts and essential oils. The protocol outlines sample preparation, instrument configuration, and data analysis procedures to ensure accurate and reproducible results.
Introduction
Beta-pinene (C₁₀H₁₆, Molar Mass: 136.23 g/mol ) is a volatile organic compound widely distributed in the plant kingdom.[3][4] It is a known constituent of pine resin and various essential oils.[5] Accurate and reliable quantification of beta-pinene is crucial for quality control in the production of essential oils, for studying its pharmacological effects, and for its application in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like beta-pinene due to its high sensitivity and specificity.[2][6] This document presents a validated GC-MS method for the analysis of beta-pinene.
Experimental Protocol
This protocol is a comprehensive guide for the GC-MS analysis of beta-pinene, from sample preparation to data interpretation.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Two common methods are presented below:
a) Solvent Extraction (for liquid and solid samples):
-
Weigh approximately 0.25 g of the sample (e.g., pine resin, homogenized plant material) into a 10 mL vial.[5]
-
Add 1 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.[5][7]
-
Vortex the mixture for 30 seconds to ensure thorough extraction.
-
If necessary, dilute the sample further to bring the concentration of beta-pinene within the calibration range. A 1:100 dilution with the same solvent is often appropriate for essential oils.[5]
-
For quantitative analysis, add an internal standard (e.g., fenchone (B1672492) or n-tridecane) to the sample at a known concentration before dilution.[5][7]
-
Transfer a 1 mL aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.
b) Headspace Analysis (for volatile compounds in complex matrices):
Headspace analysis is particularly useful for minimizing matrix effects and avoiding the injection of non-volatile components into the GC system.[8]
-
Place a precisely weighed amount of the sample (e.g., 10-30 mg of ground plant material) into a 10 mL or 20 mL headspace vial.[1]
-
For quantitative analysis using the full evaporation technique (FET), a small amount of standard and sample is used to create a single-phase gas system.[1]
-
Seal the vial with a PTFE-lined septum and aluminum cap.
-
Equilibrate the vial in the headspace autosampler at a specific temperature and time (e.g., 150°C for 30 minutes) to allow the volatile compounds to partition into the gas phase.[1]
-
The automated headspace sampler will then inject a specific volume of the vapor phase into the GC inlet.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Shimadzu GCMS-QP2010SE, Agilent Intuvo 9000/5977C, or equivalent[1][9] |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min[6][10] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 or 10:1) or Splitless, depending on concentration[1][6] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 50 °C for 2 min, ramp at 10 °C/min to 130 °C, then ramp at 30 °C/min to 290 °C and hold for 10 min.[6] |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole |
| Ionization Mode | Electron Impact (EI) at 70 eV[3] |
| Ion Source Temperature | 230 °C[6] |
| Transfer Line Temperature | 300 °C[6] |
| Mass Range | m/z 40-380 for full scan mode[2] |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Acquisition and Analysis
-
Qualitative Analysis: Identification of beta-pinene is achieved by comparing the retention time and the acquired mass spectrum of the peak with that of a reference standard and by matching the spectrum with a commercial mass spectral library (e.g., NIST, Wiley). The mass spectrum of beta-pinene is characterized by a base peak at m/z 93 and other significant fragments at m/z 41, 69, 39, and 27.[3]
-
Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of beta-pinene at different concentrations. The peak area of a characteristic ion of beta-pinene (e.g., m/z 93) is plotted against the concentration. The concentration of beta-pinene in the sample is then determined from this calibration curve. Linearity is typically achieved in the range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.99.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of beta-pinene.
| Parameter | Value | Reference |
| Molecular Weight | 136.23 g/mol | [3] |
| Molecular Formula | C₁₀H₁₆ | [3] |
| Characteristic Mass Fragments (m/z) | 93 (base peak), 41, 69, 39, 27 | [3] |
| Calibration Range | 1 - 100 µg/mL | [7] |
| Correlation Coefficient (R²) | > 0.99 | [1][7] |
| Limit of Detection (LOD) | 0.3 µg/mL | [7] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [7] |
| Recovery | 89% - 111% | [7] |
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of beta-pinene.
Caption: Workflow for GC-MS analysis of beta-pinene.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of beta-pinene. The protocol can be adapted for various sample matrices and is suitable for both qualitative and quantitative purposes. By following the outlined procedures, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for the analysis of this important monoterpene.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. scielo.br [scielo.br]
- 3. (-)-beta-Pinene | C10H16 | CID 440967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com.sg [shimadzu.com.sg]
Application Notes and Protocols for the Structural Elucidation of β-Pinene using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-pinene (β-pinene) is a bicyclic monoterpene found in the essential oils of many plants, including pine trees. It is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like β-pinene. This document provides a detailed guide to the acquisition and interpretation of 1H and 13C NMR spectra of β-pinene for its complete structural characterization.
Data Presentation
The 1H and 13C NMR spectral data for β-pinene are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: 1H NMR Spectral Data of β-Pinene in CDCl3
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~2.42 | m | - |
| H-3α | ~2.37 | ddd | J = 17.5, 6.0, 1.5 |
| H-3β | ~2.23 | ddd | J = 17.5, 9.0, 1.5 |
| H-4α | ~2.15 | m | - |
| H-4β | ~2.08 | m | - |
| H-5 | ~1.95 | t | J = 5.7 |
| H-7α | ~2.37 | d | J = 8.5 |
| H-7β | ~1.88 | d | J = 8.5 |
| H-8 (CH3) | 1.25 | s | - |
| H-9 (CH3) | 0.77 | s | - |
| H-10a | 4.65 | s | - |
| H-10b | 4.63 | s | - |
Note: The assignments for the diastereotopic protons H-3α/β, H-4α/β, and H-7α/β may vary depending on the specific conformation and solvent.
Table 2: 13C NMR and DEPT-135 Spectral Data of β-Pinene in CDCl3 [1]
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | 40.8 | CH |
| C-2 | 148.9 | C |
| C-3 | 31.6 | CH2 |
| C-4 | 31.3 | CH2 |
| C-5 | 40.5 | CH |
| C-6 | 38.0 | C |
| C-7 | 31.6 | CH2 |
| C-8 | 26.4 | CH3 |
| C-9 | 21.0 | CH3 |
| C-10 | 109.5 | CH2 |
Experimental Protocols
Sample Preparation
-
Purity: Ensure the β-pinene sample is of high purity. If necessary, purify the compound by distillation or chromatography.
-
Solvent: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl3), for routine 1H and 13C NMR.
-
Concentration: Prepare a solution of approximately 5-10 mg of β-pinene in 0.6-0.7 mL of CDCl3 in a standard 5 mm NMR tube. For 13C NMR, a more concentrated solution (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtering: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer (e.g., Bruker Avance series).
1H NMR Spectroscopy
-
Pulse Program: zg30 (30° pulse angle for quantitative measurements with a shorter relaxation delay) or zg (90° pulse angle for maximum signal).
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width (SW): ~12 ppm (centered around 5 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds (for qualitative spectra); 5 x T1 (longest relaxing proton, typically 5-10 s for quantitative analysis of terpenes).
-
Number of Scans (NS): 8-16
-
Receiver Gain (RG): Set automatically by the instrument.
13C NMR Spectroscopy
-
Pulse Program: zgpg30 (power-gated decoupling with a 30° pulse angle) or zgpg (90° pulse angle).
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width (SW): ~220 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds (for qualitative spectra); for quantitative analysis, a longer delay (e.g., 5 x T1 of the slowest relaxing carbon, which can be quaternary carbons) is necessary.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically by the instrument.
DEPT-135 Spectroscopy
-
Pulse Program: dept135
-
Parameters: Use the same SW, AQ, D1, and NS as for the standard 13C NMR experiment. This experiment helps differentiate between CH, CH2, and CH3 groups. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are not observed.
2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Parameters: Acquire a 2D spectrum with a spectral width of ~12 ppm in both dimensions. The number of increments in the indirect dimension (F1) should be at least 256. This experiment reveals proton-proton coupling networks, aiding in the assignment of adjacent protons.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of β-pinene using the acquired NMR data.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the key structural features of β-pinene and the expected correlations in a 1H-1H COSY spectrum.
This application note provides a comprehensive framework for the structural elucidation of β-pinene using 1H and 13C NMR spectroscopy. By following the detailed protocols and utilizing the provided spectral data and diagrams, researchers can confidently identify and characterize this important natural product.
References
Application Notes and Protocols: β-Pinene as a Versatile Precursor for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Pinene, a bicyclic monoterpene, is a major component of turpentine (B1165885), a renewable resource derived from pine trees.[1][2] Its unique chemical structure makes it a valuable and versatile starting material for the synthesis of a wide array of fragrance compounds and other valuable chemicals.[3] The fragrance industry, in particular, utilizes β-pinene as a key precursor for producing scents ranging from floral and fruity to woody and fresh.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of several commercially significant fragrance compounds from β-pinene.
Key Fragrance Compounds Derived from β-Pinene
β-Pinene can be transformed into a variety of fragrance precursors and final fragrance molecules through several key chemical reactions, including pyrolysis, the Prins reaction, isomerization, and ozonolysis. These transformations yield important intermediates like myrcene (B1677589), and fragrance compounds such as nopol (B1679846) and camphene (B42988).
Data Presentation: Quantitative Analysis of Key Transformations
The following tables summarize quantitative data for the principal reactions converting β-pinene into valuable fragrance precursors and compounds.
Table 1: Synthesis of Nopol via Prins Reaction of β-Pinene with Paraformaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | β-Pinene Conversion (%) | Nopol Selectivity (%) | Nopol Yield (%) | Reference |
| ZnCl₂ impregnated Montmorillonite | - | 90 | - | 75 | 97 | 88.4 | [6][7] |
| Sulfated Zirconia | - | - | - | >99 | ~99 | ~98 | [6] |
| 25 wt% MoO₃–SiO₂ | Benzonitrile | 80 | 24 | 77 | 98.7 | - | [6][8] |
| 25 wt% ZnO–SiO₂ | Benzonitrile | 80 | 24 | 72 | 96.3 | - | [6][8] |
| Zn-beta zeolite | - | 90 | 10 | - | 94 | 86 | [7] |
Table 2: Synthesis of Myrcene via Pyrolysis of β-Pinene
| Catalyst | Temperature (°C) | Pressure | Conversion Efficiency (%) | Myrcene Selectivity (%) | Myrcene Yield (%) | Reference |
| Zeolite | 350-500 | -0.075 to -0.098 MPa | 97.8 | 84.32 | 78.84 | [9] |
| None (Thermal) | 350-550 | - | - | - | up to 64 (mol%) | [10] |
Table 3: Isomerization of β-Pinene to Camphene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Camphene Yield (%) | Reference |
| Titanate-based | Cyclohexane | 90 | 1 | 67 | [1][11] |
| Pyrophyllite | - | 155-167 | 0.17-8 | - | [12] |
Experimental Protocols
Synthesis of Nopol via Prins Reaction
The Prins reaction involves the acid-catalyzed condensation of an alkene (β-pinene) with an aldehyde (formaldehyde) to produce nopol, which possesses a woody aroma.[6][13][14]
Protocol: Heterogeneous Catalysis using Sulfated Zirconia
This protocol is based on the high conversion and selectivity achieved with sulfated zirconia catalysts.[6]
-
Materials:
-
Procedure:
-
In a round-bottom flask, charge β-pinene and the chosen solvent.
-
Add paraformaldehyde to the mixture. A molar ratio of β-pinene to paraformaldehyde of 1:2 is commonly used.[6][8]
-
Add the sulfated zirconia catalyst. The catalyst loading can be optimized, but a starting point is typically a weight percentage relative to β-pinene.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.[6][8]
-
Monitor the reaction progress using Gas Chromatography (GC) until the desired conversion of β-pinene is achieved. Reaction times can vary depending on the catalyst and conditions.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture. The catalyst can often be washed, dried, and reused.[6]
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude nopol by vacuum distillation to obtain the final product.
-
Synthesis of Myrcene via Pyrolysis
Myrcene, an acyclic monoterpene with a pleasant odor, is a crucial intermediate for the synthesis of many other fragrance compounds like linalool, geraniol, and nerol.[15] It is produced by the thermal rearrangement of β-pinene.[10][16]
Protocol: Catalytic Pyrolysis
This protocol is based on a catalyzed gas-phase pyrolysis process.[9]
-
Materials and Equipment:
-
β-pinene (high purity, >95%)
-
Nitrogen gas
-
Vacuum vaporization unit
-
Gas mixing chamber
-
Preheating unit
-
Cracking tube reactor with an inner catalyst layer (e.g., zeolite)[9]
-
Two-stage cooling system for product condensation
-
Temperature and pressure control systems
-
-
Procedure:
-
Vaporize the high-purity β-pinene mixture under vacuum (-0.075 to -0.098 MPa) at a temperature of 80-110°C.[9]
-
Mix the vaporized β-pinene with nitrogen gas in a 1:1 to 1:5 ratio at 90-120°C.[9]
-
Preheat the resulting gas mixture to 120-250°C.[9]
-
Introduce the preheated gas into the cracking tube, which is maintained at a temperature of 350-500°C and contains a zeolite catalyst layer on the inner wall.[9]
-
The cracking reaction occurs as the gas passes through the tube.
-
The product stream exiting the reactor is subjected to a two-stage cooling process to condense the myrcene and any unreacted β-pinene into a liquid.[9]
-
The liquid product can be further purified by fractional distillation to separate myrcene from other components.
-
Synthesis of Camphene via Isomerization
Camphene is a bicyclic monoterpene with a camphor-like odor. It is synthesized through the acid-catalyzed isomerization of β-pinene.[11][12]
Protocol: Heterogeneous Catalysis using a Titanate-based Catalyst
This protocol is based on the high yield of camphene from β-pinene using a titanate-based catalyst.[1][11]
-
Materials:
-
β-pinene
-
Titanate-based catalyst
-
Cyclohexane (solvent)
-
Reaction vessel with a stirrer, condenser, and temperature control
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In a reaction vessel, dissolve β-pinene in cyclohexane.
-
Add the titanate-based catalyst to the solution.
-
Maintain the reaction at this temperature for approximately 1 hour, monitoring the progress by GC.[1][11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst may be reusable after appropriate washing and drying.[1]
-
Remove the solvent from the filtrate by distillation.
-
Purify the resulting camphene by vacuum distillation or recrystallization.
-
Ozonolysis of β-Pinene
Ozonolysis of β-pinene cleaves the double bond to yield various oxygenated products, including nopinone, which can be a precursor for other fragrance compounds.[17] The product distribution is highly dependent on reaction conditions.[18][19][20]
Protocol: General Laboratory Scale Ozonolysis
-
Materials:
-
β-pinene
-
Ozone (from an ozone generator)
-
Solvent (e.g., dichloromethane, methanol)
-
Reducing agent for workup (e.g., dimethyl sulfide, triphenylphosphine, or zinc dust)
-
Reaction vessel with a gas inlet tube, stirrer, and cooling bath
-
Drying tube or gas bubbler to vent excess ozone safely
-
-
Procedure:
-
Dissolve β-pinene in a suitable solvent in the reaction vessel and cool the solution to a low temperature (typically -78°C using a dry ice/acetone bath).
-
Bubble ozone gas through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Perform a reductive workup to cleave the ozonide and obtain the desired carbonyl compounds. This is achieved by adding a reducing agent at low temperature and then allowing the mixture to warm to room temperature.
-
After the workup is complete, wash the reaction mixture with water and/or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the resulting products (e.g., nopinone) by chromatography or distillation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways from β-pinene to key fragrance compounds.
References
- 1. Selective synthesis of camphene from isomerization of α- and β-pinene over heterogeneous catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Volatile Profiling and Transcriptome Sequencing Provide Insights into the Biosynthesis of α-Pinene and β-Pinene in Liquidambar formosana Hance Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marketgrowthreports.com [marketgrowthreports.com]
- 4. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
- 5. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104151124A - Method for generating myrcene by cracking beta-pinene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US2450119A - Isomerization of pinene to camphene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Prins reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. acp.copernicus.org [acp.copernicus.org]
- 18. Ozonolysis of beta-pinene: temperature dependence of secondary organic aerosol mass fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ACP - Large differences of highly oxygenated organic molecules (HOMs) and low-volatile species in secondary organic aerosols (SOAs) formed from ozonolysis of β-pinene and limonene [acp.copernicus.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: β-Pinene in Insect Repellent Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-pinene (β-pinene) is a bicyclic monoterpene naturally occurring in the essential oils of many plants, including pine species, rosemary, and basil.[1] It is recognized for its potential as a bioactive compound with a range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[2] Notably, a growing body of scientific evidence supports the use of β-pinene as an effective insect repellent against a variety of arthropod pests.[1] These application notes provide a comprehensive overview of the use of β-pinene in insect repellent formulations, including its efficacy, mechanism of action, and detailed protocols for evaluation.
Data Presentation: Efficacy of β-Pinene as an Insect Repellent
The repellent efficacy of β-pinene has been evaluated against several insect species. The following tables summarize the available quantitative data from various studies.
| Insect Species | Assay Type | Concentration/Dose | Repellency Metric | Result | Comparator | Comparator Result | Reference |
| Aedes aegypti | Adulticidal | Not Specified | LC50 | 111.18 ppm | α-pinene | 73.30 ppm | [3] |
| Aedes aegypti | Larvicidal | 72-h exposure | LC50 | 108.39 ppm | α-pinene | Not specified | [3] |
| Aedes aegypti | Ovicidal | 72-h exposure | LC50 | 21.02 ppm | α-pinene | Not specified | [3] |
| Tribolium castaneum | Repellency | 2.0 µL/mL | Efficacy | 78% | α-pinene (14.0 µL/mL) | 74% | [4] |
| Blattella germanica | Petri Dish Arena | 20 mg/mL | Repelling Ratio | Mild Repellency | Hydronopylformamide derivative (8a) | 67.06% | [5][6] |
| Musca domestica | Fly Repellometer | 25% solution | Repellency | Repellent | Not specified | Not specified | [7][8] |
Table 1: Summary of Insecticidal and Repellent Activity of β-Pinene against Various Insect Species. This table presents quantitative data on the efficacy of β-pinene, including lethal concentrations (LC50) and repellency percentages against different insect species.
Mechanism of Action
The primary mechanism by which β-pinene repels insects is believed to be through interference with their olfactory system.[1] Volatile compounds like β-pinene interact with olfactory receptors (ORs) located on the antennae of insects. This interaction can either block the perception of host cues (attraction inhibition) or trigger an aversive behavioral response.
Insect Olfactory Signaling Pathway
Insects detect odors through a sophisticated olfactory system. Odorant molecules enter the sensilla on the antennae and are transported by odorant-binding proteins (OBPs) through the sensillar lymph to the ORs on the dendrites of olfactory receptor neurons (ORNs).[9][10] The binding of an odorant to an OR initiates an ionotropic or metabotropic signaling cascade, leading to the depolarization of the ORN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of insect repellent formulations. The following are standard protocols that can be adapted for testing the efficacy of β-pinene-based repellents.
Arm-in-Cage Test for Topical Repellents
This method is a standard for evaluating the efficacy of topical repellents against biting insects, particularly mosquitoes.[7][8][12][13]
Objective: To determine the complete protection time (CPT) of a β-pinene formulation against mosquito bites.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), 5-10 days old, starved for 12-24 hours.
-
Human volunteers
-
β-pinene test formulation
-
Control substance (e.g., ethanol (B145695) or the formulation base without β-pinene)
-
Positive control (e.g., 20% DEET solution)
-
Micropipette or syringe for application
-
Timer
Procedure:
-
Apply a standardized volume (e.g., 1 mL) of the β-pinene formulation evenly to the forearm of a volunteer, from the wrist to the elbow. The other arm serves as the control.
-
Allow the formulation to dry for a specified period (e.g., 30 minutes).
-
Insert the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Record the number of mosquito landings and bites.
-
Repeat the exposure every 30 minutes until the first confirmed bite occurs (defined as one bite followed by another within the same or next exposure period).
-
The Complete Protection Time (CPT) is the time from application to the first confirmed bite.
Ethical Considerations: All tests involving human subjects must be approved by an institutional review board (IRB). Volunteers should be informed of the risks and provide written consent.
Spatial Repellency Assay using a Y-Tube Olfactometer
This assay is used to evaluate the ability of a volatile compound to repel insects at a distance.[14]
Objective: To determine the spatial repellency of β-pinene by assessing the preference of insects in a two-choice airflow system.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters to provide a clean, constant airflow
-
Test chambers for introducing odors
-
Insects (e.g., mosquitoes, house flies)
-
β-pinene solution
-
Control substance (e.g., solvent used for β-pinene)
-
Human hand or other attractant as bait (optional)
Procedure:
-
Set up the Y-tube olfactometer with a constant airflow through both arms.
-
Introduce the β-pinene vapor into one arm (the "treatment" arm) and the control substance into the other arm (the "control" arm).
-
Release a single insect at the base of the Y-tube.
-
Observe the insect's movement and record which arm it enters first and how long it spends in each arm over a set period (e.g., 5 minutes).
-
Repeat with a sufficient number of insects to obtain statistically significant data.
-
Calculate the Repellency Index (RI) as: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treatment arm.
Electrophysiological Recordings (Electroantennography - EAG)
EAG is used to measure the overall electrical response of an insect's antenna to a specific odorant, providing insight into the sensitivity of the olfactory system to that compound.[15][16][17]
Objective: To quantify the antennal response of an insect to β-pinene.
Materials:
-
Intact insect or excised antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrode gel or saline solution
-
Amplifier and data acquisition system
-
Odor delivery system (puff generator)
-
β-pinene solution of known concentration
-
Control (solvent)
Procedure:
-
Immobilize the insect.
-
Excise an antenna and mount it between two electrodes filled with saline solution or electrode gel. Alternatively, for an intact insect, insert a reference electrode into the head or eye and a recording electrode over the tip of the antenna.
-
Deliver a puff of air containing a known concentration of β-pinene over the antenna.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
Deliver a puff of the control solvent to record a baseline response.
-
Repeat with a range of β-pinene concentrations to generate a dose-response curve.
-
The amplitude of the EAG response (in millivolts) indicates the level of olfactory stimulation.
Visualizations
Caption: Workflow for the Arm-in-Cage insect repellent efficacy test.
Caption: Experimental workflow for a Y-Tube Olfactometer spatial repellency assay.
Caption: Generalized insect olfactory signaling pathway for odorant perception.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydronopylformamides: Modification of the Naturally Occurring Compound (-)-β-Pinene to Produce Insect Repellent Candidates against Blattella germanica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In the arm-in-cage test, topical repellents activate mosquitoes to disengage upon contact instead of repelling them at distance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. mdpi.com [mdpi.com]
- 10. limudchevruta.huji.ac.il [limudchevruta.huji.ac.il]
- 11. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 14. academic.oup.com [academic.oup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
Application Notes and Protocols for Investigating the Anti-inflammatory and Analgesic Effects of Beta-Pinene in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-pinene (β-pinene), a bicyclic monoterpene found in the essential oils of many plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of β-pinene in established in vivo models of inflammation and pain. The information presented herein is intended to guide researchers in designing and executing robust preclinical studies to explore the pharmacological activities of β-pinene.
Data Presentation: Quantitative Effects of Beta-Pinene
The following tables summarize the quantitative data on the anti-inflammatory and analgesic effects of β-pinene from various in vivo studies.
Table 1: Anti-inflammatory Effects of Beta-Pinene in the Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| β-pinene | 50 | 3 hours | 29.6% | [1] |
| β-pinene | 50 | 4 hours | 36.0% | [1] |
| β-pinene | 50 | 24 hours | 32.7% | [1] |
| Glibenclamide (Reference) | 5 | 3 hours | 38.4% | [1] |
Table 2: Anti-inflammatory Effects of Beta-Pinene in the Carrageenan-Induced Peritonitis Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Parameter Measured | Reduction vs. Control (%) | Reference |
| β-pinene | 50 | Granulocyte Migration | 50.1% | [2] |
| β-pinene | 50 | Monocyte Migration | 44.4% | [2] |
| β-pinene | 50 | Lymphocyte Migration | 37.9% | [2] |
Table 3: Analgesic Effects of an Essential Oil Containing Beta-Pinene in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Writhing Inhibition (%) | Reference |
| Essential Oil (7.37% β-pinene) | 75 | Not specified, but significant reduction | [3] |
| Essential Oil (7.37% β-pinene) | 300 | Not specified, but significant reduction | [3] |
| Indomethacin (Reference) | 10 | Significant reduction | [3] |
Note: Data for isolated β-pinene in this model is limited in the reviewed literature. The provided data is for an essential oil containing β-pinene as a major component.
Table 4: Analgesic Effects of an Essential Oil Containing Beta-Pinene in the Formalin Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Phase | Licking Time Reduction (%) | Reference |
| Essential Oil (7.37% β-pinene) | 75 | Early Phase | Significant reduction | [3] |
| Essential Oil (7.37% β-pinene) | 300 | Early Phase | Significant reduction | [3] |
| Essential Oil (7.37% β-pinene) | 75 | Late Phase | 36.52% | [3] |
| Essential Oil (7.37% β-pinene) | 300 | Late Phase | 54.95% | [3] |
| Indomethacin (Reference) | 10 | Late Phase | 87.6% | [3] |
Note: Data for isolated β-pinene in this model is limited in the reviewed literature. The provided data is for an essential oil containing β-pinene as a major component.
Experimental Protocols
Detailed methodologies for key in vivo assays are provided below.
Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Beta-pinene
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletismometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, β-pinene (various doses), and positive control.
-
Drug Administration: Administer β-pinene or the positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 24 hours after carrageenan injection.
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Beta-pinene
-
Vehicle
-
Positive control (e.g., Diclofenac sodium, 10 mg/kg)
-
0.6% (v/v) Acetic acid solution in distilled water
Procedure:
-
Animal Acclimatization and Grouping: As described for the paw edema model.
-
Drug Administration: Administer β-pinene, vehicle, or positive control (p.o. or i.p.) 30-60 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation: The percentage of writhing inhibition is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Formalin Test
This model assesses both neurogenic and inflammatory pain.
Materials:
-
Male Swiss albino mice or Wistar rats
-
Beta-pinene
-
Vehicle
-
Positive control (e.g., Morphine, 5 mg/kg for central effect; Indomethacin, 10 mg/kg for peripheral effect)
-
2.5% Formalin solution in saline
Procedure:
-
Animal Acclimatization and Grouping: As previously described.
-
Drug Administration: Administer β-pinene, vehicle, or positive control 30-60 minutes before formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Observation: Immediately after injection, place the animal in a transparent observation box. Record the total time spent licking or biting the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time in the treated groups with the control group for both phases.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of Beta-Pinene
Caption: Proposed mechanism of β-pinene's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vivo Anti-inflammatory and Analgesic Screening
Caption: A generalized workflow for screening the anti-inflammatory and analgesic properties of β-pinene in vivo.
Conclusion
The protocols and data presented provide a comprehensive framework for the in vivo evaluation of beta-pinene's anti-inflammatory and analgesic properties. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for advancing our understanding of the therapeutic potential of this natural compound. Further research is warranted to fully elucidate the dose-response relationships of isolated β-pinene in various pain models and to further explore its molecular mechanisms of action.
References
Application Notes and Protocols: Cytotoxicity of Beta-Pinene on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of beta-pinene (B31000), a bicyclic monoterpene found in the essential oils of many plants, on various cancer cell lines. This document includes detailed protocols for assessing cytotoxicity and quantitative data to support experimental design and drug development efforts.
Introduction
Beta-pinene has emerged as a promising natural compound with potential anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis).[1] The primary mechanism of action often involves the modulation of key signaling pathways that regulate cell survival and death. Understanding the cytotoxic protocol and the underlying molecular mechanisms is crucial for evaluating the therapeutic potential of beta-pinene.
Data Presentation
The cytotoxic activity of beta-pinene is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for beta-pinene can vary depending on the cancer cell line and the duration of exposure.
| Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (h) | Reference |
| A549 | Non-small-cell Lung Carcinoma | >100 | 48 | [1] |
| THP-1 | Acute Monocytic Leukemia | 5.37 | 24 | [2] |
| B16-F10 | Melanoma | 17.76 | 24 | [2] |
| A549 | Lung Cancer | 20.14 | 24 | [2] |
| AMJ13 | Breast Cancer | 8.455 | 72 | [3] |
| SK-GT-4 | Esophageal Cancer | 15.14 | 72 | [3] |
| 5637 | Bladder Carcinoma | 156 | 24 | [4] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 156 | 24 | [4] |
| PA-1 | Ovarian Cancer | 20 | 24 | [5] |
Experimental Protocols
Two common and reliable methods for assessing the cytotoxicity of beta-pinene are the MTT and LDH assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]
Materials:
-
Beta-pinene stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Cancer cell lines
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of beta-pinene in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of beta-pinene. Include a vehicle control (medium with the same concentration of the solvent used to dissolve beta-pinene) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This colorimetric assay quantifies the release of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, from damaged cells into the culture medium.[7]
Materials:
-
Beta-pinene stock solution
-
Complete cell culture medium
-
Cancer cell lines
-
96-well microplates
-
LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treatment: Treat the cells with various concentrations of beta-pinene as described above. Include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells in culture medium only.
-
Vehicle Control: Cells treated with the vehicle used to dissolve beta-pinene.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Culture Medium Background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[8] Incubate at room temperature for 30 minutes, protected from light.[8]
-
Reaction Termination: Add 50 µL of the stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[8]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of beta-pinene on cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of essential oil from Leaves of Myrcia splendens against A549 Lung Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Polymerization of Beta-Pinene for Novel Biomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of β-pinene, a renewable monomer derived from pine tree oil, to synthesize novel biomaterials. Poly(β-pinene) and its derivatives are gaining significant interest in the biomedical field due to their potential biocompatibility, biodegradability, and tunable physicochemical properties. This document outlines various polymerization techniques, including cationic and ring-opening polymerization, and provides protocols for synthesis, characterization, and potential biomedical applications such as in tissue engineering and drug delivery.
Introduction to Poly(β-pinene) as a Biomaterial
β-pinene is a naturally abundant bicyclic monoterpene that can be polymerized through several routes to yield thermoplastic polymers.[1] The resulting poly(β-pinene) is a hydrocarbon polymer that can be tailored to exhibit a range of molecular weights and thermal properties.[2][3] Its non-toxic nature and origin from a renewable resource make it an attractive candidate for developing sustainable biomaterials.[4][5] Recent studies have explored the use of poly(β-pinene) and its copolymers in applications such as food packaging, adhesives, and more recently, in the biomedical field.[6][7] The incorporation of oligo(β-pinene) into scaffolds has been shown to improve biocompatibility, highlighting its potential for tissue engineering applications.[7]
Polymerization Methods
The primary method for polymerizing β-pinene is cationic polymerization, which proceeds via a ring-opening mechanism of the strained four-membered ring in the monomer. Other methods, such as radical polymerization and coordination polymerization, have also been explored.[8][9][10]
Cationic Polymerization
Cationic polymerization is the most efficient method to obtain high molecular weight poly(β-pinene).[11][12] Various Lewis acid catalysts, such as titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃) etherates, are effective in initiating the polymerization.[3][11] The reaction can be performed at a range of temperatures, from cryogenic conditions (-78°C) to room temperature, to control the molecular weight and polydispersity of the resulting polymer.[2][11]
Ring-Opening Polymerization for Polyesteramides
β-pinene can also be chemically modified to produce lactams, which can then undergo ring-opening copolymerization with monomers like ε-caprolactone to synthesize polyesteramides (PEAs).[13] These PEAs are sustainable polymers with tunable properties suitable for various applications, including biomedical ones.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the polymerization of β-pinene.
Table 1: Cationic Polymerization of β-Pinene with TiCl₄ Catalyst [4][11][12]
| Initiating System | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Polydispersity (Mw/Mn) |
| TMPCl/TiCl₄/TMEDA in DCM/Hexane | -78 | 100 (in 40 min) | 5500 | - |
| TMPCl/TiCl₄/TMEDA in DCM/Hexane | Room Temp. | Lower rate than at -78°C | - | - |
| TiCl₄ alone in DCM/Hexane | Room Temp. | ~100 (in a few minutes) | 2000-2350 | 1.92 |
| "H₂O"/TiCl₄/TMEDA in DCM/Hexane | -78 | - | - | - |
TMPCl: 2-chloro-2,4,4-trimethylpentane; TMEDA: N,N,N',N'-tetramethylethylenediamine; DCM: Dichloromethane
Table 2: Cationic Polymerization of β-Pinene with AlCl₃-based Catalysts [3][14]
| Catalyst System | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Tg (°C) |
| AlCl₃ etherates | Room Temp. | High | 9,000 - 14,000 | 82 - 87 |
| "H₂O"/EtAlCl₂ | -23 to -100 | - | Up to ~40,000 | 65 |
Table 3: Properties of β-Pinene-Derived Polyesteramides (PEAs) [13]
| Property | Value |
| Molecular Weight (Mn) | > 25,100 g/mol |
| Melting Temperature (Tm) | ≈ 55 °C |
| Decomposition Temperature (Td) | ≥ 354 °C |
Experimental Protocols
Protocol for Cationic Polymerization of β-Pinene with TiCl₄
This protocol is based on the efficient polymerization of β-pinene at room temperature.[4][11]
Materials:
-
β-pinene (freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Titanium tetrachloride (TiCl₄)
-
Methanol
-
Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.
-
In a Schlenk flask, dissolve the desired amount of β-pinene in anhydrous DCM.
-
Cool the solution to the desired reaction temperature (e.g., room temperature).
-
In a separate flask, prepare a solution of TiCl₄ in DCM under a nitrogen atmosphere.
-
Slowly add the TiCl₄ solution to the stirred β-pinene solution. The reaction is often rapid.[4]
-
Allow the reaction to proceed for the desired time (e.g., 5-10 minutes for near-complete conversion at room temperature).[4]
-
Quench the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated poly(β-pinene) and wash it several times with methanol.
-
Dry the polymer under vacuum at 40-50°C until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol for Synthesis of β-Pinene-Derived Polyesteramide (PEA)
This protocol outlines the key steps for synthesizing a β-pinene-based lactam and its subsequent ring-opening copolymerization.[13]
Part 1: Synthesis of β-Pinene Lactam
-
Oxidation of β-pinene to nopinone (B1589484): This step involves the oxidative cleavage of β-pinene. A more sustainable method utilizes reduced amounts of KMnO₄ and Al₂O₃ with H₂SO₄ as a catalyst.[13]
-
Beckmann rearrangement: The resulting nopinone is converted to the corresponding lactam using a suitable catalyst, with tosyl chloride being a favorable option.[13]
Part 2: Ring-Opening Copolymerization
-
In a dry reaction vessel under a nitrogen atmosphere, combine the synthesized β-pinene lactam and ε-caprolactone.
-
Add a suitable initiator (e.g., an alcohol) and catalyst.
-
Heat the mixture to the desired polymerization temperature and allow it to react for a specified time to achieve the target molecular weight.[13]
-
Cool the reaction and dissolve the resulting polymer in a suitable solvent.
-
Purify the polyesteramide by precipitation in a non-solvent and dry under vacuum.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Cationic Polymerization of β-Pinene.
Signaling Pathway for Biocompatibility Assessment (Hypothetical)
While specific signaling pathways for poly(β-pinene) are not extensively documented, a general workflow for assessing the biocompatibility of a novel biomaterial is presented below. This involves evaluating its interaction with cells, particularly focusing on inflammatory and cell viability pathways.
Caption: Biocompatibility Assessment Pathways for a Novel Biomaterial.
Applications in Biomaterials
Tissue Engineering Scaffolds
Poly(β-pinene) and its blends can be fabricated into porous scaffolds to support cell growth and tissue regeneration.[7][15] The hydrophobic nature of poly(β-pinene) can be modified by blending it with hydrophilic polymers like chitosan (B1678972) and poly(vinyl alcohol) to enhance cell attachment and proliferation.[7]
Protocol for Scaffold Fabrication (Electrospinning):
-
Prepare a polymer solution by dissolving poly(β-pinene) and a carrier polymer (e.g., PCL, PLA) in a suitable solvent (e.g., chloroform, DMF).
-
Load the polymer solution into a syringe fitted with a blunt-tipped needle.
-
Apply a high voltage (e.g., 10-20 kV) between the needle tip and a grounded collector.
-
Pump the solution at a controlled flow rate (e.g., 0.1-1.0 mL/h).
-
Collect the resulting nanofibers on the collector to form a non-woven scaffold.
-
Dry the scaffold under vacuum to remove residual solvent.
Drug Delivery Systems
The hydrophobic nature of poly(β-pinene) makes it a candidate for encapsulating hydrophobic drugs. The polymer can be formulated into nanoparticles or microparticles for controlled drug release.
Protocol for Nanoparticle Formulation (Solvent Evaporation):
-
Dissolve poly(β-pinene) and the hydrophobic drug in a volatile organic solvent.
-
Prepare an aqueous solution containing a surfactant (e.g., PVA, Pluronic F68).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
Safety and Biocompatibility
While poly(β-pinene) is generally considered non-toxic, comprehensive biocompatibility testing is crucial for any new biomaterial.[6] Initial cytotoxicity studies on the monomer, β-pinene, have shown some dose-dependent effects on cell viability.[16][17][18] Therefore, it is essential to thoroughly purify the polymer to remove any residual monomer and catalyst. In vitro and in vivo studies should be conducted to evaluate the cytocompatibility, hemocompatibility, and inflammatory response of the final biomaterial. The incorporation of oligo(β-pinene) in scaffolds has been shown to improve biocompatibility.[7]
References
- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Room temperature cationic polymerization of β-pinene using modified AlCl3 catalyst: toward sustainable plastics from renewable biomass resources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eg-fr.uc.pt [eg-fr.uc.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KR101053817B1 - β-pinene polymer and preparation method thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions [mdpi.com]
- 13. β-Pinene-Derived Polyesteramides and Their Blends: Advances in Their Upscaling, Processing, and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Advances of naturally derived biomedical polymers in tissue engineering [frontiersin.org]
- 16. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Nopol and Myrtanol from β-Pinene
Introduction
β-Pinene, a bicyclic monoterpene abundantly available from turpentine (B1165885) oil, serves as a valuable and renewable starting material for the synthesis of various high-value fine chemicals and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the synthesis of two important derivatives: nopol (B1679846) and myrtanol (B1616370). Nopol is a primary alcohol with a characteristic woody-floral scent, widely used in the fragrance industry. Myrtanol, a saturated bicyclic alcohol, is an intermediate for food additives and other specialty chemicals. These protocols are designed for researchers in organic synthesis, materials science, and drug development.
Part 1: Synthesis of Nopol via Prins Reaction
The synthesis of nopol from β-pinene is typically achieved through a Prins reaction with formaldehyde (B43269) (or its polymer, paraformaldehyde), catalyzed by a Lewis acid. This reaction forms a new carbon-carbon bond and introduces a hydroxymethyl group. A variety of catalysts have been explored to optimize yield and selectivity, ranging from traditional Lewis acids to advanced heterogeneous catalysts.
Data Presentation: Catalytic Performance in Nopol Synthesis
The following table summarizes the performance of various catalytic systems for the Prins condensation of β-pinene and paraformaldehyde.
| Catalyst | β-Pinene Source | Molar Ratio (β-pinene:CH₂O) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Nopol Selectivity (%) | Reference |
| ZnCl₂ | High Purity | - | - | 115-120 | Several | - | - | [1][2] |
| Sn-MCM-41 | High Purity | - | - | - | - | 61.3 | 98.7 | [1][2] |
| Sn-MCM-41 | Turpentine Oil | 1:1 | None | 120 | 5 | 100 | >99 | [3][4] |
| Sulfated Zirconia | High Purity | - | - | - | - | >99 | ~99 | [3] |
| ZnCr mixed oxide | High Purity | - | - | - | 2 | 97 | 100 | [3] |
| 25% MoO₃–SiO₂ | High Purity | 1:2 | Benzonitrile | 80 | 24 | 77 | 98.7 | [3][5] |
| 25% ZnO–SiO₂ | High Purity | 1:2 | Benzonitrile | 80 | 24 | 72 | 96.3 | [5] |
Reaction Pathway: Prins Condensation
Caption: Synthesis of Nopol from β-Pinene via Prins Reaction.
Experimental Protocol: Nopol Synthesis using Sulfated Zirconia
This protocol describes a highly efficient and selective synthesis of nopol using a recyclable, solid acid catalyst.[3]
Materials:
-
(-)-β-Pinene (99%)
-
Paraformaldehyde
-
Sulfated Zirconia (SZ) catalyst
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Activation: The sulfated zirconia catalyst is activated by heating at 120°C under vacuum for 2 hours prior to use to remove any adsorbed moisture.
-
Reaction Setup: To a 250 mL round-bottom flask, add the activated sulfated zirconia catalyst (e.g., 5 wt% relative to β-pinene).
-
Reagent Addition: Add anhydrous toluene (100 mL), (-)-β-pinene (0.1 mol, 13.6 g), and paraformaldehyde (0.12 mol, 3.6 g).
-
Reaction: The mixture is heated to reflux (approx. 110°C) with vigorous stirring. The reaction progress is monitored by Gas Chromatography (GC) by taking aliquots periodically. The reaction is typically complete within 2-4 hours, showing >99% conversion of β-pinene.
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid SZ catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude nopol can be purified by vacuum distillation to yield the final product as a colorless liquid with >99% purity.
-
Part 2: Synthesis of Myrtanol from β-Pinene
The synthesis of myrtanol from β-pinene can be effectively achieved via a two-step, one-pot hydroboration-oxidation process. This method provides good stereoselectivity, yielding cis-myrtanol (B97129). An alternative, though often more complex, route involves the epoxidation of β-pinene followed by the reductive opening of the epoxide ring.
Data Presentation: Comparison of Myrtanol Synthesis Routes
| Route | Key Reagents | Intermediate | Key Features | Reference |
| Hydroboration-Oxidation | 1. Borane-dimethyl sulfide (B99878) (H₃B-SMe₂) 2. NaOH, H₂O₂ | Organoborane | One-pot synthesis; high efficiency for cis-myrtanol. | [6] |
| Epoxidation-Reduction | 1. Peroxy acid (e.g., m-CPBA) 2. Reducing agent (e.g., LiAlH₄) | β-Pinene Epoxide | Multi-step process; requires handling of energetic reagents. | [7] |
| Catalytic Epoxide Opening | 1. Oxidant (e.g., H₂O₂) 2. Al₂O₃ catalyst in supercritical CO₂ | β-Pinene Epoxide | Continuous flow process; avoids explosive solvents. | [7] |
Reaction Pathway: Hydroboration-Oxidation
Caption: Synthesis of cis-Myrtanol via Hydroboration-Oxidation.
Experimental Protocol: Myrtanol Synthesis via Hydroboration-Oxidation
This protocol details a one-pot synthesis of cis-myrtanol from β-pinene.[6]
Materials:
-
(-)-β-Pinene (99%)
-
Borane-dimethyl sulfide complex (H₃B·SMe₂, 2M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, pressure-equalizing dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-neck flask under an inert atmosphere of nitrogen. Equip it with a magnetic stirrer, a dropping funnel, and a condenser.
-
Hydroboration:
-
Charge the flask with (-)-β-pinene (0.1 mol, 13.6 g) and anhydrous THF (50 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.04 mol, 20 mL of 2M solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0°C.
-
Carefully and slowly add 3M NaOH solution (15 mL) dropwise.
-
Following the NaOH addition, very slowly add 30% H₂O₂ (15 mL) dropwise, ensuring the internal temperature does not exceed 30°C.
-
After the addition, heat the mixture to 50°C and stir for 1 hour to ensure complete oxidation.
-
-
Workup:
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers and wash with water (50 mL) and then brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvents.
-
The crude myrtanol can be purified by vacuum distillation to obtain the final product as a colorless liquid or low-melting solid.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and analysis of products derived from β-pinene.
Caption: General workflow for chemical synthesis and analysis.
References
- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RU2756658C1 - Method for producing cis-mirtanol acid - Google Patents [patents.google.com]
- 7. RU2458902C1 - Method of producing mirtanol - Google Patents [patents.google.com]
Methodology for Assessing the Antioxidant Potential of Beta-Pinene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-pinene (β-pinene) is a bicyclic monoterpene naturally occurring in the essential oils of many plants, including pine trees, rosemary, and cumin. It is recognized for its various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The antioxidant potential of β-pinene is of significant interest to researchers in various fields, from food science to pharmacology, due to its potential to mitigate oxidative stress-related diseases. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous conditions such as cancer, neurodegenerative disorders, and cardiovascular diseases.
These application notes provide a comprehensive overview of the methodologies used to assess the in vitro and cellular antioxidant potential of β-pinene. Detailed experimental protocols for common antioxidant assays are provided, along with considerations for handling a volatile compound like β-pinene. Furthermore, the underlying molecular mechanism of action, specifically the modulation of the Nrf2 signaling pathway, is discussed and visualized.
In Vitro Antioxidant Capacity Assays
Several methods are employed to evaluate the direct antioxidant capacity of β-pinene by measuring its ability to scavenge synthetic free radicals. Due to the volatile nature of β-pinene, it is crucial to perform these assays in well-sealed containers and minimize incubation times where possible to prevent evaporation and ensure accurate results.
Data Presentation: Quantitative Antioxidant Potential of Beta-Pinene
The antioxidant capacity of β-pinene has been evaluated using various assays. The following table summarizes the available quantitative data. It is important to note that the antioxidant activity of β-pinene can be modest in direct radical scavenging assays compared to well-known antioxidants like ascorbic acid or Trolox.
| Assay | Compound | Result | Reference Standard | Source |
| DPPH Radical Scavenging Assay | β-Pinene | < 20% inhibition at 5000 µg/mL | - | [Nanocomposites from β-Pinene and α-Pinene Copolymer: Synthesis, Characterization, and Antioxidant Evaluation - MDPI] |
| ABTS Radical Scavenging Assay | α-Pinene | 49.28 ± 3.55% inhibition at 43.5 mg/mL (weak activity) | Ascorbic Acid | [Antioxidant and Cytoprotective Potential of the Essential Oil Pistacia lentiscus var. chia and Its Major Components Myrcene and α-Pinene - MDPI] |
| Ferric Reducing Antioxidant Power (FRAP) | β-Pinene | Concentration of Fe(II) [µg/mL] reported (specific value requires access to full study) | - | [FRAP assay results obtained for β-pinene presented in the form of... - ResearchGate] |
| Oxygen Radical Absorbance Capacity (ORAC) | β-Pinene | ~1500 µmol Trolox Equivalents (TE) / g | Trolox | [Oxygen radical absorbance capacity (ORAC) results of 1 g of α- and β-pinene, 3-carene, and S - ResearchGate] |
Note: Data for pure β-pinene in DPPH and ABTS assays resulting in a specific IC50 value is limited in publicly available literature, with studies on essential oils containing β-pinene being more common. The provided data for the ABTS assay is for α-pinene, a structural isomer, and suggests weak activity.
Experimental Protocols
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from purple to yellow is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, sealed container.
-
Prepare a series of dilutions of β-pinene in methanol.
-
Prepare a positive control solution (e.g., 1 mM Trolox or ascorbic acid in methanol).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the β-pinene dilutions to respective wells.
-
Add 50 µL of methanol to the blank wells.
-
Add 50 µL of the positive control to its designated wells.
-
To all wells, add 150 µL of the 0.1 mM DPPH solution.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of β-pinene.
-
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of β-pinene in ethanol.
-
Prepare a positive control solution (e.g., 1 mM Trolox in ethanol).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the β-pinene dilutions to respective wells.
-
Add 20 µL of ethanol to the blank wells.
-
Add 20 µL of the positive control to its designated wells.
-
To all wells, add 180 µL of the diluted ABTS•+ solution.
-
Seal the plate and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of β-pinene in a suitable solvent (e.g., ethanol).
-
Prepare a ferrous sulfate (B86663) (FeSO₄·7H₂O) standard curve (e.g., 100-1000 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the β-pinene dilutions to respective wells.
-
Add 20 µL of the solvent to the blank wells.
-
Add 20 µL of the ferrous sulfate standards to their designated wells.
-
To all wells, add 180 µL of the pre-warmed FRAP reagent.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as µmol Fe²⁺ equivalents per gram or mL of the sample.
-
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) stock solution (e.g., 10 µM in 75 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator (e.g., 240 mM in 75 mM phosphate buffer).
-
Prepare a series of dilutions of β-pinene in 75 mM phosphate buffer.
-
Prepare a Trolox standard curve (e.g., 6.25-100 µM).
-
-
Assay Procedure (in a 96-well black microplate):
-
Add 25 µL of the β-pinene dilutions, Trolox standards, or buffer (blank) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and the blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
The ORAC value is calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or mL of the sample.
-
Cellular Antioxidant Activity and Molecular Mechanisms
Beyond direct radical scavenging, it is crucial to assess the antioxidant potential of β-pinene in a cellular context, as this provides a more biologically relevant understanding of its effects. This includes evaluating its ability to mitigate intracellular ROS and to modulate endogenous antioxidant defense systems.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of β-pinene (solubilized in a vehicle like DMSO, with the final concentration of DMSO kept low, typically <0.5%) and a positive control (e.g., quercetin) for 1 hour.
-
After incubation, wash the cells with PBS.
-
Add 100 µL of 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 25 µM in treatment medium) to each well and incubate for 1 hour.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding 100 µL of AAPH solution (e.g., 600 µM in PBS).
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at 37°C (Excitation: 485 nm, Emission: 538 nm).
-
-
Calculation:
-
The CAA value is calculated based on the AUC. The percentage of inhibition is calculated as:
-
Results can be expressed as quercetin (B1663063) equivalents (QE).
-
Molecular Mechanism: Nrf2 Signaling Pathway
A key mechanism by which many natural compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, or certain bioactive compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.
While the precise mechanism for β-pinene is still under investigation, it is hypothesized that, like other terpenes, it may interact with the cysteine residues of Keap1, leading to Nrf2 activation.
Experimental Workflow for Investigating Nrf2 Activation:
β-Pinene: A Sustainable Solvent for Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The growing emphasis on green chemistry has spurred the search for sustainable alternatives to conventional organic solvents. β-Pinene, a natural bicyclic monoterpene, is emerging as a promising green solvent with a favorable environmental profile and versatile applications in organic synthesis. Derived from renewable resources such as pine trees, β-pinene offers a biodegradable and less toxic option compared to petroleum-based solvents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of β-pinene as a sustainable solvent in key organic reactions, namely Suzuki-Miyaura coupling and amidation reactions.
Physicochemical Properties of β-Pinene
Understanding the physical and chemical properties of β-pinene is crucial for its effective implementation as a solvent in organic reactions. These properties are summarized in the table below, alongside a comparison with common conventional solvents.
| Property | β-Pinene | Toluene (B28343) | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| CAS Number | 18172-67-3[1][4] | 108-88-3 | 75-09-2 | 68-12-2 |
| Molecular Formula | C₁₀H₁₆[1][5] | C₇H₈ | CH₂Cl₂ | C₃H₇NO |
| Molecular Weight ( g/mol ) | 136.23[1][5] | 92.14 | 84.93 | 73.09 |
| Boiling Point (°C) | 165-167[1][4] | 110.6 | 39.6 | 153 |
| Density (g/mL at 25 °C) | ~0.866[1] | 0.867 | 1.326 | 0.944 |
| Flash Point (°C) | 39[1][4] | 4 | N/A | 58 |
| Solubility in Water | Insoluble[5] | Insoluble | Slightly Soluble | Miscible |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, chloroform[5] | Miscible | Miscible | Miscible |
| Appearance | Colorless liquid[2][5] | Colorless liquid | Colorless liquid | Colorless liquid |
| Odor | Woody, pine-like[5] | Aromatic | Sweet | Faint, amine-like |
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7][8] While traditional protocols often rely on hazardous solvents like toluene or dioxane, β-pinene presents a greener alternative. Its non-polar nature and relatively high boiling point make it a suitable medium for palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling in β-Pinene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
β-Pinene (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add β-pinene (5 mL) to the flask via syringe.
-
Fit the flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. The exact temperature may need to be optimized based on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Application in Amidation Reactions
Amide bond formation is one of the most frequently performed reactions in pharmaceutical and chemical research.[9] Traditional methods often employ polar aprotic solvents like DMF or DCM, which are associated with significant health and environmental concerns. Recent studies have demonstrated the potential of terpene-based solvents in biocatalytic amidation reactions, offering a more sustainable approach.[1][5]
Experimental Protocol: Generalized Lipase-Catalyzed Amidation in β-Pinene
This protocol is a general guideline for the enzymatic synthesis of amides and may require optimization for specific substrates and enzymes.
Materials:
-
Carboxylic acid or Ester (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Immobilized Lipase (B570770) (e.g., Novozym 435, 50 mg)
-
Molecular sieves (4 Å, 100 mg, optional, for dehydration)
-
β-Pinene (5 mL)
-
Reaction vial with a screw cap
-
Orbital shaker or magnetic stirrer
Procedure:
-
To a reaction vial, add the carboxylic acid or ester (1.0 mmol), amine (1.2 mmol), and immobilized lipase (50 mg).
-
If starting from a carboxylic acid, add molecular sieves (100 mg) to remove the water formed during the reaction.
-
Add β-pinene (5 mL) to the vial.
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer.
-
Incubate the reaction at a suitable temperature, typically between 40-60 °C. The optimal temperature will depend on the specific lipase used.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide product. Further purification by crystallization or column chromatography may be performed if necessary.
Green Chemistry Perspective
The adoption of β-pinene as a solvent aligns with several principles of green chemistry, offering a more sustainable approach to organic synthesis.
Conclusion
β-Pinene demonstrates significant potential as a sustainable solvent for a range of organic reactions. Its renewable origin, biodegradability, and favorable physicochemical properties make it an attractive alternative to conventional, hazardous solvents. While further research is needed to fully explore its applicability across a broader spectrum of chemical transformations, the provided protocols for Suzuki-Miyaura coupling and amidation reactions serve as a valuable starting point for chemists seeking to integrate greener practices into their synthetic workflows. The adoption of β-pinene and other bio-derived solvents is a critical step towards a more sustainable and environmentally responsible chemical industry.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. acs.org [acs.org]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of β-Pinene
Welcome to the technical support center for the enantioselective synthesis of β-pinene. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenges encountered in this advanced area of synthetic chemistry. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the de novo enantioselective synthesis of β-pinene from achiral precursors a less common research focus?
A1: The primary reason is the abundant and cost-effective availability of both (+)- and (−)-β-pinene from natural sources, particularly turpentine. Nature provides a readily accessible "chiral pool" of these enantiomers, which are often used as starting materials or chiral auxiliaries in other syntheses. Consequently, the economic and practical incentives for developing complex, multi-step de novo syntheses are significantly reduced. The focus of much research has therefore been on the utilization of these natural enantiomers rather than their total synthesis.
Q2: What are the principal synthetic challenges in achieving a high enantiomeric excess (ee) for β-pinene?
A2: The enantioselective synthesis of β-pinene presents several formidable challenges:
-
Controlling Regio- and Stereoselectivity: The construction of the bicyclo[3.1.1]heptane skeleton requires precise control over the formation of two chiral centers at the bridgehead carbons. Simultaneously, the exocyclic double bond characteristic of β-pinene must be formed in favor of the endocyclic double bond of its more stable isomer, α-pinene.
-
Isomerization to α-Pinene: β-Pinene is thermodynamically less stable than α-pinene. Many catalytic conditions, especially those involving acid, can promote the isomerization of the desired β-pinene to the undesired α-pinene, thus reducing the yield and purity of the target molecule.
-
Catalyst Design: Developing a catalyst that can effectively orchestrate the complex cyclization and control the stereochemistry of the strained four-membered ring within the bicyclic system is highly challenging. The catalyst's chiral environment must be exquisitely tuned to favor the formation of one enantiomer over the other.
Q3: Are there any promising catalytic systems for this type of transformation?
A3: While specific catalysts for the de novo synthesis of β-pinene are not well-established, progress in related areas of asymmetric catalysis offers potential avenues:
-
Transition-Metal Catalysis: Chiral rhodium, iridium, or palladium complexes have been successful in asymmetric cyclizations of polyenes to form other complex bicyclic systems. A similar strategy could hypothetically be applied to a suitably designed precursor for β-pinene.
-
Organocatalysis: Chiral aminocatalysis or Brønsted acid catalysis could potentially be used to initiate an enantioselective polyene cyclization cascade to form the β-pinene core.
-
Biocatalysis: Engineered terpene synthases or cyclases present a highly promising, albeit challenging, approach. These enzymes can, in principle, perform highly stereoselective cyclizations of acyclic precursors like geranyl pyrophosphate (GPP) to yield chiral terpenes. The main challenge lies in engineering an enzyme with high selectivity specifically for β-pinene.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (Low % ee)
You are attempting an asymmetric cyclization to form β-pinene, but the product is obtained with a low enantiomeric excess.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Perform a temperature screen (e.g., -78°C, -40°C, 0°C, 25°C). Lower temperatures often enhance selectivity by increasing the energy difference between diastereomeric transition states. | An optimal temperature is identified that balances reaction rate and enantioselectivity. |
| Incorrect Catalyst or Ligand Choice | Screen a library of chiral ligands (e.g., different phosphines, BOX, Salen-type ligands) for your chosen metal catalyst, or screen different families of organocatalysts. | A catalyst system is found that provides a better-organized chiral environment for the key bond-forming step, leading to higher ee. |
| Solvent Effects | Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, Hexane). The solvent can influence catalyst aggregation and the conformation of the transition state. | A solvent is identified that improves the effective chirality transfer from the catalyst to the substrate, increasing the ee. |
| Background Uncatalyzed Reaction | Ensure the reaction is run at a low enough temperature and that the catalyst is sufficiently active to outcompete the non-asymmetric background reaction. | The rate of the catalyzed pathway significantly exceeds the background pathway, leading to a product with higher ee. |
Problem 2: Major Byproduct is α-Pinene (Isomerization)
Your reaction produces the desired β-pinene, but a significant portion of the product has isomerized to the more stable α-pinene.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acidic Reaction Conditions | If using a Lewis or Brønsted acid catalyst, screen for milder acids or use a non-acidic catalytic system. Add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge any adventitious protons. | Isomerization is suppressed, leading to a higher ratio of β-pinene to α-pinene in the final product mixture. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction progress over time to determine the point of maximum β-pinene concentration before significant isomerization occurs. Reduce the reaction temperature. | The reaction is stopped at the optimal time, maximizing the yield of β-pinene. |
| Catalyst-Mediated Isomerization | The catalyst itself may have a secondary activity that promotes isomerization. Consider a different class of catalyst (e.g., switching from a transition metal to an organocatalyst or enzyme). | A catalyst is identified that is selective for the desired cyclization without promoting the undesired isomerization. |
Experimental Protocols (Hypothetical Examples)
Due to the scarcity of direct literature for the de novo enantioselective synthesis of β-pinene, the following protocols are based on analogous, well-established methods for the asymmetric synthesis of other bicyclic systems. These should be considered as starting points for methods development.
Protocol 1: Organocatalytic Intramolecular Michael Addition/Aldol Cascade
This protocol is adapted from methods used to create other bicyclic systems and is a hypothetical approach to the β-pinene core.
-
Precursor Synthesis: Synthesize an acyclic dialdehyde (B1249045) precursor with the appropriate carbon skeleton for β-pinene.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral diarylprolinol silyl (B83357) ether catalyst (5-10 mol%).
-
Reaction Setup: Dissolve the catalyst in the chosen solvent (e.g., toluene, 0.1 M). Cool the solution to the desired temperature (e.g., -20°C).
-
Substrate Addition: Add the dialdehyde precursor dropwise to the catalyst solution over 1 hour using a syringe pump.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Biocatalytic Cyclization using an Engineered Terpene Synthase
This protocol outlines a general workflow for using an engineered enzyme for the synthesis.
-
Enzyme Expression and Purification: Express the engineered terpene synthase in a suitable host (e.g., E. coli) and purify it.
-
Reaction Buffer: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 10% glycerol).
-
Reaction Setup: In a reaction vessel, combine the purified enzyme (e.g., 1-5 µM) and the substrate, geranyl pyrophosphate (GPP, e.g., 500 µM), in the reaction buffer.
-
Product Sequestration: To avoid product inhibition and degradation, overlay the aqueous reaction mixture with an inert organic solvent (e.g., dodecane) to extract the β-pinene as it is formed.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation for 12-24 hours.
-
Extraction and Analysis: Separate the organic layer. Analyze the product formation and enantiomeric excess by chiral GC-MS.
Visualizations
optimizing reaction conditions for beta-pinene isomerization to alpha-pinene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of β-pinene to α-pinene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for isomerizing β-pinene to α-pinene?
A1: The isomerization of β-pinene to α-pinene can be achieved through several methods, primarily categorized by the type of catalyst used. Common approaches include:
-
Photocatalysis: This modern approach utilizes a heterogeneous photocatalyst, such as palladium nanoparticles on titanium dioxide (Pd@TiO₂), under UV or visible light irradiation. It offers high selectivity and can be performed under mild conditions, often at room temperature.[1][2]
-
Acid Catalysis: Solid acid catalysts like zeolites, sulfated metal oxides, and modified clays (B1170129) are frequently employed.[3][4][5] These reactions are typically conducted at elevated temperatures.
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Base Catalysis: Strong bases, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), can also facilitate the isomerization, particularly for the reverse reaction from α-pinene to β-pinene.[6]
-
Homogeneous Catalysis: Metal salts, like those of iron and copper, can catalyze the reaction in a homogeneous phase.[1] However, this often requires chromatographic separation to remove the catalyst from the product.[1]
Q2: How do I choose the appropriate catalyst for my experiment?
A2: The choice of catalyst depends on the desired reaction conditions, required purity of α-pinene, and scalability.
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For high selectivity and mild, green conditions , a heterogeneous photocatalyst like Pd@TiO₂ is an excellent choice.[1] It can be easily separated and reused.[1][7]
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If high conversion rates are the primary goal and specialized photochemical equipment is unavailable, solid acid catalysts are a robust option.[3][5] However, they may lead to the formation of byproducts like camphene (B42988) and limonene.[4][8]
-
Homogeneous catalysts can be effective but present challenges in product purification.[1]
Q3: What is the optimal temperature for the isomerization reaction?
A3: The optimal temperature is highly dependent on the catalytic system.
-
Photocatalytic reactions with Pd@TiO₂ can proceed efficiently at room temperature.[1] The reaction does not proceed in the dark at room temperature or at 80°C, confirming its photocatalytic nature.[1]
-
Acid-catalyzed reactions generally require higher temperatures, often in the range of 70°C to 170°C, to achieve high conversion rates.[3]
-
It is crucial to control the temperature, as excessively high temperatures can lead to the formation of undesired byproducts and reduce the selectivity for α-pinene.[9]
Q4: Which solvent should I use for the reaction?
A4: The choice of solvent can significantly impact the reaction rate and selectivity.
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For photocatalytic isomerization using Pd@TiO₂, isopropanol (B130326) (IPA) has been shown to be an effective solvent.[1] The reaction can also proceed in the absence of a solvent (neat), although this may affect the reaction rate.[1]
-
In general, the solvent should be inert under the reaction conditions and should be able to dissolve the starting material and any homogeneous catalyst used. The polarity of the solvent can influence the product distribution in some isomerization reactions.[10]
Q5: How can I monitor the progress of the reaction and analyze the products?
A5: The most common method for monitoring the reaction and quantifying the products is Gas Chromatography (GC).
-
Gas Chromatography-Flame Ionization Detection (GC-FID) is frequently used for quantitative analysis. An internal or external standard, such as tridecane, can be used to accurately determine the conversion of β-pinene and the yield of α-pinene.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the products formed during the reaction, including α-pinene and any byproducts.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of β-Pinene | Inactive Catalyst: The catalyst may be poisoned, deactivated, or not properly activated. For photocatalysis, the light source may be inadequate. | Catalyst: For solid catalysts, ensure proper activation (e.g., calcination). For photocatalysts, check the light source's wavelength and intensity.[1][10] If reusing a catalyst, consider a regeneration step.[5] |
| Incorrect Temperature: The reaction temperature may be too low for the chosen catalytic system. | Temperature: For thermally driven reactions, gradually increase the temperature while monitoring for byproduct formation.[3][9] For photocatalytic reactions, ensure the system is at room temperature, as higher temperatures are not necessary.[1] | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Reaction Time: Monitor the reaction over time using GC to determine the optimal reaction duration.[1] | |
| Low Selectivity to α-Pinene (High Byproduct Formation) | Inappropriate Catalyst: The catalyst may have strong acid sites that promote the formation of byproducts like camphene, limonene, or terpinolene.[4][8] | Catalyst Selection: Switch to a more selective catalyst, such as a Pd@TiO₂ photocatalyst.[1] If using an acid catalyst, consider one with milder acidity. |
| High Reaction Temperature: Elevated temperatures can favor the formation of thermodynamically stable byproducts. | Temperature Optimization: Lower the reaction temperature and monitor the product distribution via GC to find a balance between conversion and selectivity.[3][9] | |
| Difficulty in Separating Catalyst from Product | Use of a Homogeneous Catalyst: Homogeneous catalysts are dissolved in the reaction mixture and are difficult to remove. | Catalyst Type: Switch to a heterogeneous catalyst (e.g., solid acid, supported metal, or photocatalyst) that can be easily separated by filtration or centrifugation.[1] |
| Catalyst Deactivation After a Few Cycles | Coke Formation or Poisoning: The catalyst surface can be blocked by carbonaceous deposits or poisoned by impurities in the starting material. | Catalyst Regeneration & Feed Purity: For solid acid catalysts, regeneration via calcination may be effective.[5] Ensure the β-pinene starting material is of high purity. For photocatalysts, simple washing and drying between cycles may be sufficient. |
Data Presentation
Table 1: Comparison of Different Catalytic Systems for β-Pinene Isomerization
| Catalyst | Temperature (°C) | Solvent | Reaction Time | Conversion (%) | α-Pinene Yield (%) | Key Byproducts | Reference(s) |
| Pd@TiO₂ | Room Temp | Isopropanol | 5 - 60 min | >95 | >83 | None reported | [1] |
| Iron and Copper Salts | Room Temp | Not specified | 12 h | - | 80 | Not specified | [1] |
| Homogeneous Photocatalyst | Not specified | Dimethyl formamide | 24 h | - | 93 | Not specified | [1] |
| Ti-MCM-41 | 140 - 170 | None | 7 h | up to 100 | - | Camphene | [3] |
| SO₄²⁻/TiO₂ | 500 (calcination) | None | Continuous flow | ~95 | - | Camphene (~40% selectivity) | [5] |
Experimental Protocols
Method 1: Photocatalytic Isomerization of β-Pinene using Pd@TiO₂
This protocol is based on the work by Munday et al.[1]
-
Catalyst Preparation: Synthesize Pd@TiO₂ according to a reported protocol. The palladium loading can be around 1.3 wt%.
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Reaction Setup: In a suitable reaction vessel, disperse the Pd@TiO₂ catalyst (e.g., 8 mg) in isopropanol (e.g., 4 mL).
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Reactant Addition: Add β-pinene (e.g., 0.25 mmol) to the suspension.
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Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen (N₂).
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Irradiation: Irradiate the mixture with a UVA LED (centered at 365 nm) while stirring.
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Monitoring: Take aliquots at different time intervals and analyze by GC-FID to monitor the conversion of β-pinene and the formation of α-pinene.
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Work-up: Upon completion, the catalyst can be separated by centrifugation or filtration for reuse. The supernatant contains the product mixture.
Visualizations
Caption: Experimental workflow for the photocatalytic isomerization of β-pinene.
Caption: Troubleshooting logic for optimizing β-pinene isomerization.
References
- 1. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
- 2. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A potential catalyst for α-pinene isomerization: a solid superacid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US3264362A - Conversion of alpha to beta pinene using dmso-koh catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
identifying side products in the oxidation of beta-pinene
Welcome to the technical support center for beta-pinene (B31000) oxidation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage side products in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the ozonolysis of beta-pinene?
A1: The primary product of beta-pinene ozonolysis is typically nopinone, especially when the reaction is conducted at low temperatures.[1] However, a variety of side products can be formed through the decomposition of the Criegee intermediate. Common side products include:
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Acetone[2]
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Formaldehyde
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Pinic acid[3]
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Norpinonic acid[3]
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In atmospheric or secondary organic aerosol (SOA) studies, a complex mixture of multifunctional compounds, including hydroperoxides and dimers, can be formed.[3]
The formation of these side products is influenced by reaction conditions such as temperature and the presence of scavengers.[4]
Q2: My potassium permanganate (B83412) (KMnO₄) oxidation of beta-pinene is yielding a complex mixture instead of just nopinone. What is happening?
A2: Potassium permanganate is a strong oxidizing agent, and the reaction outcome is highly dependent on the conditions.[5]
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Nopinone Formation: Nopinone is a common oxidation product of β-pinene using KMnO₄.[6]
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Over-oxidation/Cleavage: If the reaction is performed under harsh conditions (e.g., elevated temperature, high concentration of KMnO₄, or acidic pH), the permanganate can cleave the carbon-carbon double bond.[5][7] This leads to the formation of diones, which can be further cleaved into carboxylic acids.[5]
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Diol Formation: Under mild, controlled conditions (cold, dilute, alkaline/neutral KMnO₄), the primary product can be a diol (a glycol) from syn-addition across the double bond. However, this diol is also susceptible to further oxidation.[7]
To favor the formation of nopinone, it is crucial to carefully control the stoichiometry of the oxidant, temperature, and reaction time.
Q3: During the epoxidation of beta-pinene, I'm observing significant amounts of allylic oxidation products. How can I improve selectivity for the epoxide?
A3: While the desired product is beta-pinene oxide, the strained ring system is susceptible to rearrangement and allylic oxidation, especially in the presence of certain catalysts or acidic conditions. Common side products include myrtenol, myrtenal, pinocarveol, and perillyl alcohol.[8][9]
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is critical. Some metal complexes can promote allylic oxidation alongside epoxidation.[10] Magnesium oxide (MgO) has been reported as a highly active and selective catalyst for beta-pinene epoxidation using H₂O₂, achieving high conversion and selectivity towards the epoxide under mild conditions.[11]
-
Control pH: Acidic conditions can promote the rearrangement of the initially formed epoxide into other products.[1] Maintaining a neutral or slightly basic medium can suppress these side reactions.
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Oxidant: Hydrogen peroxide (H₂O₂) is often favored as it yields water as the only stoichiometric by-product.[12] Using it in a controlled manner (e.g., slow addition) can prevent temperature spikes and reduce side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired product, complex mixture observed. | Reaction conditions are too harsh (temperature, oxidant concentration). | Optimize reaction parameters: lower the temperature, use a more dilute oxidant solution, and monitor the reaction closely to stop it upon consumption of the starting material. |
| Formation of acidic byproducts (e.g., pinic acid, carboxylic acids). | Ozonolysis with oxidative workup or aggressive KMnO₄ oxidation. | For ozonolysis, use a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) to prevent oxidation of the intermediate aldehydes. For KMnO₄, use milder, controlled conditions.[7] |
| Isomerization or rearrangement products are major components. | Use of acidic catalysts or solvents; high reaction temperature. | Employ neutral or basic catalysts.[11] Screen different solvents to find one that minimizes isomerization.[13] Run the reaction at the lowest feasible temperature. |
| Difficulty in separating the main product from side products. | Similar polarities and boiling points of the product mixture. | Employ high-resolution analytical techniques like GC-MS for identification.[8] For purification, consider fractional distillation under reduced pressure or preparative chromatography. |
Data on Beta-Pinene Oxidation Products
The following tables summarize common products identified from different oxidation methods. Yields are highly dependent on specific experimental conditions.
Table 1: Products from Ozonolysis of Beta-Pinene
| Product | Type | Notes |
| Nopinone | Major | Favored at low temperatures.[1] |
| Acetone (B3395972) | Side Product | Formed from the decomposition of the Criegee intermediate.[2] |
| Pinic Acid | Side Product | Often observed in atmospheric chemistry studies.[3] |
| Norpinonic Acid | Side Product | Also a known product in ozonolysis leading to SOA.[3] |
Table 2: Products from Permanganate (KMnO₄) Oxidation of Beta-Pinene
| Product | Type | Conditions |
| Nopinone | Major | Controlled, mild conditions.[6] |
| cis-Pinane-2,10-diol | Major | Cold, dilute, alkaline/neutral KMnO₄.[7] |
| Carboxylic Acids | Side Product | Hot, concentrated, acidic KMnO₄ (via C=C bond cleavage).[5] |
Table 3: Products from Allylic and Epoxidation Reactions
| Product | Type | Reaction |
| beta-Pinene Oxide | Major | Epoxidation (e.g., with H₂O₂/MgO).[11] |
| trans-Pinocarveol | Major/Side | Allylic Oxidation or Epoxide Rearrangement.[14] |
| Myrtenol | Side Product | Allylic Oxidation.[8][9] |
| Myrtenal | Side Product | Allylic Oxidation.[8][9] |
| Perillyl Alcohol | Side Product | Allylic Oxidation.[8] |
Experimental Protocols
Example Protocol 1: Catalytic Epoxidation of Beta-Pinene using H₂O₂ and MgO
This protocol is based on conditions reported to be effective for selective epoxidation.[11]
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Catalyst Preparation: Activate commercial magnesium oxide (MgO) by calcining at an appropriate temperature if necessary.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add beta-pinene, the MgO catalyst, and a suitable solvent (e.g., acetone).
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Oxidant Addition: While stirring the mixture at the desired temperature (e.g., 50 °C), slowly add hydrogen peroxide (30-50 wt%) dropwise.
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Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Workup: Once the beta-pinene is consumed, cool the reaction mixture. Filter to remove the solid MgO catalyst. The filtrate can be washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, followed by washing with brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate beta-pinene oxide.
Example Protocol 2: Oxidation of Beta-Pinene with Potassium Permanganate
This protocol outlines general conditions for oxidation with KMnO₄. The outcome is highly sensitive to these parameters.[7]
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Reaction Setup: Dissolve beta-pinene in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) in a flask cooled in an ice bath (0-5 °C).
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Oxidant Preparation: Prepare a solution of potassium permanganate in water. For diol formation, a buffer (e.g., sodium bicarbonate) can be added to maintain a slightly alkaline pH.
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Oxidant Addition: Add the KMnO₄ solution slowly to the stirred beta-pinene solution, maintaining the low temperature. The purple color of the permanganate will disappear as it reacts, forming a brown manganese dioxide (MnO₂) precipitate.
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Reaction Monitoring: The reaction is typically rapid. Monitor by TLC until the starting material is consumed.
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Workup: Quench the reaction by adding a solid reducing agent like sodium bisulfite until the brown MnO₂ is dissolved and the solution becomes clear.
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Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate to yield the crude product. Purify as needed.
Visualizations
Caption: General workflow for oxidation and side product identification.
Caption: Simplified reaction pathway for beta-pinene ozonolysis.
Caption: Troubleshooting logic for improving reaction selectivity.
References
- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A theoretical study of the OH-initiated gas-phase oxidation mechanism of β-pinene (C10H16): first generation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. Ozonolysis of beta-pinene: temperature dependence of secondary organic aerosol mass fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine - Arabian Journal of Chemistry [arabjchem.org]
- 9. β-Pinene - Wikipedia [en.wikipedia.org]
- 10. sibran.ru [sibran.ru]
- 11. researchgate.net [researchgate.net]
- 12. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
- 14. research.abo.fi [research.abo.fi]
troubleshooting low yields in beta-pinene extraction from essential oils
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the extraction of β-pinene from essential oils.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to suboptimal β-pinene yields in your extraction experiments.
Issue 1: Overall Low Yield of Essential Oil
Q1: My overall essential oil yield is lower than expected, resulting in a low β-pinene amount. What are the potential causes and how can I improve it?
A1: Low essential oil yield can stem from several factors, ranging from the raw material to the extraction parameters. Here is a systematic approach to troubleshooting:
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Raw Material Quality: The concentration of β-pinene can vary significantly based on the plant source (e.g., different species of Pinus), geographical location, harvest time, and storage conditions.[1] Pine resin is a primary source, and its composition varies.[2][3] Ensure you are using a high-quality, appropriate plant source known for its β-pinene content. Improperly stored plant material can lead to the degradation of volatile compounds.[1]
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Improper Particle Size: The physical preparation of the plant material is crucial. For methods like steam distillation, if the particles are too large, extraction will be incomplete.[1] Conversely, if they are too fine, it can lead to compaction and poor steam or solvent flow. Grinding the plant material to a consistent and appropriate particle size is recommended.[1]
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Extraction Method and Parameters: The chosen extraction method and its parameters are critical. Each method has its own set of variables that need to be optimized.
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Steam Distillation: This is the most common method for extracting essential oils.[4][5] Key parameters include steam flow rate, temperature, and duration.[1] Insufficient distillation time is a common cause of low yield.
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Solvent Extraction: This method is suitable for plant materials that yield low amounts of essential oil or are sensitive to the high temperatures of steam distillation.[6] The choice of solvent (e.g., hexane (B92381), ethanol), solid-to-liquid ratio, temperature, and extraction time all significantly impact the yield.[4][7]
-
-
Incomplete Condensation or Collection: During distillation, ensure your condenser is functioning efficiently to prevent the loss of volatile compounds like β-pinene along with uncondensed steam.[1] Check for any leaks in your apparatus.
Below is a troubleshooting workflow to address low essential oil yield:
Issue 2: Good Overall Essential Oil Yield, but Low β-Pinene Concentration
Q2: I have a decent amount of essential oil, but the relative concentration of β-pinene is low. Why might this be, and how can I increase its purity?
A2: Low β-pinene concentration within the extracted oil, despite a good total yield, points towards issues with selectivity, degradation, or the initial composition of the raw material.
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Isomerization or Degradation: Pinenes are thermally sensitive.[4] Excessive heat or prolonged extraction times can cause β-pinene to isomerize into other terpenes (like α-pinene) or degrade into other compounds, thus reducing its concentration in the final product.[8][9] Oxidation can also be an issue.[10][11]
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Suboptimal Extraction Parameters for Selectivity: Different extraction parameters can favor the extraction of certain compounds over others. For instance, in an alternative steam extraction process, higher pressure and longer times favored β-pinene extraction from maritime pine needles, while the inverse was true for α-pinene.[12][13]
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Co-elution with Other Components: Turpentine (B1165885) oil, a common source, is a mixture of terpenes including α-pinene, camphene, and others.[14][15] These compounds often have very close boiling points, making separation by simple distillation difficult.
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Purification Method: To increase the purity of β-pinene, a post-extraction purification step is necessary, most commonly fractional distillation.
The relationship between key extraction parameters and their impact on yield and purity is illustrated below:
Data on Extraction Parameters and Yields
The yield of β-pinene is highly dependent on the source material and the extraction method employed. The following tables summarize representative data from the literature.
Table 1: β-Pinene Content in Essential Oils from Various Pine Species
| Pine Species | Plant Part | β-Pinene Content (%) | Extraction Method |
| Pinus pinaster | Needles | 22.00 - 32.00% | Steam Distillation |
| Pinus sylvestris | Twigs | 12.46% | Not Specified |
| Pinus sylvestris | Needles | 22.00% | Not Specified |
| Forsythia suspensa & Lonicera japonica | Mixture | 54.75% | Steam Distillation |
Note: Data compiled from multiple sources.[7][16][17] Content can vary significantly.
Table 2: Comparison of Common Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical β-Pinene Source |
| Steam Distillation | Uses steam to vaporize volatile compounds from plant material.[6] | Most popular method, relatively inexpensive equipment.[4][6] | High temperatures can cause thermal degradation of sensitive compounds.[4] | Pine needles, resin.[17][18] |
| Fractional Distillation | Separates components of a liquid mixture based on differences in boiling points. | Essential for purifying β-pinene from other terpenes like α-pinene.[15][18] | Requires precise control of temperature and pressure; can be complex.[14] | Crude Sulphate Turpentine (CST).[18] |
| Solvent Extraction | Uses solvents like hexane or ethanol (B145695) to dissolve the essential oil from the plant material.[6] | Good for materials with low oil yield; can produce finer fragrances.[6] | Risk of residual solvent in the final product; solvents can be flammable and hazardous.[4] | Resins, delicate plant materials.[6] |
Experimental Protocols
Protocol 1: Steam Distillation for Essential Oil Extraction
This protocol provides a general procedure for extracting essential oils rich in β-pinene from plant material such as pine needles.
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Preparation of Plant Material:
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Collect fresh plant material (e.g., pine needles).
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Cut or grind the material into smaller, uniform pieces to increase the surface area for efficient extraction.[1]
-
-
Apparatus Setup:
-
Assemble a steam distillation apparatus, which typically consists of a steam generator, a still (for holding the plant material), a condenser, and a collection vessel (e.g., a separatory funnel).
-
-
Distillation:
-
Place the prepared plant material into the still.
-
Inject steam from the generator through the plant material. The steam will vaporize the volatile oils.[6]
-
The mixture of steam and oil vapor travels to the condenser.
-
-
Condensation and Collection:
-
Cool the vapor mixture in the condenser using circulating cold water. This will liquefy the steam and oil.[4]
-
Collect the condensate in the separatory funnel. The essential oil, being less dense than water, will form a layer on top.
-
-
Separation:
-
Allow the layers to fully separate.
-
Carefully drain the lower aqueous layer (hydrosol) to isolate the essential oil containing β-pinene.
-
Store the oil in a sealed, dark glass vial, preferably under an inert atmosphere (e.g., nitrogen) and refrigerated to prevent degradation.
-
Protocol 2: Quantification of β-Pinene using Gas Chromatography (GC)
This protocol outlines the analysis of the extracted essential oil to determine the concentration of β-pinene.
-
Sample Preparation:
-
Dilute a small, accurately weighed amount of the extracted essential oil in a suitable solvent (e.g., hexane or ethanol).
-
-
GC Instrument Setup:
-
Use a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).[19]
-
Install a suitable capillary column, such as a DB-1 or DB-5 (non-polar), which is effective for separating terpenes.[19][20]
-
Set the instrument parameters (a general example):
-
Injector Temperature: 230-250°C[19]
-
Detector Temperature: 250°C[19]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).[19]
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-70°C), hold for a few minutes, then ramp up the temperature at a controlled rate (e.g., 3-8°C/min) to a final temperature (e.g., 250°C).[19][20] This separates compounds based on their boiling points.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
-
-
Data Analysis:
-
Identify the β-pinene peak in the resulting chromatogram by comparing its retention time to that of a pure β-pinene standard run under the same conditions.
-
Quantify the amount of β-pinene using a calibration curve prepared from standards of known concentrations or by using the area normalization method if an estimation is sufficient.[19][20] For higher accuracy, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for definitive peak identification.[19]
-
Frequently Asked Questions (FAQs)
Q: What is the primary industrial source of β-pinene? A: The most significant industrial source of β-pinene is turpentine oil, which is obtained from the resin of pine trees.[18] About 90% of the world's β-pinene is produced through the fractional distillation of turpentine.[18]
Q: What is the difference between α-pinene and β-pinene? A: α-pinene and β-pinene are isomers, meaning they have the same chemical formula but different structures.[18] Specifically, the difference lies in the position of a double bond within the molecule. They have slightly different boiling points, which allows for their separation via fractional distillation.[15][21]
Q: Can β-pinene degrade during storage? A: Yes, β-pinene, like other terpenes, can degrade over time, especially when exposed to air (oxidation), light, or high temperatures.[10][11] This can lead to a decrease in purity and a change in aroma. It is best stored in a cool, dark place in a well-sealed container, often under an inert gas like nitrogen.
Q: Which analytical method is best for quantifying β-pinene? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a rapid and reliable method for quantifying β-pinene in essential oils.[19][22] For unambiguous identification of β-pinene and other components in a complex mixture, GC coupled with Mass Spectrometry (GC-MS) is the preferred method.[19] High-Performance Liquid Chromatography (HPLC) methods have also been developed for this purpose.[23]
Q: My source material is pine resin. How does its composition affect β-pinene yield? A: The composition of pine resin varies greatly depending on the pine species, genetics, and environmental factors.[2][3][24] Some resins may have a naturally higher ratio of α-pinene to β-pinene.[25] It is crucial to characterize your source material to set realistic yield expectations. Genetic studies have shown significant variation in β-pinene content among different pine families.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Genetic analysis and elite tree selection of the main resin components of slash pine [frontiersin.org]
- 3. Genetic analysis and elite tree selection of the main resin components of slash pine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pine Oil Extraction Process: Tradition Meets Tech [florachem.com]
- 5. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 6. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Seperation of Alpha, Beta Pinene from Turpentine - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. betapinene.com [betapinene.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of extraction process of pine needle essential oil by response surface methodology and its chemical composition analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 21. pharmabinoid.eu [pharmabinoid.eu]
- 22. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development and validation of novel HPLC Method for Simultaneous determination of seven compounds(Alpha Pinene, Beta Pinene, Camphene, Pinene linalool, safrole, Anisaldehyde, Acetoanisole) in Anise essential oil – Experiment Journal [experimentjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. CN104788278A - Method for extracting beta-pinene from pine resin - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues of Beta-Pinene in Aqueous Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the solubility challenges of beta-pinene (B31000) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with beta-pinene in experimental formulations?
A1: Beta-pinene, a bicyclic monoterpene, presents several challenges due to its inherent physicochemical properties. Its high volatility can lead to compound loss during processing and storage.[1] The most significant challenge is its poor solubility in aqueous solutions, which limits bioavailability and therapeutic efficacy.[1][2] Additionally, beta-pinene is susceptible to oxidation, which can affect its chemical stability and biological activity.[1]
Q2: What are the general solubility properties of beta-pinene?
A2: Beta-pinene is a non-polar, hydrophobic molecule.[3] It is a colorless liquid that is considered insoluble or very slightly soluble in water, but it is soluble in organic solvents such as ethanol (B145695), ether, benzene, and chloroform.[2][4][5][6]
Q3: What are the most common strategies to improve the aqueous solubility of beta-pinene?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like beta-pinene. The most prevalent and effective strategies include:
-
Co-solvent Systems: Using a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to first dissolve the beta-pinene before diluting it in the aqueous medium.[3][7]
-
Cyclodextrin (B1172386) Complexation: Utilizing cyclic oligosaccharides (like hydroxypropyl-β-cyclodextrin or methyl-β-cyclodextrin) that encapsulate the hydrophobic beta-pinene molecule within their core, thereby increasing its solubility in water.[3][8]
-
Nanoparticle Delivery Systems: Encapsulating beta-pinene into nanoparticle systems like liposomes or nanoemulsions. These formulations protect the compound from degradation, improve solubility, enhance bioavailability, and can offer controlled release.[1][9]
Troubleshooting Guides
Issue 1: Precipitation of Beta-Pinene in Aqueous Medium After Dilution from an Organic Stock Solution.
Q: I dissolved beta-pinene in DMSO to make a stock solution, but when I add it to my cell culture medium, a precipitate forms. What is happening and how can I prevent it?
A: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment too rapidly or when the final solvent concentration is too high.[3]
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically ≤ 0.5%, to avoid solvent-induced toxicity and precipitation. You may need to prepare a more concentrated stock solution to achieve this.[3]
-
Use Stepwise/Serial Dilutions: Instead of adding the stock solution directly to the final volume of the medium, perform serial dilutions. This gradual decrease in solvent concentration can help maintain the compound's solubility.[7]
-
Enhance Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion, preventing localized high concentrations that lead to precipitation.[3]
-
Consider Temperature: Gently warming the aqueous medium (e.g., to 37°C) can sometimes help improve solubility during dilution, but ensure the temperature is compatible with your experimental setup and compound stability.[3]
Issue 2: Low Bioavailability or Inconsistent Results in In Vivo Studies.
Q: My beta-pinene formulation shows good activity in vitro, but the results from my in vivo animal studies are poor and inconsistent. What could be the cause?
A: Poor in vivo efficacy despite in vitro success often points to low bioavailability. This can be caused by the formulation's inability to maintain beta-pinene solubility in the gastrointestinal tract, leading to poor absorption, or degradation of the compound in the stomach's harsh environment.[1]
Solutions:
-
Incorporate Penetration Enhancers: Adding penetration enhancers to your formulation can improve the absorption of beta-pinene across biological membranes.[1]
-
Use Mucoadhesive Polymers: These polymers can increase the residence time of the formulation at the site of absorption, providing more opportunity for the compound to be absorbed.[1]
-
Employ Enteric Coatings: For oral formulations like nanoemulsions, an enteric coating can protect the formulation from the acidic environment of the stomach, ensuring it reaches the intestine for absorption.[1]
-
Switch to a More Robust Formulation: If a simple co-solvent approach was used, consider switching to a more stable and robust delivery system like a cyclodextrin complex or a liposomal formulation, which can better protect the beta-pinene and control its release.[1][8]
Issue 3: Low Encapsulation Efficiency in Nanoparticle Formulations.
Q: I am attempting to encapsulate beta-pinene into liposomes, but my encapsulation efficiency (EE) is very low. How can I improve this?
A: Low encapsulation efficiency can result from several factors, including poor affinity of beta-pinene for the lipid bilayer, suboptimal lipid composition, or an inefficient encapsulation method.[1]
Solutions:
-
Optimize the Drug-to-Lipid Ratio: Experiment with different ratios of beta-pinene to lipids to find the optimal balance that maximizes encapsulation without compromising the stability of the liposomes.[1]
-
Modify Lipid Composition: Alter the lipid composition to improve the affinity for beta-pinene. This could involve changing the type of phospholipids (B1166683) used or adjusting the cholesterol content.[1]
-
Experiment with Different Preparation Methods: Various methods exist for preparing liposomes (e.g., thin-film hydration, ethanol injection, sonication). The chosen method can significantly impact encapsulation efficiency, so it may be necessary to try different techniques.[1][9]
-
Control Experimental Parameters: Ensure precise and consistent measurements of all components and control parameters like temperature and stirring speed, as variations can lead to inconsistent results.[1]
Data Presentation: Solubility Enhancement Techniques
The following table summarizes quantitative data on the solubility enhancement of pinenes and similar terpenes using various techniques.
| Compound | Solubilization Technique | Molar Ratio (Drug:Agent) | Solubility Enhancement | Reference |
| α-Pinene | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:7.5 | ~366-fold increase | [10] |
| Paclitaxel | β-Cyclodextrin (β-CD) Derivatives | 1:5 | Up to 500-fold increase | [8] |
| β-Caryophyllene | Methyl-β-Cyclodextrin (MβCD) | N/A (40 mM MβCD) | ~10-fold increase | [11] |
| α-Pinene | Liposomes (Lipoid S100) | N/A | High Encapsulation (LR: 22.9%) | [9][12] |
Note: Data for beta-pinene specifically is limited in the provided results; however, data from its isomer (α-pinene) and other hydrophobic terpenes provide a strong indication of the potential efficacy of these methods.
Experimental Protocols
Protocol 1: Preparation of a Beta-Pinene Stock Solution Using a Co-Solvent
-
Materials: Beta-pinene, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.[13]
-
Procedure:
-
To prepare a 100 mM stock solution, carefully measure the required mass of beta-pinene (Molar Mass: 136.24 g/mol ) and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the final concentration of 100 mM.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be mindful of beta-pinene's volatility.[3]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile, light-protected tube.[3]
-
-
Storage: Store the stock solution at -20°C or -80°C. To maintain stability and prevent degradation, avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of a Beta-Pinene-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for similar hydrophobic molecules.[3][7]
-
Materials: Beta-pinene, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), ethanol or DMSO, desired aqueous buffer (e.g., PBS) or cell culture medium.
-
Procedure (Co-solvent Lyophilization Method):
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer.[3]
-
Prepare Beta-Pinene Stock: Prepare a concentrated stock solution of beta-pinene in a minimal amount of a suitable organic solvent like ethanol.[3]
-
Complexation: While vigorously stirring or vortexing the HP-β-CD solution, add the beta-pinene stock solution slowly and dropwise. An optimized molar ratio is crucial; a starting point could be 1:10 (beta-pinene:HP-β-CD).[3]
-
Incubation: Incubate the mixture at room temperature for 1-24 hours with continuous stirring to allow for the formation of the inclusion complex.[3][10]
-
Filtration/Lyophilization:
-
For immediate use: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound. The resulting clear solution contains the water-soluble complex.[3]
-
For a solid powder: Freeze the clear filtrate and lyophilize (freeze-dry) it to obtain a dry powder. This powder can be stored and easily dissolved in aqueous media for future experiments.[7]
-
-
Protocol 3: Preparation of Beta-Pinene Loaded Liposomes via Ethanol Injection
This protocol is adapted from a method for encapsulating α-pinene.[9]
-
Materials: Beta-pinene, Phospholipids (e.g., Lipoid S100 or Phospholipon 90H), Cholesterol, Ethanol, Aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare Organic Phase: Dissolve the phospholipids, cholesterol, and beta-pinene in ethanol.
-
Prepare Aqueous Phase: Prepare the desired buffer solution (e.g., phosphate-buffered saline, pH 7.4).[1]
-
Liposome (B1194612) Formation: While stirring the aqueous phase at a constant, moderate speed, inject the organic (ethanol) phase into the aqueous phase. The rapid dilution of ethanol causes the phospholipids to self-assemble into liposomes, encapsulating the beta-pinene.[1]
-
Solvent Removal: Remove the ethanol from the liposome suspension using a rotary evaporator or through dialysis.[1]
-
Characterization: Analyze the resulting liposome suspension for particle size and zeta potential using dynamic light scattering (DLS) to ensure quality and consistency.[1]
-
Visualizations
Caption: Decision workflow for selecting a beta-pinene solubilization method.
Caption: Experimental workflow for cyclodextrin inclusion complexation.
Caption: Mechanism of cyclodextrin encapsulation to improve solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. β-Pinene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encapsulation of α-Pinene in Delivery Systems Based on Liposomes and Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Encapsulation of α-Pinene in Delivery Systems Based on Liposomes and Cyclodextrins [ouci.dntb.gov.ua]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of β-Pinene in Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on improving the stability of β-pinene in various formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges when working with β-pinene?
β-Pinene is a monoterpene that is highly susceptible to degradation due to its chemical structure, which includes a reactive double bond. The main challenges are:
-
Oxidation: Exposure to air (oxygen), light, and heat can lead to the oxidation of β-pinene, resulting in the formation of various degradation products such as nopinone, pinocarveol, and myrtenol. This can alter the efficacy and organoleptic properties of the final product.
-
Volatility: As a volatile organic compound, β-pinene can evaporate during formulation processing and storage, leading to a decrease in its concentration and efficacy.
-
Poor Aqueous Solubility: β-pinene is poorly soluble in water, which can limit its use in aqueous-based formulations and reduce its bioavailability.
Q2: What are the most effective strategies for improving the stability of β-pinene?
Several techniques can be employed to protect β-pinene from degradation and improve its stability in formulations:
-
Microencapsulation: This involves entrapping β-pinene droplets within a protective polymer shell. Common methods include complex coacervation, which uses the interaction of two oppositely charged polymers to form the capsule wall.
-
Nanoemulsions: Formulating β-pinene into oil-in-water nanoemulsions can enhance its stability and aqueous dispersibility. The small droplet size of nanoemulsions provides a large surface area and can improve bioavailability.
-
Inclusion Complexation with Cyclodextrins: β-pinene can be encapsulated within the hydrophobic cavity of cyclodextrin (B1172386) molecules (such as β-cyclodextrin), forming an inclusion complex. This protects the β-pinene from external factors like oxygen and light.
-
Addition of Antioxidants: Incorporating antioxidants into the formulation can help to mitigate the oxidative degradation of β-pinene.
Q3: How can I analyze the stability of my β-pinene formulation?
To assess the stability of your β-pinene formulation, you can employ the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the volatile components in your formulation, allowing you to quantify the amount of remaining β-pinene and identify any degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to quantify β-pinene, particularly in less volatile formulations or after derivatization.
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability of the formulation and the encapsulated β-pinene.
-
Particle Size Analysis: For nanoemulsions and microcapsules, monitoring changes in particle size and distribution over time can indicate physical instability, such as aggregation or coalescence.
Troubleshooting Guides
Nanoemulsion Formulations
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Phase Separation or Creaming | Inappropriate surfactant-to-oil ratio. Incorrect hydrophilic-lipophilic balance (HLB) of the surfactant system. Ostwald ripening (growth of larger droplets at the expense of smaller ones). | Optimize the concentrations of the surfactant and co-surfactant. Screen different surfactants with a range of HLB values to find the optimal system for β-pinene. Consider using a combination of surfactants to improve interfacial stability. Reduce the droplet size through higher energy homogenization methods (e.g., high-pressure homogenization or microfluidization). |
| Inconsistent Particle Size | Inefficient homogenization process. Insufficient energy input during emulsification. Variations in the composition between batches. | Optimize homogenization parameters such as pressure, duration, and temperature. Ensure precise and consistent measurements of all components. Utilize a microfluidizer for a more uniform and smaller particle size distribution. |
| Low Bioavailability in in vivo Studies | Poor absorption from the gastrointestinal tract. Degradation of β-pinene in the acidic environment of the stomach. | Incorporate penetration enhancers into the formulation. Consider using mucoadhesive polymers to increase the residence time at the site of absorption. For oral formulations, an enteric coating can protect the nanoemulsion from gastric fluids. |
Microencapsulation (Complex Coacervation)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor affinity of β-pinene for the core. Suboptimal ratio of core to wall material. Inefficient emulsification before coacervation. Premature hardening of the coacervate. | Adjust the core-to-wall material ratio; a higher proportion of wall material can sometimes improve encapsulation. Optimize the emulsification step to create a fine and stable emulsion of β-pinene before initiating coacervation. Carefully control the pH and temperature during coacervation to ensure gradual deposition of the polymer shell. |
| Irregular or Aggregated Microcapsules | Inadequate stirring during coacervation. Too rapid a change in pH or temperature. Incorrect polymer concentrations. | Ensure consistent and appropriate agitation throughout the process to prevent agglomeration. Induce coacervation slowly by gradual adjustment of pH or temperature. Optimize the concentrations of the polymers (e.g., gelatin and gum arabic) in the initial solution. |
| Premature Release of β-Pinene | Insufficient cross-linking of the capsule wall. High porosity of the capsule wall. Mechanical stress during processing or storage. | Optimize the concentration of the cross-linking agent (e.g., glutaraldehyde (B144438) or transglutaminase) and the cross-linking time. Adjust the polymer composition or add a secondary coating to reduce porosity. Handle the microcapsules with care and consider storing them in a protective matrix. |
Cyclodextrin Inclusion Complexation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Complexation Efficiency | Unfavorable stoichiometry. Inefficient mixing or reaction conditions. Competition from solvent molecules. | Optimize the molar ratio of β-pinene to β-cyclodextrin. Experiment with different preparation methods (e.g., kneading, co-precipitation, freeze-drying) to find the most effective one. Use a minimal amount of a suitable solvent to facilitate complexation without competing with the guest molecule. |
| Precipitation of the Complex | Low aqueous solubility of the β-cyclodextrin complex. Changes in temperature or pH affecting solubility. | Use a more soluble derivative of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Control the temperature and pH of the solution to maintain the solubility of the complex. |
| Incomplete Release of β-Pinene | Very high stability of the inclusion complex. | Modify the formulation to include components that can facilitate the release of β-pinene, such as changes in pH or the presence of competing molecules. |
Data on Stability Enhancement
The following tables summarize quantitative data from various studies on the stability of encapsulated essential oil components. While not all data is specific to β-pinene, it provides a comparative overview of the effectiveness of different stabilization techniques.
Table 1: Encapsulation Efficiency of Terpenes in Different Formulation Types
| Active Compound | Formulation Type | Wall/Carrier Materials | Encapsulation Efficiency (%) | Reference |
| α-Pinene | Microcapsules (Complex Coacervation) | Chitosan and Gum Arabic | 51.70 ± 2.5 | [1] |
| α-Pinene | Liposomes | Lipoid S100 and Cholesterol | ~100 | [2] |
| β-Carotene | Nanoemulsion | Peanut Protein Isolate | >90 | [3] |
| Pipemidic Acid | β-Cyclodextrin Inclusion Complex | β-Cyclodextrin | High (qualitative) |
Table 2: Stability of Nanoemulsions Over Time
| Nanoemulsion Core | Storage Temperature | Duration | Observation | Reference |
| Alpinia galanga oil | Room Temperature | Not specified | Stable nanoemulsion formed | [4] |
| Rosuvastatin | 25°C and 4°C | 1 year | Physicochemically stable | [5] |
| β-Carotene | 4°C | 28 days | Stable with no significant change in particle size | [3] |
Experimental Protocols
Protocol 1: Preparation of β-Pinene Loaded Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion of β-pinene using a high-pressure homogenization technique.
Materials:
-
β-Pinene (oil phase)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Deionized water (aqueous phase)
Procedure:
-
Preparation of the Oil Phase:
-
Mix the β-pinene, surfactant, and co-surfactant in a beaker. The ratio of these components (Smix ratio) needs to be optimized for your specific system. A common starting point is a 2:1 ratio of surfactant to co-surfactant.
-
-
Preparation of the Aqueous Phase:
-
Measure the required amount of deionized water in a separate beaker.
-
-
Formation of a Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. Continue stirring for 15-30 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters to optimize for achieving the desired droplet size and stability. A typical starting point is 10,000 psi for 5-7 cycles.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using a particle size analyzer.
-
Visually inspect the nanoemulsion for any signs of phase separation or creaming.
-
Protocol 2: Microencapsulation of β-Pinene by Complex Coacervation
This protocol outlines the steps for encapsulating β-pinene using gelatin and gum arabic as wall materials.[6][7]
Materials:
-
Gelatin (Type A)
-
Gum Arabic
-
β-Pinene
-
Emulsifier (e.g., Tween 20)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Cross-linking agent (e.g., glutaraldehyde or transglutaminase)
Procedure:
-
Preparation of Polymer Solutions:
-
Prepare a gelatin solution (e.g., 2% w/v) in deionized water at 40-50°C with constant stirring until fully dissolved.
-
In a separate beaker, prepare a gum arabic solution (e.g., 2% w/v) in deionized water at room temperature.
-
-
Emulsification:
-
Add the gum arabic solution to the gelatin solution and mix.
-
Add β-pinene containing an emulsifier to the polymer solution and homogenize at high speed to form a fine oil-in-water emulsion.
-
-
Coacervation:
-
While maintaining the temperature at 40-50°C and with continuous stirring, slowly adjust the pH of the emulsion to around 4.0-4.5 by adding acetic acid. This will induce the formation of the coacervate.
-
-
Deposition and Hardening:
-
Gradually cool the mixture to 5-10°C to allow the coacervate to deposit around the oil droplets.
-
Add a cross-linking agent to harden the microcapsule walls. The amount and reaction time will need to be optimized.
-
-
Washing and Drying:
-
Wash the microcapsules with deionized water to remove any unencapsulated material.
-
Collect the microcapsules by filtration or centrifugation and dry them (e.g., by freeze-drying or spray-drying).
-
Protocol 3: Preparation of β-Pinene-β-Cyclodextrin Inclusion Complex
This protocol describes the kneading method for forming an inclusion complex between β-pinene and β-cyclodextrin.[8][9]
Materials:
-
β-Pinene
-
β-Cyclodextrin (β-CD)
-
Deionized water
Procedure:
-
Molar Ratio Calculation:
-
Calculate the required amounts of β-pinene and β-cyclodextrin for a specific molar ratio (e.g., 1:1).
-
-
Kneading:
-
Place the β-cyclodextrin in a mortar.
-
Add a small amount of a water-ethanol mixture to the β-cyclodextrin to form a paste.
-
Slowly add the β-pinene to the paste while continuously kneading for a prolonged period (e.g., 60-90 minutes). The mixture should be a consistent paste throughout the process.
-
-
Drying:
-
Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Washing and Final Drying:
-
Wash the dried powder with a small amount of ethanol to remove any uncomplexed β-pinene from the surface.
-
Dry the final product under vacuum.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as FTIR, NMR, DSC, and TGA.
-
Visualizations
β-Pinene Degradation Pathway
Caption: Oxidative degradation pathway of β-pinene.
Troubleshooting Workflow for Nanoemulsion Instability
Caption: Troubleshooting logic for nanoemulsion instability.
Experimental Workflow for Microencapsulation
Caption: Workflow for β-pinene microencapsulation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nanoemulsion preparation [protocols.io]
- 5. dovepress.com [dovepress.com]
- 6. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: High-Purity Beta-Pinene Purification
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of high-purity beta-pinene (B31000). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and comparative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying beta-pinene to a high degree?
A1: The main challenge in obtaining high-purity beta-pinene lies in its separation from its structural isomer, alpha-pinene (B124742). Both are major components of readily available sources like turpentine (B1165885) oil and possess very similar physical properties, including close boiling points, making their separation by simple distillation difficult.[1] Additionally, crude turpentine contains other terpenes and impurities that need to be removed.[2][3][4]
Q2: What are the most common impurities found in crude beta-pinene sources?
A2: Crude sources of beta-pinene, such as turpentine oil derived from pine resin, contain a variety of impurities. The most significant impurity is alpha-pinene. Other common impurities are listed in the table below.[2][3][4]
Q3: Which purification technique is most suitable for obtaining high-purity beta-pinene?
A3: The choice of purification technique depends on the desired purity, scale of operation, and available equipment. Fractional distillation is the most common industrial method.[5] For higher purity, azeotropic distillation or chemical purification methods that selectively react with impurities can be employed.[6][7][8]
Q4: How can I accurately determine the purity of my beta-pinene sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most reliable and widely used analytical technique for determining the purity of beta-pinene.[9][10][11][12] This method allows for the separation and identification of beta-pinene from its isomers and other impurities, providing quantitative data on the purity of the sample.
Data Presentation
Table 1: Comparison of Beta-Pinene Purification Techniques
| Purification Technique | Achievable Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | 90-98%[7] | 40-50% of initial turpentine charge[13] | Scalable, well-established industrial process.[5] | Energy-intensive, challenging to achieve >98% purity due to close boiling points of isomers.[1] |
| Azeotropic Distillation | >98%[6] | Variable, depends on entrainer and process parameters. | Effective for separating close-boiling isomers.[6][14] | Requires an additional component (entrainer) that must be removed later, potentially adding complexity and cost.[15][16] |
| Chemical Purification | >99%[8] | High | Highly selective for removing specific impurities like alpha-pinene.[8] | Involves chemical reactions, requires additional steps for catalyst/reagent removal and product isolation, may generate byproducts. |
Table 2: Physical Properties of Alpha-Pinene and Beta-Pinene
| Property | Alpha-Pinene | Beta-Pinene | Reference |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | [17] |
| Molar Mass | 136.23 g/mol | 136.23 g/mol | [17] |
| Boiling Point | 155-156 °C | 164-166 °C | [17] |
| Density | ~0.858 g/cm³ | ~0.868 g/cm³ | [18] |
| Refractive Index | ~1.465 | ~1.478 | [19] |
Table 3: Common Impurities in Crude Turpentine Oil
| Impurity | Chemical Class | Boiling Point (°C) | Notes |
| Alpha-Pinene | Monoterpene | 155-156 | The most significant impurity due to its structural similarity and close boiling point to beta-pinene. |
| Camphene | Monoterpene | 159-160 | Another common terpene isomer present in turpentine. |
| Limonene | Monoterpene | 176 | A cyclic terpene with a distinct citrus scent. |
| Delta-3-Carene | Monoterpene | 170-172 | A bicyclic monoterpene found in many essential oils. |
| Terpinolene | Monoterpene | 184-185 | A p-menthane (B155814) monoterpene with a piney and citrusy aroma. |
| Sulfur Compounds | - | Variable | Present in crude sulfate (B86663) turpentine from the Kraft pulping process.[2] |
| Resin Acids | Diterpene Acids | >250 | High-boiling point compounds that are typically non-volatile under normal distillation conditions.[3] |
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of alpha-pinene and beta-pinene | - Inefficient column packing.- Incorrect reflux ratio.- Distillation rate is too fast. | - Use a column with a higher number of theoretical plates (e.g., Vigreux, packed column).- Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.[13]- Reduce the heating rate to ensure a slow and steady distillation. |
| Product contamination with lower or higher boiling impurities | - Inefficient fractionation.- "Flooding" of the column. | - Discard the initial "forerun" and final "tails" fractions, which are typically richer in impurities.- Reduce the heating rate to prevent the column from flooding. |
| Low yield of purified beta-pinene | - Excessive hold-up in the column.- Thermal degradation of pinenes. | - Use a smaller column or one with less packing material to minimize product loss.- Consider vacuum distillation to lower the boiling points and reduce the risk of thermal degradation.[20] |
| Inconsistent distillation temperature | - Fluctuations in heating.- Changes in atmospheric pressure. | - Use a temperature-controlled heating mantle and ensure stable heating.- If not using vacuum, monitor atmospheric pressure; for precise work, use a vacuum distillation setup with a pressure controller. |
Azeotropic Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete separation of the azeotrope | - Incorrect entrainer-to-feed ratio.- Inefficient distillation column. | - Optimize the amount of entrainer used. The correct ratio is crucial for forming the desired azeotrope.- Use a distillation column with sufficient theoretical plates to effectively separate the azeotrope from the desired product. |
| Difficulty in removing the entrainer from the final product | - Entrainer forms a stable emulsion with the product.- Entrainer has a boiling point close to the product. | - Choose an entrainer that forms a heterogeneous azeotrope, allowing for separation by decantation after condensation.[14]- Select an entrainer with a significantly different boiling point from beta-pinene to facilitate its removal by a second distillation step. |
| Contamination of the purified beta-pinene with the entrainer | - Inefficient separation of the two liquid phases after condensation. | - Allow sufficient time for the two phases to separate in the decanter.- Ensure the decanter is properly designed for efficient separation. |
Experimental Protocols
Protocol 1: Purification of Beta-Pinene by Fractional Distillation
Objective: To separate beta-pinene from a mixture containing alpha-pinene and other terpenes using fractional distillation.
Materials:
-
Crude turpentine oil or a mixture of pinenes
-
Heating mantle with a stirrer
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
-
Vacuum source and controller (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the crude pinene mixture and add a few boiling chips.
-
Initiating Distillation: Begin heating the flask gently. Turn on the cooling water to the condenser.
-
Establishing Equilibrium: As the mixture boils, vapor will rise into the fractionating column. Adjust the heating rate to allow the vapor to slowly ascend the column and establish a temperature gradient. You should observe a ring of condensing vapor rising through the column.
-
Collecting Fractions:
-
Forerun: Collect the initial distillate (the "forerun") in a separate flask. This fraction will be rich in lower-boiling impurities. The temperature at the distillation head will be relatively low and may fluctuate.
-
Alpha-Pinene Fraction: As the temperature stabilizes around the boiling point of alpha-pinene (~155-156 °C at atmospheric pressure), change the receiving flask to collect this fraction.
-
Intermediate Fraction: As the temperature begins to rise again, collect the intermediate fraction in a separate flask. This will be a mixture of alpha- and beta-pinene.
-
Beta-Pinene Fraction: When the temperature stabilizes at the boiling point of beta-pinene (~164-166 °C at atmospheric pressure), change the receiving flask to collect the purified beta-pinene.
-
Tails: As the distillation nears completion, the temperature may rise again or fluctuate. Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue. The final fraction is the "tails."
-
-
Analysis: Analyze the collected beta-pinene fraction for purity using GC-MS.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a beta-pinene sample and identify any impurities.
Materials:
-
Purified beta-pinene sample
-
Solvent (e.g., hexane (B92381) or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5MS or equivalent)[10]
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the beta-pinene sample in a suitable solvent (e.g., 1 µL of sample in 1 mL of solvent).
-
Instrument Setup:
-
Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., split ratio 50:1) to avoid overloading the column.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 60 °C) and ramps up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5 °C/min). This allows for the separation of compounds with different boiling points.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Set the ion source temperature to 230 °C and the transfer line temperature to 280 °C. Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Acquisition and Analysis:
-
Acquire the chromatogram and mass spectra of the separated components.
-
Identify the beta-pinene peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
Identify any impurity peaks in a similar manner.
-
Calculate the purity of the beta-pinene by determining the relative peak area of the beta-pinene peak compared to the total area of all peaks in the chromatogram (assuming similar response factors for all components). For more accurate quantification, use a calibration curve with a certified reference standard.
-
Mandatory Visualizations
Caption: Workflow for the purification of beta-pinene using fractional distillation.
Caption: Workflow for beta-pinene purification via azeotropic distillation.
Caption: Logical workflow for the chemical purification of beta-pinene.
References
- 1. benchchem.com [benchchem.com]
- 2. Difference Between Pine Oil and Turpentine Oil | Global Pine Products [globalpineproducts.com]
- 3. Chemical Compositions of Pine Resin, Rosin and Turpentine Oil From West Java - Neliti [neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. betapinene.com [betapinene.com]
- 6. US3987121A - Process for separating alpha-pinene from beta-pinene - Google Patents [patents.google.com]
- 7. CN104788278A - Method for extracting beta-pinene from pine resin - Google Patents [patents.google.com]
- 8. CN101973838B - Method for purifying beta-pinene and preparing alpha-epoxy pinane from turpentine oil - Google Patents [patents.google.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. waters.com [waters.com]
- 12. leco.co.jp [leco.co.jp]
- 13. nzic.org.nz [nzic.org.nz]
- 14. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 15. ripublication.com [ripublication.com]
- 16. Selecting entrainers for azeotropic distillation - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]
- 19. CN86104632B - High-efficiency extraction of alpha-pinene and beta-pinene from turpentine - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Autoxidation of Beta-Pinene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the autoxidation of beta-pinene (B31000) during storage.
Frequently Asked Questions (FAQs)
Q1: What is beta-pinene autoxidation?
A1: Beta-pinene autoxidation is a spontaneous degradation process that occurs when beta-pinene is exposed to oxygen.[1] This reaction is a free-radical chain reaction initiated by factors such as heat, light, and the presence of impurities. The process leads to the formation of various oxidation products, including hydroperoxides, alcohols, ketones, and epoxides, which can alter the purity, odor, and biological activity of beta-pinene.[1][2]
Q2: What are the primary factors that accelerate the autoxidation of beta-pinene?
A2: The primary factors that accelerate the autoxidation of beta-pinene are:
-
Oxygen: As a key reactant, the presence of oxygen is essential for autoxidation to occur.[1][3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the initiation and propagation of autoxidation.[1][3] Oxidation of beta-pinene can begin at temperatures as low as 339 K (66°C).[1]
-
Light Exposure: UV light can provide the energy to initiate the formation of free radicals, thereby triggering the autoxidation chain reaction.
-
Presence of Initiators: Impurities such as metal ions or peroxides from previous oxidation can act as initiators for the autoxidation process.
Q3: What are the common signs of beta-pinene degradation?
A3: Signs of beta-pinene degradation include:
-
Changes in color (e.g., yellowing).
-
An increase in viscosity.
-
The appearance of a sharp or unpleasant odor, which is different from the characteristic fresh, piney scent of pure beta-pinene.
-
The presence of peroxides, which can be detected using analytical methods.[1]
-
Chromatographic analysis (GC or HPLC) showing a decrease in the beta-pinene peak and the appearance of new peaks corresponding to oxidation products like nopinone, myrtenol, and pinocarveol.[2]
Q4: How should I store beta-pinene to minimize autoxidation?
A4: To minimize autoxidation, beta-pinene should be stored under the following conditions:[4][5][6][7][8]
-
Inert Atmosphere: Store under an inert gas such as nitrogen or argon to displace oxygen.[1][2] Beta-pinene is stable under a nitrogen atmosphere even at elevated temperatures.[1][2]
-
Cool and Dark Place: Store in a cool, dark location, ideally at a recommended storage temperature of 15–25 °C.[6] Avoid exposure to direct sunlight or other sources of UV light.
-
Tightly Sealed Containers: Use tightly sealed containers made of inert materials (e.g., amber glass) to prevent oxygen ingress and light exposure.[5][6][8]
-
Use of Antioxidants: Consider the addition of a suitable antioxidant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid degradation of beta-pinene despite refrigeration. | 1. The container is not airtight, allowing oxygen to enter. 2. The container is clear, allowing light exposure. 3. The sample has been repeatedly warmed to room temperature for use, accelerating oxidation. | 1. Ensure the container has a tight-fitting seal. Consider using parafilm for extra security. 2. Transfer the beta-pinene to an amber glass bottle. 3. Aliquot the beta-pinene into smaller, single-use vials to minimize temperature cycling and exposure of the bulk material. |
| Development of an off-odor in the stored beta-pinene. | Formation of volatile oxidation byproducts. | 1. Confirm degradation by analytical methods (e.g., GC-MS). 2. If degradation is confirmed, the material may not be suitable for your experiment. 3. Review and improve storage conditions for future batches. |
| Inconsistent experimental results using stored beta-pinene. | The purity of beta-pinene is decreasing over time due to autoxidation, leading to variability in its effective concentration and the presence of interfering oxidation products. | 1. Always use freshly opened or properly stored beta-pinene for critical experiments. 2. Establish a stability testing schedule for your stored beta-pinene using a validated analytical method. 3. Consider adding an antioxidant to your bulk supply of beta-pinene. |
| Precipitate formation in the beta-pinene sample. | Polymerization or the formation of insoluble oxidation products at advanced stages of degradation. | 1. The material is likely highly degraded and should not be used. 2. Properly dispose of the degraded material according to your institution's safety guidelines. |
Data on Beta-Pinene Oxidation
The following tables summarize quantitative data on the thermal and oxidative stability of beta-pinene.
Table 1: Thermal Stability of Beta-Pinene Under Oxygen Atmosphere
| Parameter | Value | Reference |
| Initial Exothermic Temperature | 333–338 K (60–65 °C) | [2] |
| Heat of Oxidation (-ΔH) | 2745–2973 J/g | [2] |
| Activation Energy for Oxidation (Ea) | 121.85 kJ/mol | [2] |
Table 2: Peroxide Formation in Beta-Pinene at Different Temperatures (7-hour duration)
| Temperature (K) | Peroxide Concentration (mmol/kg) | Reference |
| 333 | ~20 | [1] |
| 343 | ~55 | [1] |
| 358 | 84.70 | [1] |
| 373 | ~60 | [1] |
| 393 | ~20 | [1] |
Note: Peroxide concentration initially increases with temperature and then decreases as the peroxides themselves begin to decompose at higher temperatures.
Table 3: Peroxide Formation in Beta-Pinene Over Time at 358 K (85 °C)
| Oxidation Time (hours) | Peroxide Concentration (mmol/kg) | Reference |
| 1 | ~30 | [1] |
| 3 | ~65 | [1] |
| 5 | ~80 | [1] |
| 7 | 84.70 | [1] |
| 9 | ~75 | [1] |
| 11 | ~60 | [1] |
Experimental Protocols
Protocol 1: Monitoring Beta-Pinene Autoxidation via GC-MS
This protocol outlines a method for quantifying the degradation of beta-pinene and identifying its major oxidation products.
1. Sample Preparation:
- Store beta-pinene under the conditions you wish to evaluate (e.g., room temperature with air exposure, refrigerated under nitrogen).
- At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw a small aliquot of the sample.
- Prepare a dilute solution of the beta-pinene sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration appropriate for your GC-MS system.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
- Injector Temperature: 250 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 m/z.
3. Data Analysis:
- Identify the beta-pinene peak based on its retention time and mass spectrum.
- Identify major oxidation products (e.g., nopinone, myrtenol, pinocarveol) by comparing their mass spectra to a library (e.g., NIST).[2]
- Quantify the degradation of beta-pinene by measuring the decrease in its peak area over time relative to an internal standard.
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol provides a framework for testing the effectiveness of antioxidants in preventing beta-pinene autoxidation.
1. Materials:
- High-purity beta-pinene.
- Antioxidants to be tested (e.g., Butylated Hydroxytoluene (BHT), alpha-tocopherol).
- Control group: beta-pinene with no added antioxidant.
- Test groups: beta-pinene with varying concentrations of each antioxidant. A starting point for BHT could be in the range of 0.25-0.5 wt%.
2. Experimental Setup:
- Prepare the antioxidant-containing samples by dissolving the desired amount of antioxidant in beta-pinene. Ensure complete dissolution.
- Aliquot all samples (control and test groups) into identical vials, leaving some headspace for air.
- Expose all samples to accelerated degradation conditions (e.g., place in an oven at 40-50 °C, expose to a UV lamp).
3. Monitoring:
- At regular intervals, take samples from each group.
- Analyze the samples for the extent of oxidation. This can be done by:
- Peroxide Value Titration: A chemical method to quantify the concentration of hydroperoxides.[1]
- GC-MS Analysis (as per Protocol 1): To measure the remaining percentage of beta-pinene.
4. Evaluation:
- Compare the rate of degradation in the antioxidant-containing samples to the control.
- Determine the optimal concentration of each antioxidant that provides the most significant stabilizing effect.
Visualizations
Caption: Autoxidation pathway of beta-pinene and the inhibitory role of antioxidants.
Caption: Experimental workflow for evaluating the stability of beta-pinene.
Caption: Decision tree for selecting appropriate beta-pinene storage conditions.
References
- 1. Rates and Yields of Unimolecular Reactions Producing Highly Oxidized Peroxy Radicals in the OH Induced Autoxidation of α-pinene, β-pinene and Limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monoterpene terpinolene from the oil of Pinus mugo L. in concert with alpha-tocopherol and beta-carotene effectively prevents oxidation of LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02235K [pubs.rsc.org]
- 4. Unraveling the Autoxidation Mechanisms of Limonene, α-Pinene, and β-Pinene: A Computational Study with Reactivity Prediction Models. | Semantic Scholar [semanticscholar.org]
- 5. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trueterpenes.com [trueterpenes.com]
- 8. Antioxidant Activities of Ethanolic Extracts Obtained from α-Pinene-Containing Plants and Their Use in Cosmetic Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
preventing polymerization of beta-pinene during thermal analysis
Technical Support Center: Thermal Analysis of β-Pinene
Welcome to the technical support center for the thermal analysis of β-pinene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the thermal analysis of this reactive monoterpene.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the thermal analysis of β-pinene using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Q1: My TGA curve for β-pinene shows an unexpected mass gain at low temperatures (below 100°C). What could be the cause?
A1: An initial mass gain at relatively low temperatures is a strong indicator of an oxidation reaction. β-Pinene is susceptible to oxidation, especially when heated in the presence of oxygen. The initial exothermic temperature for the oxidation of β-pinene can be as low as 60-65°C (333-338 K)[1][2].
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Verify that your TGA instrument is properly purged with a high-purity inert gas, such as nitrogen or argon. Maintain a consistent and adequate gas flow rate throughout the experiment.
-
Check for Leaks: Inspect your instrument for any potential leaks that could allow air to enter the furnace.
-
Sample Loading: Minimize the exposure of the sample to air during preparation and loading into the TGA.
Q2: I am observing a broad, exothermic peak in my DSC curve at a temperature lower than the expected decomposition temperature, suggesting polymerization. How can I prevent this?
A2: Uncontrolled polymerization of β-pinene during DSC analysis can be triggered by heat, impurities, or contact with reactive surfaces.
Troubleshooting Steps:
-
Optimize the Heating Rate: A slower heating rate (e.g., 5-10 K/min) can sometimes promote polymerization by allowing the sample to spend more time at temperatures that favor this reaction. Conversely, a very fast heating rate may reduce the time for polymerization to occur before decomposition begins. Experiment with a range of heating rates (e.g., 5, 10, 20 K/min) to find an optimal condition for your analysis.
-
Use Inert Sample Pans: Standard aluminum pans can sometimes have a reactive oxide layer. Consider using more inert pan materials like alumina (B75360) (Al₂O₃) or gold-plated pans to minimize potential catalytic effects.
-
Sample Purity: Ensure the β-pinene sample is of high purity. Impurities can sometimes act as initiators for polymerization.
-
Sample Size: Use a small sample size (typically 1-5 mg) to ensure uniform heating and minimize thermal gradients within the sample.
Q3: The boiling of β-pinene in the TGA is causing erratic weight loss data before the actual decomposition. How can I obtain a stable baseline?
A3: The volatility of β-pinene (boiling point: 165-166°C) can lead to rapid evaporation, which can be mistaken for decomposition.
Troubleshooting Steps:
-
Use Appropriate Sample Pans: For volatile liquids, it is recommended to use a sealed sample pan with a pinhole in the lid. This creates a self-generated atmosphere inside the pan, which helps to suppress the boiling of the liquid and allows for a more controlled volatilization, leading to a smoother weight loss curve.
-
Isothermal Hold: Consider programming an initial isothermal hold at a temperature below the boiling point to allow for a controlled initial evaporation before the temperature ramp begins.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of β-pinene in an inert atmosphere?
A1: In a nitrogen atmosphere, β-pinene is thermally stable up to approximately 230°C (473 K). Above this temperature, isomerization and pyrolysis (thermal decomposition) begin to occur[2][3].
Q2: Should I use an inhibitor to prevent polymerization during the thermal analysis of β-pinene?
A2: While radical inhibitors like Butylated Hydroxytoluene (BHT) are used to stabilize β-pinene during bulk storage, their use in thermal analysis is not a standard practice and can complicate the interpretation of the results by introducing another component. The primary method for preventing unwanted reactions during thermal analysis is the strict control of experimental parameters, particularly maintaining an inert atmosphere. If polymerization is still suspected under optimal conditions, the use of a high-boiling point antioxidant could be considered as an investigative step, but it is not a routine procedure.
Q3: What are the typical products of β-pinene thermal decomposition?
A3: The thermal isomerization and pyrolysis of β-pinene can lead to a variety of products. A major product of the thermal isomerization of β-pinene is myrcene. At higher temperatures, further decomposition can occur, leading to the formation of other isomers and smaller hydrocarbon fragments[1].
Q4: Can the material of the TGA/DSC pan affect the results for β-pinene?
A4: Yes, the pan material can be a factor. While aluminum pans are common, they can have a thin oxide layer that may have catalytic activity. For reactive molecules like β-pinene, it is advisable to use more inert pans, such as alumina or gold, to minimize any potential for pan-catalyzed reactions.
Data Presentation
Table 1: Recommended Experimental Parameters for Thermal Analysis of β-Pinene
| Parameter | Recommended Value/Condition | Rationale |
| Atmosphere | Nitrogen or Argon (high purity) | Prevents oxidation, which can occur at temperatures as low as 60°C.[1][2] |
| Heating Rate | 5 - 20 K/min | Slower rates can improve resolution of thermal events, while faster rates may minimize time for polymerization.[1] |
| Sample Size | 1 - 10 mg | Ensures uniform heating and minimizes thermal gradients. |
| Sample Pan (TGA) | Sealed pan with a pinhole | Controls the evaporation of the volatile liquid. |
| Sample Pan (DSC) | Hermetically sealed pan | Prevents evaporation and maintains a constant pressure. |
| Pan Material | Alumina or Gold | Minimizes potential catalytic activity from the pan surface. |
Table 2: Key Thermal Events for β-Pinene
| Thermal Event | Approximate Temperature Range (°C) | Atmosphere | Notes |
| Oxidation Onset | 60 - 65 | Air or Oxygen | Exothermic process, results in mass gain in TGA.[1][2] |
| Boiling Point | 165 - 166 | N/A | Can cause rapid mass loss in TGA if not controlled. |
| Onset of Isomerization/Decomposition | > 230 | Inert (Nitrogen/Argon) | Endothermic process in DSC, followed by mass loss in TGA.[2][3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in HPLC analysis of beta-pinene
Technical Support Center: HPLC Analysis of Beta-Pinene (B31000)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of beta-pinene.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of beta-pinene HPLC analysis?
A1: A matrix effect in HPLC analysis of beta-pinene refers to the alteration of the analytical signal (peak area or height) of beta-pinene caused by the presence of other co-eluting components in the sample matrix.[1] The "matrix" comprises all substances in the sample other than beta-pinene, such as lipids, proteins, salts, and other terpenes in a complex essential oil or biological sample.[2] These effects can lead to either signal suppression (lower than expected response) or enhancement (higher than expected response), ultimately affecting the accuracy and reproducibility of quantification.[1][2]
Q2: What are the common sources of matrix effects when analyzing beta-pinene?
A2: Common sources of matrix effects in beta-pinene analysis depend on the sample type:
-
Essential Oils: Other terpenes, terpenoids, fatty acids, and waxes that have similar chromatographic behavior.
-
Biological Samples (e.g., plasma, tissue): Phospholipids, proteins, salts, and endogenous molecules are major contributors.[1] Anticoagulants used during blood collection can also interfere.[1]
-
Environmental Samples (e.g., water, soil): Humic acids, fulvic acids, and other organic matter can co-elute with beta-pinene.
Q3: How can I determine if my beta-pinene analysis is affected by matrix effects?
A3: The most common and reliable method is the post-extraction spike comparison .[3] This involves comparing the signal response of beta-pinene in a standard solution (neat solvent) to the response of the same amount of beta-pinene spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte).[3][4] A significant difference between these two signals indicates the presence of a matrix effect.[1] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5]
Q4: What is the formula to calculate the matrix effect?
A4: The matrix effect (ME) can be quantified using the following formula:
ME (%) = ( (Peak Response in Spiked Post-Extracted Blank) / (Peak Response in Neat Standard) ) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates signal suppression.
-
An ME value > 100% indicates signal enhancement.
Similarly, a Matrix Factor (MF) is often calculated:
MF = (Peak Response in Spiked Post-Extracted Blank) / (Peak Response in Neat Standard)
-
An MF of 1 suggests no matrix effect, < 1 suggests suppression, and > 1 suggests enhancement.[3]
Q5: How can I minimize or eliminate matrix effects in my beta-pinene HPLC method?
A5: Several strategies can be employed:
-
Optimize Sample Preparation: This is one of the most effective approaches.[2] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation can remove a significant portion of interfering matrix components.[2][6] For essential oils, a simple dilution might be sufficient.
-
Improve Chromatographic Separation: Modifying the mobile phase composition, gradient profile, or using a different stationary phase can help separate beta-pinene from interfering compounds.[6]
-
Use a Suitable Internal Standard (IS): An ideal internal standard, such as a stable isotope-labeled version of beta-pinene, co-elutes with the analyte and experiences the same matrix effects, thus compensating for signal variations.[5][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can compensate for consistent matrix effects.[7][8]
Troubleshooting Guide: Matrix Effects in Beta-Pinene Analysis
This guide addresses common issues encountered during the HPLC analysis of beta-pinene that may be related to matrix effects.
| Observed Problem | Potential Cause (Matrix-Related) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with the peak. Overloading the column with matrix components. | - Improve sample cleanup to remove interferences. - Dilute the sample extract before injection. - Optimize chromatographic conditions for better separation. |
| Inaccurate Quantification (Low or High Recovery) | Signal suppression or enhancement from the sample matrix. | - Quantitatively assess the matrix effect using the post-extraction spike method. - Implement a more effective sample preparation technique (e.g., SPE). - Use a stable isotope-labeled internal standard. - Prepare calibration standards in a matched matrix.[7][8] |
| Poor Reproducibility (High %RSD) | Variable matrix effects between different sample injections. Inconsistent sample cleanup. | - Ensure the sample preparation method is robust and consistently applied. - Check for carryover from highly concentrated matrix components. - Use an internal standard to correct for variability. |
| Shifting Retention Times | Buildup of matrix components on the column, altering its chemistry. | - Implement a column washing step between injections. - Use a guard column to protect the analytical column from strongly retained matrix components.[9] - Improve the sample cleanup procedure. |
| Gradual Increase in Backpressure | Accumulation of precipitated matrix components (e.g., proteins) on the column frit or packing material.[9] | - Filter all samples through a 0.22 µm filter before injection. - Incorporate a protein precipitation step for biological samples. - Use a guard column and replace it regularly.[9] |
Quantitative Data Summary
The following table summarizes validation data from studies involving the analysis of terpenes, including pinenes, in complex matrices. This illustrates typical performance parameters that can be achieved with a validated method designed to minimize matrix effects.
| Parameter | Matrix | Analyte(s) | Result | Reference |
| Matrix Effect | Cannabis | 30 Terpenes (incl. β-pinene) | < 10% | [10] |
| Recovery (Absolute) | Rodent Blood | Alpha-pinene (B124742) | ≥ 88.7% (with IS) | |
| Recovery | Cannabis | 12 Cannabinoids | 73-121% | [10] |
| Precision (RSD) | Rodent Blood | Alpha-pinene | ≤ 7.1% | |
| Accuracy (RE) | Rodent Blood | Alpha-pinene | ≤ ±13.4% |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
This protocol details the steps to quantitatively determine the matrix effect for beta-pinene in a given sample matrix.
Objective: To calculate the Matrix Effect (ME) or Matrix Factor (MF) by comparing the analyte response in a clean solvent versus its response in a post-extracted sample matrix.
Materials:
-
Blank matrix samples (free of beta-pinene)
-
Beta-pinene certified reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
All necessary equipment for your established sample preparation procedure (e.g., SPE cartridges, centrifuge)
-
Validated HPLC system with a suitable detector (e.g., UV, MS)
Methodology:
-
Prepare Set A: Beta-Pinene in Neat Solution
-
Prepare a standard solution of beta-pinene in the mobile phase or reconstitution solvent at a known concentration (e.g., a mid-point of your calibration curve).
-
Analyze this solution via HPLC (n=3-6 replicates).
-
Calculate the mean peak area or height. This is Response (Neat) .
-
-
Prepare Set B: Spiked Post-Extraction Blank Matrix
-
Take a blank matrix sample and perform your complete sample extraction and cleanup procedure.
-
After the final extraction step and just before the final volume adjustment or injection, spike the extracted blank matrix with the same amount of beta-pinene standard as in Set A.
-
Analyze this spiked extract via HPLC (n=3-6 replicates, using different lots of blank matrix if available).
-
Calculate the mean peak area or height. This is Response (Post-Spike) .
-
-
Prepare Set C: Unspiked Post-Extraction Blank Matrix (Optional but Recommended)
-
Process a blank matrix sample through the entire sample preparation procedure without adding any beta-pinene standard.
-
Analyze this extract to ensure there are no interfering peaks at the retention time of beta-pinene.
-
-
Calculation:
-
Calculate the Matrix Effect (%) using the formula: ME (%) = (Response (Post-Spike) / Response (Neat)) * 100
-
Alternatively, calculate the Matrix Factor: MF = Response (Post-Spike) / Response (Neat)
-
Interpretation of Results:
-
ME ≈ 100% (MF ≈ 1): Negligible matrix effect.
-
ME < 100% (MF < 1): Ion suppression or signal loss is occurring.
-
ME > 100% (MF > 1): Ion enhancement or signal increase is occurring.
A common acceptance criterion in regulated bioanalysis is a %RSD of the matrix factor across different lots of matrix of ≤15%.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. youtube.com [youtube.com]
- 2. Separation of (-)-beta-Pinene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of novel HPLC Method for Simultaneous determination of seven compounds(Alpha Pinene, Beta Pinene, Camphene, Pinene linalool, safrole, Anisaldehyde, Acetoanisole) in Anise essential oil – Experiment Journal [experimentjournal.com]
- 5. US3987121A - Process for separating alpha-pinene from beta-pinene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-MS determination of the oxidation products of the reaction between alpha- and beta-pinene and OH radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating the insecticidal efficacy of beta-pinene against specific pests
A Comparative Analysis of the Insecticidal Efficacy of Beta-Pinene (B31000) Against Key Stored-Product Pests
For researchers, scientists, and professionals in drug development exploring eco-friendly alternatives to conventional synthetic insecticides, the monoterpene beta-pinene presents a promising avenue. Found in the essential oils of numerous plants, beta-pinene has demonstrated significant insecticidal and repellent properties against a range of agricultural and stored-product pests. This guide provides an objective comparison of beta-pinene's efficacy against major stored-product insects, supported by experimental data, and details the methodologies for evaluating its performance.
Efficacy of Beta-Pinene Against Stored-Product Pests
Beta-pinene has been shown to be effective against several key stored-product pests, including the red flour beetle (Tribolium castaneum), the rice weevil (Sitophilus oryzae), and the lesser grain borer (Rhyzopertha dominica). Its efficacy is typically evaluated through fumigant and contact toxicity assays, with outcomes measured in terms of mortality rates and the concentration required to achieve 50% mortality (LC50).
Comparative Efficacy Data
The following table summarizes the insecticidal efficacy of beta-pinene against various stored-product pests, with comparisons to other natural compounds and a conventional synthetic insecticide where available.
| Pest Species | Bioassay Type | Compound | Concentration/Dose | Exposure Time | Mortality Rate (%) | LC50 Value | Reference |
| Tribolium castaneum | Fumigant | Beta-Pinene | - | 24 h | - | 1.624 µl/cm³ | [1] |
| Tribolium castaneum | Fumigant | Alpha-Pinene | - | 24 h | - | 0.998 µl/cm³ | [1] |
| Sitophilus oryzae | Fumigant | Beta-Pinene | 500 µl/L air | 12 h | 66.7 | - | |
| Sitophilus oryzae | Fumigant | Beta-Pinene | 500 µl/L air | 24 h | 100 | - | |
| Sitophilus oryzae | Fumigant | Alpha-Pinene | 500 µl/L air | 12 h | 93.3 | - | |
| Sitophilus oryzae | Fumigant | Eucalyptol | 500 µl/L air | 12 h | 96.7 | - | |
| Rhyzopertha dominica | - | P. nigrum extract | - | 120 h | 67.81 | - | [2] |
| Semiaphis heraclei | Spray | Beta-Pinene derivative | 1000 mg/L | 72 h | 100 | - | [3] |
| Mythimna separata | - | Beta-Pinene derivative | - | - | 100 | - | [3] |
Mechanism of Action: Targeting the Nervous System
The primary mode of action for beta-pinene's insecticidal activity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[4][5][6][7] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, beta-pinene causes an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect. In-silico molecular docking studies suggest that beta-pinene can interact with the active site of AChE.[4]
Below is a diagram illustrating the proposed mechanism of acetylcholinesterase inhibition by beta-pinene.
Caption: Proposed mechanism of beta-pinene's insecticidal action through the inhibition of acetylcholinesterase (AChE) in the insect synapse.
Experimental Protocols
To ensure the reproducibility and validity of insecticidal efficacy studies, detailed experimental protocols are essential. The following outlines a standard methodology for fumigant and contact toxicity bioassays.
Fumigant Toxicity Bioassay
This method evaluates the toxicity of volatile compounds like beta-pinene in an enclosed space.
-
Insect Rearing: Test insects are reared on a suitable diet under controlled conditions of temperature, humidity, and photoperiod.
-
Test Arenas: Glass jars or vials of a specific volume are used as test arenas.
-
Application of Compound: A filter paper impregnated with a known concentration of beta-pinene (dissolved in a suitable solvent like acetone) is placed inside the sealed arena. A control group with only the solvent is also prepared.
-
Introduction of Insects: A specific number of adult insects are introduced into each arena.
-
Incubation: The arenas are kept under the same controlled conditions as insect rearing.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 6, 12, 24, 48, and 72 hours). Insects are considered dead if they show no movement when prodded with a fine brush.
-
Data Analysis: The percentage of mortality is corrected using Abbott's formula if mortality is observed in the control group. LC50 values are calculated using probit analysis.
Contact Toxicity Bioassay
This method assesses the toxicity of a compound upon direct contact with the insect cuticle.
-
Insect Rearing: As described for the fumigant bioassay.
-
Preparation of Test Solutions: Serial dilutions of beta-pinene are prepared in a suitable solvent.
-
Topical Application: A micro-syringe is used to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Control insects receive only the solvent.
-
Holding Conditions: Treated insects are placed in ventilated containers with a food source and kept under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at specified time intervals.
-
Data Analysis: The percentage of mortality is corrected, and LD50 (lethal dose for 50% of the population) values are determined using probit analysis.
Below is a diagram illustrating the general experimental workflow for evaluating insecticidal efficacy.
Caption: General experimental workflow for assessing the insecticidal efficacy of beta-pinene.
Conclusion
The available data strongly suggest that beta-pinene is a viable natural insecticide with significant potential for the management of stored-product pests. Its mode of action, targeting the insect nervous system, and its efficacy at relatively low concentrations make it an attractive alternative to synthetic pesticides. However, further research is needed to optimize application methods, evaluate its efficacy in real-world storage conditions, and perform comprehensive comparisons with a wider range of conventional insecticides. The detailed experimental protocols provided in this guide offer a framework for conducting such vital research, paving the way for the development of new and sustainable pest management strategies.
References
- 1. web.uni-plovdiv.bg [web.uni-plovdiv.bg]
- 2. entomoljournal.com [entomoljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. β-pinene ameliorates ICV-STZ induced Alzheimer's pathology via antioxidant, anticholinesterase, and mitochondrial protective effects: In-silico and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Beta-Pinene and Limonene as Green Solvents
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and environmentally friendly practices in research and industry has led to a growing interest in green solvents. Among the most promising candidates are terpenes, a class of volatile organic compounds derived from plants. This guide provides an objective comparison of two prominent terpenes, beta-pinene (B31000) and limonene (B3431351), evaluating their performance as green solvents based on experimental data.
Solvency Performance: A Quantitative Comparison
The efficacy of a solvent is primarily determined by its ability to dissolve a solute. This can be quantified using Hansen Solubility Parameters (HSP) and computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS).
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that "like dissolves like" and break down the total cohesive energy of a liquid into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] Solvents with similar HSP values to a solute are more likely to dissolve it.
| Parameter | Beta-Pinene | Limonene | Unit |
| Dispersion (δD) | 16.9 | 17.2 | MPa0.5 |
| Polar (δP) | 1.8 | 1.8 | MPa0.5 |
| Hydrogen Bonding (δH) | 3.1 | 4.3 | MPa0.5 |
Source:[2]
The HSP values for beta-pinene and limonene are quite similar, indicating that they have comparable solvency power for a wide range of non-polar to moderately polar compounds. The slightly higher hydrogen bonding parameter (δH) for limonene suggests it may have a marginal advantage in dissolving substances with some hydrogen bonding capabilities.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
Extraction Efficiency: Experimental Evidence
Both beta-pinene and limonene have been investigated as green alternatives to conventional solvents like n-hexane for the extraction of natural products.
A comparative study on the extraction of oil from the microalgae Chlorella vulgaris using Soxhlet extraction demonstrated that both d-limonene and α-pinene (a major component of turpentine, which also contains β-pinene) showed similar extraction kinetics and yields to n-hexane.[8] Another study comparing extraction methods for limonene from citrus peels found that sonication yielded significantly higher amounts of limonene compared to traditional Soxhlet extraction.[9]
In a study on the extraction of d-limonene from tangerine peel using a Soxhlet extractor, different solvents were compared. The results showed that ethyl alcohol yielded the highest amount of d-limonene (7.77 mg/g of peel), followed by n-hexane (0.49 mg/g) and ether (0.28 mg/g), with an optimal extraction time of 2 hours.[10]
Experimental Protocols
Soxhlet Extraction of Essential Oils
This protocol provides a general methodology for the extraction of essential oils from plant materials using either beta-pinene or limonene as the solvent.
Materials:
-
Dried and ground plant material (e.g., citrus peel, pine needles)
-
Beta-pinene or limonene (solvent)
-
Soxhlet extraction apparatus (round-bottom flask, Soxhlet extractor, condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Boiling chips
-
Rotary evaporator
Procedure:
-
A known mass of the dried and ground plant material is placed in a cellulose extraction thimble.
-
The thimble is placed into the Soxhlet extractor.
-
The round-bottom flask is filled with the chosen solvent (beta-pinene or limonene) to approximately two-thirds of its volume, and boiling chips are added.
-
The Soxhlet apparatus is assembled and placed on the heating mantle.
-
The solvent is heated to its boiling point and allowed to reflux for a predetermined period (e.g., 2-6 hours).[10][11]
-
During this time, the solvent vapor bypasses the thimble, condenses in the condenser, and drips back into the thimble, extracting the desired compounds.
-
Once the extraction is complete, the apparatus is allowed to cool.
-
The solvent containing the extracted compounds is collected from the round-bottom flask.
-
The solvent is then removed using a rotary evaporator to yield the crude extract.
Safety and Environmental Profile
Both beta-pinene and limonene are classified as flammable liquids.[12][13][14] They can cause skin irritation and may cause an allergic skin reaction.[12][14][15] Both are also considered very toxic to aquatic life with long-lasting effects.[12][14][15]
GHS Hazard Comparison
| Hazard Statement | Beta-Pinene | Limonene |
| Flammable Liquid | Category 3[13][14] | Category 3[12][16] |
| Skin Irritation | Category 2[14] | Category 2[12][17] |
| Skin Sensitization | Category 1[14] | Category 1[12][17] |
| Aspiration Hazard | Category 1[14][18] | Category 1[12] |
| Acute Aquatic Toxicity | Category 1[14][19] | Category 1[20] |
| Chronic Aquatic Toxicity | Category 1[14][19] | Category 1[20] |
Source:[12][13][14][16][17][18][19][20]
While both solvents present similar hazards, it is crucial to handle them with appropriate personal protective equipment and to prevent their release into the environment.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. COSMO-RS - Wikipedia [en.wikipedia.org]
- 4. (364h) Solvent Mixture Design Using COSMO-RS Descriptors and Molecular Simulations | AIChE [proceedings.aiche.org]
- 5. scm.com [scm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jmnspecialties.com [jmnspecialties.com]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. consolidated-chemical.com [consolidated-chemical.com]
- 15. fishersci.com [fishersci.com]
- 16. sds.metasci.ca [sds.metasci.ca]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. carlroth.com [carlroth.com]
- 19. response.epa.gov [response.epa.gov]
- 20. chemicalbook.com [chemicalbook.com]
A Comparative Guide to Analytical Methods for Beta-Pinene Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of beta-pinene (B31000), a bicyclic monoterpene with significant therapeutic potential, is paramount. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental results. This guide provides a comprehensive comparison of the two primary analytical techniques for beta-pinene quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This comparison is based on a synthesis of validation data from various studies, offering a clear overview of each method's performance.
Performance Comparison of Analytical Methods
The choice between GC and HPLC for beta-pinene analysis depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the key performance parameters for each method based on published validation data.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful and widely used technique for the analysis of volatile compounds like beta-pinene.
| Validation Parameter | GC-MS Performance | GC-FID Performance |
| Linearity (r²) | > 0.99 | 0.9993 - 1.0000[1] |
| Limit of Detection (LOD) | 0.02 - 0.9 mg L⁻¹[1] | 0.02 - 0.9 mg L⁻¹[1] |
| Limit of Quantification (LOQ) | 0.08 - 3.0 mg L⁻¹[1] | 0.08 - 3.0 mg L⁻¹[1] |
| Accuracy (Recovery %) | 91.6 - 105.7%[2] | 96.0 - 104%[3] |
| Precision (%RSD) | 0.28 - 11.18%[2] | < 4.2%[3] |
High-Performance Liquid Chromatography (HPLC)
While less common for highly volatile compounds, HPLC can be a viable alternative for beta-pinene analysis, especially when dealing with complex matrices or when simultaneous analysis of less volatile compounds is required.
| Validation Parameter | HPLC-UV Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Not explicitly reported for beta-pinene |
| Limit of Quantification (LOQ) | Not explicitly reported for beta-pinene |
| Accuracy (Recovery %) | Not explicitly reported for beta-pinene |
| Precision (%RSD) | Not explicitly reported for beta-pinene |
Note: Specific performance data for HPLC analysis of beta-pinene is not as readily available in the reviewed literature, which primarily focuses on GC-based methods for this analyte. The provided information for HPLC is based on general capabilities and validation of methods for similar compounds.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the quantification of beta-pinene using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure based on common practices for the analysis of monoterpenes in various matrices.
1. Sample Preparation:
-
Extraction: For solid samples (e.g., plant material, tissues), extraction with a suitable organic solvent (e.g., hexane, ethyl acetate) is necessary. Techniques like soxhlet extraction, ultrasound-assisted extraction, or headspace sampling can be employed.
-
Dilution: The extracted sample is diluted to a concentration within the linear range of the instrument.
-
Internal Standard: An internal standard (e.g., n-tridecane) is often added to improve the accuracy and precision of the quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A GC system equipped with a mass spectrometer detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Quantification:
-
Quantification is typically performed using a calibration curve generated from standards of known beta-pinene concentrations. The peak area of beta-pinene is normalized to the peak area of the internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the analysis of beta-pinene, though less common than GC.
1. Sample Preparation:
-
Extraction and Dilution: Similar to the GC-MS protocol, the sample is extracted and diluted with a solvent compatible with the HPLC mobile phase.
-
Filtration: The sample should be filtered through a 0.45 µm filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 210 nm.
3. Quantification:
-
Quantification is achieved by comparing the peak area of beta-pinene in the sample to a calibration curve prepared from pure standards.
Method Validation and Cross-Validation Workflow
The following diagrams illustrate the typical workflows for validating an analytical method and for performing a cross-validation to compare two different methods.
Caption: Workflow for the validation of an analytical method.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of pinene content in black liquor by solvent-assisted/pyrogallol-protected headspace gas chromatography (HS-GC) [agris.fao.org]
A Comparative Analysis of the Pharmacological Effects of β-Pinene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Pinene, a bicyclic monoterpene, is a prominent constituent of the essential oils of many plants, including pine species. It exists as two enantiomers, (+)-β-pinene and (-)-β-pinene, which are non-superimposable mirror images of each other. While structurally similar, these enantiomers can exhibit distinct pharmacological activities due to the stereospecific nature of their interactions with biological targets. This guide provides a comparative overview of the known pharmacological effects of (+)-β-pinene and (-)-β-pinene, supported by experimental data and detailed methodologies, to aid in research and drug development endeavors.
Data Presentation
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of β-pinene enantiomers, revealing a notable difference in their efficacy.
| Microorganism | (+)-β-Pinene MIC (µg/mL) | (-)-β-Pinene MIC (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans ATCC 10231 | 234 | >20,000 | [1] |
| Cryptococcus neoformans T1-444 | 117 | >20,000 | [1] |
| Rhizopus oryzae UCP1506 | 468 | >20,000 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) BMB9393 | 4,150 | >20,000 | [1] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of β-Pinene Enantiomers. The data clearly indicates that (+)-β-pinene possesses significant antimicrobial activity against a range of fungal and bacterial pathogens, whereas (-)-β-pinene is largely inactive at the tested concentrations.[1]
Cytotoxicity
The cytotoxic effects of the active enantiomer, (+)-β-pinene, have been evaluated to assess its safety profile.
| Cell Line | Concentration (µg/mL) | % Cell Viability Reduction | Reference |
|---|---|---|---|
| Murine Macrophages | 250 | 42.3% | [1] |
Table 2: Cytotoxicity of (+)-β-Pinene. At a concentration of 250 µg/mL, (+)-β-pinene demonstrated a moderate reduction in the viability of murine macrophages.[1]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Figure 1: Workflow for Broth Microdilution Assay. A schematic representation of the steps involved in determining the Minimum Inhibitory Concentration (MIC) of the β-pinene enantiomers.
Protocol Details:
-
Preparation of Compounds: Stock solutions of (+)-β-pinene and (-)-β-pinene are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for yeast).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for the growth of the microorganism (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (XTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, consequently, cell viability.
Figure 2: Experimental Workflow for the XTT Cytotoxicity Assay. This diagram outlines the key steps in assessing the effect of (+)-β-pinene on the viability of murine macrophages.
Protocol Details:
-
Cell Seeding: Murine macrophages are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of (+)-β-pinene and incubated for a specific duration (e.g., 24 hours).
-
XTT Addition: Following the treatment period, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture is added to each well.
-
Incubation: The plate is incubated for a further period (e.g., 4 hours) to allow for the conversion of XTT to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The percentage of cell viability is calculated relative to untreated control cells.
Other Pharmacological Effects: A Gap in Enantiomeric Comparison
While the antimicrobial effects of β-pinene enantiomers are well-differentiated, comparative data for other pharmacological activities are less clear. Many studies have investigated the effects of β-pinene without specifying the enantiomer used, or have focused on the α-pinene isomers.
Anti-inflammatory Activity
Some studies have reported anti-inflammatory effects for β-pinene. For instance, in a model of alloxan-induced diabetes in rats, β-pinene (enantiomer not specified) demonstrated a significant reduction in paw edema.[2] However, another study investigating the anti-inflammatory and chondroprotective activity in human chondrocytes found that while (+)-α-pinene was a potent inhibitor of inflammatory pathways, β-pinene (enantiomer not specified) was inactive. This highlights the need for further research to specifically compare the anti-inflammatory potential of (+)-β-pinene and (-)-β-pinene.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Figure 3: Workflow of the Carrageenan-Induced Paw Edema Assay. This diagram illustrates the procedure for evaluating the anti-inflammatory effects of β-pinene enantiomers in an animal model.
Anticonvulsant Activity
Research has suggested that β-pinene possesses anticonvulsant properties. In a study using the pentylenetetrazole (PTZ)-induced convulsion model in mice, β-pinene (enantiomer not specified) at a dose of 400 mg/kg significantly decreased the intensity of seizures.[3] The study also suggested that the anticonvulsant action may be related to a reduction in hippocampal nitrite (B80452) levels and striatal dopamine (B1211576) and norepinephrine (B1679862) content.[3] However, a direct comparison of the anticonvulsant efficacy of (+)-β-pinene and (-)-β-pinene is currently lacking in the scientific literature.
Analgesic and Anxiolytic Activities
The analgesic and anxiolytic potential of β-pinene has been reported in a number of reviews, but specific comparative studies on its enantiomers are scarce.[4] The evaluation of these effects often involves behavioral models such as the formalin test for analgesia and the elevated plus-maze for anxiety. Future research should focus on elucidating the enantioselective contributions to these neuropharmacological activities.
Conclusion
The pharmacological profile of β-pinene is demonstrably influenced by its stereochemistry. The available evidence strongly indicates that the antimicrobial activity of β-pinene resides primarily in the (+)-enantiomer. For other significant pharmacological effects, including anti-inflammatory, anticonvulsant, analgesic, and anxiolytic activities, there is a clear need for further enantioselective studies. A comprehensive understanding of the distinct properties of (+)-β-pinene and (-)-β-pinene will be crucial for the targeted development of new therapeutic agents derived from this common natural monoterpene. Researchers are encouraged to explicitly identify the enantiomers used in their studies to build a more complete and accurate pharmacological profile of these promising natural compounds.
References
- 1. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoglycemic, Hypolipidemic, and Anti-Inflammatory Effects of Beta-Pinene in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of alpha- and beta-pinene effect on PTZ-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
The Entourage Effect in Action: Evaluating the Synergistic Potential of Beta-Pinene with Other Terpenes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Beta-Pinene (B31000)
Beta-pinene, a bicyclic monoterpene found in the essential oils of many plants, including pine trees and rosemary, is well-regarded for its distinct woody, pine-like aroma. Beyond its fragrance, beta-pinene exhibits a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Emerging research indicates that the therapeutic potential of beta-pinene can be significantly amplified when used in combination with other terpenes and therapeutic agents, a phenomenon often referred to as the "entourage effect." This guide provides a comparative analysis of the synergistic effects of beta-pinene, supported by experimental data, to inform future research and drug development endeavors.
Antimicrobial Synergy: A Potent Combination Against Drug-Resistant Bacteria
The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the combination of conventional antibiotics with natural compounds that can enhance their efficacy. Research has demonstrated a significant synergistic effect between (+)-β-pinene and the fluoroquinolone antibiotic ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.
Quantitative Data:
| Compound Combination | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| (+)-β-Pinene + Ciprofloxacin | MRSA | (+)-β-Pinene: 6250 | (+)-β-Pinene: 1562.5 | 0.5 | Synergistic |
| Ciprofloxacin: 0.5 | Ciprofloxacin: 0.125 |
MIC: Minimum Inhibitory Concentration; FICI: Fractional Inhibitory Concentration Index. A FICI value of ≤ 0.5 is considered synergistic.
Experimental Protocol: Checkerboard Microdilution Assay
The synergistic antimicrobial activity of (+)-β-pinene and ciprofloxacin was determined using the checkerboard microdilution method.
-
Preparation of Compounds: Stock solutions of (+)-β-pinene and ciprofloxacin are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Checkerboard Setup: A two-dimensional array of concentrations is created. One compound is serially diluted along the x-axis of the plate, and the other compound is serially diluted along the y-axis. This results in wells containing various combinations of the two compounds.
-
Inoculation: Each well is inoculated with a standardized suspension of MRSA (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound(s) that visibly inhibits bacterial growth.
-
Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Caption: Workflow for the checkerboard microdilution assay.
Anticancer Synergy: Enhancing the Efficacy of Chemotherapy
Paclitaxel (B517696) is a potent chemotherapeutic agent used in the treatment of various cancers, including non-small-cell lung carcinoma (NSCLC). However, its efficacy can be limited by side effects and the development of drug resistance. A study by Zhang et al. (2015) demonstrated that β-pinene exhibits a synergistic antitumor effect with paclitaxel against human NSCLC A549 cells.[1]
Quantitative Data:
The synergistic interaction between β-pinene and paclitaxel was evaluated using isobologram analysis. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the individual agents and their combination were determined.
| Compound | IC50 (µM) |
| Paclitaxel | 0.8 |
| β-Pinene | 150 |
| Paclitaxel + β-Pinene (Combination) | 0.2 + 75 |
The isobologram visually demonstrates the synergistic relationship, with the data point for the combination falling below the line of additivity.
Experimental Protocol: Isobologram Analysis
-
Cell Culture: Human NSCLC A549 cells are cultured in appropriate media.
-
Cytotoxicity Assay: The cytotoxicity of paclitaxel, β-pinene, and their combination is determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the compounds for a specified period (e.g., 48 hours). The MTT reagent is then added, and the absorbance is measured to determine cell viability.
-
IC50 Determination: The IC50 values for each compound and their combination are calculated from the dose-response curves.
-
Isobologram Construction: An isobologram is constructed by plotting the IC50 value of paclitaxel on the y-axis and the IC50 value of β-pinene on the x-axis. The line of additivity connects these two points. The experimental IC50 value of the combination is then plotted on the graph. A point falling below the line of additivity indicates synergy.
Caption: Logical flow of isobologram analysis for synergy.
Anti-inflammatory Synergy: A Hypothetical Combination for Further Investigation
While the individual anti-inflammatory properties of β-pinene are recognized, research specifically quantifying its synergistic anti-inflammatory effects with other terpenes is still emerging. However, based on their known mechanisms of action, a combination of β-pinene and linalool (B1675412) presents a promising avenue for investigation. Both terpenes have demonstrated the ability to modulate inflammatory pathways, suggesting a potential for synergistic or additive effects.
Proposed Synergistic Combination: Beta-Pinene and Linalool
-
Beta-Pinene's Mechanism: Studies have shown that β-pinene can inhibit the production of pro-inflammatory mediators.
-
Linalool's Mechanism: Linalool has been reported to suppress the activation of the NF-κB pathway, a key regulator of inflammation.
A combination of these two terpenes could potentially lead to a more potent anti-inflammatory effect by targeting multiple points in the inflammatory cascade.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
A common in vitro model to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of β-pinene, linalool, or their combination for 1 hour.
-
Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated for each treatment group compared to the LPS-stimulated control. The potential for synergy would be indicated if the combination of β-pinene and linalool shows a significantly greater inhibition of NO production than the sum of their individual effects.
Caption: Potential synergistic targets of beta-pinene and linalool.
Conclusion
The synergistic effects of beta-pinene with other terpenes and therapeutic agents represent a compelling area of research with significant potential for the development of more effective and safer treatments for a variety of conditions. The data presented in this guide highlight the enhanced antimicrobial and anticancer activities of beta-pinene when used in combination. While the synergistic anti-inflammatory potential of beta-pinene with other terpenes requires further quantitative investigation, the mechanistic rationale is strong. The provided experimental protocols offer a foundation for researchers to further explore and validate these synergistic interactions, paving the way for novel therapeutic applications.
References
Unveiling the Antimicrobial Power of Beta-Pinene: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the antimicrobial efficacy and mechanism of action of natural compounds like beta-pinene (B31000) is crucial in the quest for novel therapeutic agents. This guide provides a comprehensive comparison of beta-pinene's antimicrobial performance against established alternatives, supported by experimental data and detailed protocols.
Beta-pinene, a monoterpene commonly found in the essential oils of various plants, has demonstrated significant antimicrobial properties against a broad spectrum of bacteria and fungi. Its potential as a natural antimicrobial agent warrants a closer examination of its efficacy and the underlying mechanisms through which it exerts its effects.
Performance Snapshot: Beta-Pinene vs. Standard Antimicrobials
To contextualize the antimicrobial potency of beta-pinene, its Minimum Inhibitory Concentration (MIC) values are compared with those of the widely used antifungal drug, fluconazole, and the broad-spectrum antibiotic, ciprofloxacin (B1669076). The following tables summarize the MIC values obtained from various studies against common pathogens. It is important to note that direct comparisons should be made with caution as the data is aggregated from different studies, and experimental conditions may vary.
Table 1: Antifungal Activity of (+)-β-Pinene vs. Fluconazole against Candida albicans
| Compound | Candida albicans MIC (µg/mL) | Reference |
| (+)-β-Pinene | 187 | [1][2][3] |
| Fluconazole | 0.5 - 2 | [4][5] |
Table 2: Antibacterial Activity of (+)-β-Pinene vs. Ciprofloxacin against Staphylococcus aureus
| Compound | Staphylococcus aureus MIC (µg/mL) | Reference |
| (+)-β-Pinene | 6250 (MRSA) | [1][2][3] |
| Ciprofloxacin | 0.25 - 1 (MSSA & MRSA) | [6][7][8][9][10] |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), MSSA (Methicillin-susceptible Staphylococcus aureus). The enantiomer (+)-β-pinene has been shown to be the more active form.[1][2][3]
Delving into the Mechanism of Action
The antimicrobial activity of beta-pinene is primarily attributed to its ability to disrupt microbial cell structures and interfere with essential metabolic pathways.[11][12] The lipophilic nature of beta-pinene facilitates its accumulation in the lipid-rich cell membranes of microorganisms, leading to a cascade of disruptive events.
Key Mechanisms:
-
Cell Membrane and Wall Disruption: Beta-pinene's primary mode of action involves compromising the integrity of the microbial cell membrane and, in fungi, the cell wall.[13][14] This disruption leads to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death.
-
Inhibition of Ergosterol (B1671047) Biosynthesis: In fungi, beta-pinene has been shown to interfere with the ergosterol biosynthesis pathway.[13][15][16][17] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, beta-pinene disrupts membrane fluidity and function, leading to fungal growth inhibition. Molecular docking studies suggest an interaction with delta-14-sterol reductase, an enzyme in the ergosterol pathway.[13][15][16]
The following diagram illustrates the proposed mechanism of action of beta-pinene against fungal cells.
Caption: Proposed mechanism of action of beta-pinene against fungal cells.
Experimental Protocols for Antimicrobial Assays
Accurate and reproducible experimental data are the cornerstone of antimicrobial research. The following are detailed methodologies for key in vitro assays used to validate the antimicrobial activity of compounds like beta-pinene.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial suspension adjusted to 0.5 McFarland standard, beta-pinene stock solution, and control antimicrobial agents.
-
Procedure:
-
Prepare serial two-fold dilutions of beta-pinene and control agents in the culture broth in the microtiter plate.
-
Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (microbe, no drug) and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism.
-
Procedure:
-
Prepare flasks containing culture broth with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculate the flasks with a standardized microbial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto agar to determine the number of viable colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time to generate a time-kill curve.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an antimicrobial agent to prevent biofilm formation.
-
Procedure:
-
In a 96-well plate, add the microbial suspension and the antimicrobial agent at various concentrations.
-
Incubate the plate to allow for biofilm formation (typically 24-48 hours).
-
After incubation, gently wash the wells to remove planktonic (free-floating) cells.
-
Stain the adherent biofilm with a 0.1% crystal violet solution.
-
After a short incubation, wash away the excess stain.
-
Solubilize the stain bound to the biofilm with a solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain using a microplate reader (e.g., at 570-595 nm). The absorbance is proportional to the amount of biofilm.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the antimicrobial susceptibility of a test compound.
Caption: A typical experimental workflow for antimicrobial susceptibility testing.
References
- 1. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of a-Pinene and β-Pinene Enantiomers [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Activity, Mode of Action, Docking Prediction and Anti-biofilm Effects of (+)-β-pinene Enantiomers against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of beta-pinene on yeast membrane functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Efficacy of Beta-Pinene: A Comparative Analysis of Natural versus Synthetic Sources
Beta-pinene (B31000), a bicyclic monoterpene, is a prominent constituent of the essential oils of many plants, notably pine species.[1][2] Its wide range of reported pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects, has garnered significant interest within the scientific community.[2][3] As with many natural products, the question of whether the efficacy of beta-pinene is dependent on its origin—natural extraction versus chemical synthesis—is a critical consideration for researchers and drug development professionals. This guide provides a comparative analysis based on available experimental data, detailing the biological activities of beta-pinene and outlining the methodologies used to evaluate its efficacy.
While direct, head-to-head experimental studies comparing the efficacy of commercially available natural versus synthetic beta-pinene are not extensively documented in the reviewed literature, a comprehensive analysis of studies on beta-pinene's bioactivities, which often utilize naturally derived forms, provides a strong foundation for understanding its therapeutic potential. Synthetic chemistry, on the other hand, offers the advantage of producing specific isomers and derivatives, which can lead to enhanced or more targeted biological effects.[4]
Antimicrobial and Antifungal Efficacy
A significant body of research has focused on the antimicrobial and antifungal properties of beta-pinene. Notably, studies have demonstrated that the biological activity can be dependent on the specific enantiomer of the pinene.
Table 1: Minimum Inhibitory Concentration (MIC) of Beta-Pinene Enantiomers Against Various Microorganisms
| Microorganism | (+)-β-pinene MIC (µg/mL) | (-)-β-pinene MIC (µg/mL) |
| Candida albicans | 187 | >20,000 |
| Cryptococcus neoformans | 117 | >20,000 |
| Rhizopus oryzae | 780 | >20,000 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4,150 | >20,000 |
Source: Silva et al., 2012[5][6]
The data clearly indicates that the (+)-β-pinene enantiomer exhibits significant microbicidal activity against a range of fungal and bacterial pathogens, while the (-)-β-pinene enantiomer is largely inactive.[5][6][7] This highlights the stereospecificity of beta-pinene's biological action.
Experimental Protocols
The following outlines a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of beta-pinene, a fundamental assay in assessing antimicrobial efficacy.
1. Microorganism Preparation:
-
Bacterial or fungal strains are cultured on appropriate agar (B569324) plates.
-
A suspension of the microorganism is prepared in a sterile saline solution and its density is adjusted to a 0.5 McFarland standard.
-
The suspension is then further diluted in culture medium to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Broth Microdilution Assay:
-
A serial two-fold dilution of beta-pinene is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria).
-
Each well is inoculated with the prepared microorganism suspension.
-
Positive (microorganism and medium without beta-pinene) and negative (medium only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
3. MIC Determination:
-
The MIC is defined as the lowest concentration of beta-pinene that completely inhibits the visible growth of the microorganism.
A general workflow for this process is illustrated below:
References
- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature [mdpi.com]
- 2. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Pinene's Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the anti-inflammatory properties of beta-pinene (B31000), a bicyclic monoterpene found in the essential oils of many plants. Its efficacy is compared with established anti-inflammatory agents, supported by experimental data from in vivo and in vitro studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Quantitative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory effects of beta-pinene have been quantified in several preclinical models. The following tables summarize the key findings and provide a comparison with the non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802).
Table 1: In Vivo Anti-Inflammatory Activity of Beta-Pinene in the Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference |
| Beta-Pinene | 50 | 3 | 29.6 | [1] |
| Beta-Pinene | 50 | 4 | 36.0 | [1] |
| Beta-Pinene | 50 | 24 | 32.7 | [1] |
| Diclofenac | 5 | 2 | 56.17 | [2] |
| Diclofenac | 20 | 3 | 71.82 | [2] |
| Diclofenac | 40 | - | 70.0 - 72.5 (max inhibition) | [3] |
Table 2: In Vivo Anti-Inflammatory Activity of Beta-Pinene in the Carrageenan-Induced Peritonitis Model
| Treatment | Effect on Leukocyte Migration | Inhibition (%) | Reference |
| Beta-Pinene | Granulocyte Reduction | 50.1 | [1] |
| Beta-Pinene | Monocyte Migration Reduction | 44.4 | [1] |
| Beta-Pinene | Lymphocyte Migration Reduction | 37.9 | [1] |
| Diclofenac | Reduction of rolling leukocytes | Dose-dependent | [4] |
| Diclofenac | Reduction of adherent leukocytes | Dose-dependent | [4] |
Table 3: In Vitro Anti-Inflammatory Activity of Pinene Isomers
| Compound | Cell Type | Effect | Notable Finding | Reference |
| (+)-α-Pinene | Human Chondrocytes | Inhibition of IL-1β-induced inflammatory and catabolic pathways | More potent than (-)-α-pinene and β-pinene | [5] |
| (-)-α-Pinene | Human Chondrocytes | Less active than (+)-α-pinene | - | [5] |
| β-Pinene | Human Chondrocytes | Inactive | - | [5] |
| α-Pinene | Mouse Peritoneal Macrophages | Decreased production of IL-6, TNF-α, and NO | - | [6] |
Mechanistic Insights: Signaling Pathways
Beta-pinene exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have indicated that a primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (200-250 g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment: Beta-pinene (e.g., 50 mg/kg) or a reference drug like diclofenac is administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection. A control group receives the vehicle.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
2. Carrageenan-Induced Peritonitis in Rats
This model evaluates the effect of a compound on leukocyte migration.
-
Animals: Male Wistar rats are used.
-
Induction of Inflammation: An intraperitoneal injection of 1 mL of 1% carrageenan suspension in saline is administered.
-
Treatment: Test compounds are administered prior to carrageenan injection.
-
Leukocyte Count: Four hours after carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with a known volume of saline containing EDTA. The total and differential leukocyte counts in the peritoneal fluid are determined using a hemocytometer and stained smears, respectively.
-
Data Analysis: The number of total and differential leukocytes in the treated groups is compared to the control group to determine the percentage of inhibition of leukocyte migration.
In Vitro Assays
1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
-
Cell Line: Murine macrophage cell line, such as RAW 264.7, is commonly used.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of beta-pinene for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This assay quantifies the effect of a compound on the production of key pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 macrophages or other suitable immune cells.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with beta-pinene at various concentrations.
-
Stimulate the cells with LPS.
-
Collect the cell culture supernatant at an appropriate time point (e.g., 6-24 hours).
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: The cytokine concentrations in the treated groups are compared to the LPS-stimulated control group to determine the percentage of inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a test compound like beta-pinene.
Conclusion
The available data suggests that beta-pinene possesses significant anti-inflammatory properties, demonstrated through the inhibition of edema, leukocyte migration, and the production of pro-inflammatory mediators. Its mechanism of action appears to be, at least in part, through the modulation of the NF-κB signaling pathway. While direct comparative data with NSAIDs like diclofenac in terms of cyclooxygenase (COX) enzyme inhibition is currently lacking in the reviewed literature, the in vivo and in vitro studies provide a strong foundation for its potential as a novel anti-inflammatory agent. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile in humans.
References
- 1. Blockade of leukocyte haptokinesis and haptotaxis by ketoprofen, diclofenac and SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Reaction Kinetics of α-Pinene and β-Pinene with Hydroxyl Radicals
A detailed examination of the atmospheric degradation of two key biogenic volatile organic compounds, α-pinene and β-pinene, through their reactions with hydroxyl (OH) radicals reveals distinct kinetic and mechanistic differences that influence their atmospheric lifetimes and the formation of secondary organic aerosols. This guide provides a comprehensive comparison of their reaction kinetics, supported by experimental data, detailed methodologies, and visual representations of the underlying chemical processes.
Executive Summary
Both α-pinene and β-pinene are significant contributors to global biogenic volatile organic compound (BVOC) emissions and play a crucial role in atmospheric chemistry. Their primary atmospheric sink is the reaction with hydroxyl radicals. While both reactions proceed rapidly, subtle structural differences between the two isomers lead to variations in their reaction rates and, more significantly, in the distribution of their oxidation products. This comparison highlights that β-pinene generally reacts faster with OH radicals than α-pinene, leading to a shorter atmospheric lifetime. The product distribution for α-pinene oxidation is often dominated by pinonaldehyde, whereas β-pinene oxidation yields a more complex mixture including nopinone.
Data Presentation: Reaction Kinetics and Product Yields
The following tables summarize the key kinetic parameters and product yields for the gas-phase reactions of α-pinene and β-pinene with hydroxyl radicals, as determined by various experimental studies.
Table 1: Comparative Reaction Rate Constants and Arrhenius Parameters
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Equation (k = A exp(-Ea/RT)) | Atmospheric Lifetime | Reference |
| α-Pinene | (5.00 ± 0.20) x 10⁻¹¹ to (6.08 ± 0.24) x 10⁻¹¹ | k(T) = (1.21 ± 0.20) x 10⁻¹¹ exp[(441 ± 46)/T] | 5.8 hours | [1][2] |
| β-Pinene | (6.97 ± 0.23) x 10⁻¹¹ to (7.95 ± 0.52) x 10⁻¹¹ | k(T) = (1.65 ± 0.10) x 10⁻¹¹ exp[(470 ± 17)/T] | 3.8 hours | [1][2] |
Note: The rate constants show a negative temperature dependence, which is characteristic of OH addition reactions to alkenes.[1][3][4][5] The atmospheric lifetimes are estimated based on an average global hydroxyl radical concentration.[1][4]
Table 2: Major Gaseous Oxidation Products and Reported Molar Yields
| Compound | Major Products | Reported Molar Yields (%) | Reference |
| α-Pinene | Pinonaldehyde, Formaldehyde, Acetone, Pinic acid, Pinonic acid | Pinonaldehyde: 6 - 87, Formaldehyde: 11 ± 5, Acetone: 19 ± 6 | [6][7][8][9] |
| β-Pinene | Nopinone, Acetone, Formaldehyde | N/A (Yields are less consistently reported in the literature) | [10] |
Note: Product yields can vary significantly depending on experimental conditions such as NOx levels and temperature.[6][9]
Experimental Protocols
The data presented in this guide are derived from a variety of experimental techniques designed to study gas-phase chemical kinetics and product formation under atmospheric conditions. Key methodologies include:
1. Relative Rate/Discharge Flow/Mass Spectrometry (RR/DF/MS):
This technique is used to determine the rate constant of a reaction of interest relative to a reference reaction with a known rate constant.
-
Hydroxyl Radical Generation: OH radicals are typically produced by the reaction of H atoms with NO₂ or through microwave discharge of a precursor gas mixture.[1]
-
Reactant Introduction: A known concentration of the pinene isomer and a reference compound are introduced into a flow tube.
-
Reaction and Detection: The reactants are mixed with the OH radicals, and the decay of the pinene and the reference compound is monitored along the length of the flow tube using a mass spectrometer. The ratio of the rate constants can be determined from the relative decay rates.[1][4] This method has been used to investigate the kinetics of α-pinene and β-pinene with OH radicals at pressures of 1-8 Torr and temperatures ranging from 240-340 K.[1][3][4]
2. Flash Photolysis/Resonance Fluorescence:
This is an absolute method for determining reaction rate constants.
-
Hydroxyl Radical Generation: A pulse of UV light from a flash lamp or laser photolyzes a precursor molecule (e.g., H₂O₂ or O₃/H₂O) to produce a transient concentration of OH radicals.[2][11]
-
Detection: The concentration of OH radicals is monitored over time by resonance fluorescence, where a light source excites the OH radicals, and the resulting fluorescence is detected at a right angle to the excitation beam.
-
Kinetic Measurement: The decay of the OH radical concentration in the presence of a known excess of the pinene isomer is measured to determine the pseudo-first-order rate constant, from which the bimolecular rate constant is derived.[2]
3. Atmospheric Simulation Chambers (e.g., SAPHIR):
Large-scale chambers are used to simulate atmospheric conditions and study complex chemical systems.
-
Chamber Setup: These are large volume (several cubic meters) reactors made of inert materials (e.g., FEP film) to minimize wall effects. They are equipped with instruments to control temperature, humidity, and light conditions (to simulate sunlight).[6][10]
-
Experiment Execution: Known concentrations of the pinene isomer, an OH radical precursor (e.g., H₂O₂ or HONO), and other relevant atmospheric species (like NOx) are introduced into the chamber. The mixture is then irradiated to initiate photochemistry.[6][10]
-
In-situ Monitoring: A suite of analytical instruments is used to monitor the concentrations of reactants, intermediates, and products in real-time. This includes techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and various spectroscopic methods for detecting radicals and trace gases.[6][7][10]
Mandatory Visualizations
The following diagrams illustrate the generalized reaction pathways of α-pinene and β-pinene with hydroxyl radicals and a typical experimental workflow for studying these reactions.
Caption: Generalized reaction pathways for α-pinene and β-pinene with OH radicals.
Caption: A typical experimental workflow for studying pinene-OH radical kinetics.
Conclusion
The reactions of α-pinene and β-pinene with hydroxyl radicals are fundamental processes in atmospheric chemistry. While both isomers react rapidly, the kinetic data consistently show that β-pinene has a slightly higher reaction rate constant and consequently a shorter atmospheric lifetime. The product distributions also differ, with pinonaldehyde being a characteristic major product of α-pinene oxidation. These differences have important implications for the formation of secondary organic aerosols and the overall oxidative capacity of the atmosphere in forested regions. Further research, particularly in determining the product yields of β-pinene oxidation under various atmospheric conditions, is crucial for refining atmospheric models.
References
- 1. Kinetics study of reactions of α-pinene and β-pinene with hydroxyl radical at 1-8 Torr and 240-340 K using the relative rate/discharge flow/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. ACP - Investigation of the α-pinene photooxidation by OH in the atmospheric simulation chamber SAPHIR [acp.copernicus.org]
- 7. Identification of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by gas and high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Pinene - Wikipedia [en.wikipedia.org]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. ACP - Investigation of the β-pinene photooxidation by OH in the atmosphere simulation chamber SAPHIR [acp.copernicus.org]
- 11. acp.copernicus.org [acp.copernicus.org]
A Comparative Guide to Beta-Pinene Synthesis: Assessing Protocol Reproducibility
For researchers and professionals in drug development and chemical synthesis, the reliable production of beta-pinene (B31000), a versatile bicyclic monoterpene, is of significant interest. This guide provides an objective comparison of common beta-pinene synthesis protocols, supported by experimental data, to assess their reproducibility and performance. We delve into both chemical and biological synthesis routes, offering detailed methodologies for key experiments.
Comparative Performance of Beta-Pinene Synthesis Protocols
The selection of a synthesis protocol for beta-pinene is contingent on desired purity, yield, scalability, and the starting material. Below is a summary of quantitative data from various published methods.
| Synthesis Method | Starting Material | Catalyst/Enzyme System | Key Parameters | Reported Yield/Titer of β-Pinene | Reported Purity/Product Ratio | Reference(s) |
| Chemical Synthesis | ||||||
| Isomerization | α-Pinene | 0.5% Palladium on Alumina | Atmospheric reflux | > 4.5% of the isomerizate | Not specified | [1] |
| Photocatalytic Isomerization | β-Pinene to α-Pinene | Pd@TiO2 | UVA irradiation (365 nm), Isopropanol, N2 atmosphere, 5 minutes | >95% conversion to α-pinene | >95% yield of α-pinene | [2] |
| Pyrolysis | β-Pinene | Heat (673–1023 K) | Low pressure (91.99 kPa) | Up to 85% (Myrcene) | Not applicable | [3] |
| Biological Synthesis | ||||||
| Microbial Synthesis (E. coli) | Glucose | Mevalonate (B85504) pathway, A. grandis GPPS and A. grandis PS | Shake flask culture | ~28 mg/L (total pinene) | ~58% β-pinene | |
| Microbial Synthesis (E. coli) | Glucose | Mevalonate pathway, A. grandis GPPS-PS fusion protein | Shake flask culture | 32 mg/L (total pinene) | Not specified | [4][5] |
| Microbial Synthesis (E. coli) | Glucose | Evolved E. coli with modular co-culture | Whole-cell biocatalysis | 166.5 mg/L (total pinene) | Not specified | [6] |
| Enzymatic Synthesis (in vitro) | Geranyl Pyrophosphate | (-)-pinene cyclase from Salvia officinalis | Incubation with enzyme | Not quantified | Produces (-)-β-pinene | [7] |
Experimental Protocols
Reproducibility is critically dependent on the specifics of the experimental procedure. Here, we provide detailed methodologies for two prominent synthesis protocols.
Protocol 1: Photocatalytic Isomerization of β-Pinene to α-Pinene
This method, while focused on the conversion of beta-pinene to its isomer, is a well-documented and reproducible photocatalytic process.
Materials:
-
β-pinene
-
Pd@TiO2 catalyst
-
Isopropanol (IPA)
-
Nitrogen gas
-
UVA LED lamp (365 nm)
-
Reaction vessel (e.g., quartz tube)
-
Magnetic stirrer
-
Gas chromatograph-flame ionization detector (GC-FID) for analysis
Procedure:
-
Synthesize the Pd@TiO2 catalyst according to a reported protocol.[2]
-
In a reaction vessel, disperse a specific amount of the Pd@TiO2 catalyst in isopropanol. For example, 8 mg of catalyst in 4 mL of IPA.[8]
-
Add the desired amount of β-pinene to the mixture (e.g., 0.25 mmol).[8]
-
Seal the reaction vessel and purge with nitrogen gas to create an inert atmosphere.[2]
-
Place the vessel under a UVA LED lamp (e.g., centered at 365 nm) and begin irradiation while stirring the mixture.[2][8]
-
The reaction can proceed to completion in as little as five minutes.[2]
-
After the reaction, the catalyst can be separated by centrifugation for reuse.[8]
-
Analyze the product mixture using GC-FID to determine the conversion and yield of α-pinene.[8]
Protocol 2: Microbial Synthesis of Pinene in Escherichia coli
This protocol outlines the general steps for producing pinene, including beta-pinene, using metabolically engineered E. coli.
Materials:
-
E. coli strain engineered with the mevalonate pathway (for IPP and DMAPP production).
-
Expression vector containing the genes for a geranyl diphosphate (B83284) synthase (GPPS) and a pinene synthase (PS).
-
Luria-Bertani (LB) medium or other suitable growth medium.
-
Appropriate antibiotics for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Dodecane (B42187) or other organic solvent for in-situ extraction.
-
Incubator shaker.
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis.
Procedure:
-
Transform the engineered E. coli strain with the expression vector carrying the GPPS and PS genes.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of production medium with the starter culture.
-
Grow the cells at 37°C with shaking until they reach a specific optical density (e.g., OD600 of 0.6-0.8).
-
Induce protein expression by adding IPTG to a final concentration of, for example, 0.1-1 mM.
-
Simultaneously, add an overlay of an organic solvent like dodecane (e.g., 10% v/v) to capture the volatile pinene product and reduce its toxicity to the cells.
-
Continue the culture at a lower temperature (e.g., 30°C) for a set period (e.g., 48-72 hours).
-
After incubation, separate the organic layer from the culture broth.
-
Analyze the organic layer by GC-MS to identify and quantify the produced α- and β-pinene.
Visualizing the Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the biosynthetic pathway of pinene and a general experimental workflow for its microbial production.
Caption: Biosynthetic pathway of α- and β-pinene from Acetyl-CoA.
Caption: General workflow for microbial synthesis of beta-pinene.
References
- 1. US3325553A - Isomerization of alpha-pinene - Google Patents [patents.google.com]
- 2. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Production of Pinene in Escherichia coli by Using a Combination of Tolerance, Evolution, and Modular Co-culture Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclizations of geranyl pyrophosphate to (+)-alpha-pinene and (-)-beta-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Thermal Stability of α-Pinene and β-Pinene: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the thermal stability of terpenes like α-pinene and β-pinene is critical for ensuring the safety, quality, and efficacy of products during manufacturing, storage, and application. This guide provides an objective comparison of the thermal stability of these two common monoterpenes, supported by experimental data and detailed methodologies.
Turpentine, a renewable resource with applications ranging from fragrance production to biofuel additives, is primarily composed of α-pinene and β-pinene.[1][2][3] Their unsaturated nature and high chemical activity make a thorough understanding of their thermal properties and potential hazards essential.[1][2][3]
Quantitative Comparison of Thermal Stability Parameters
The thermal stability of α-pinene and β-pinene has been investigated under both inert (nitrogen) and oxidative (air) atmospheres. The key parameters from these studies are summarized below.
| Parameter | α-Pinene | β-Pinene | Experimental Conditions | Source |
| Thermal Stability in Nitrogen Atmosphere | Stable up to 473 K (200 °C) | Stable up to 473 K (200 °C) | Accelerating Rate Calorimetry (ARC) | [1][2][4] |
| Initial Exothermic Temperature (Oxidation) | 333–338 K (60-65 °C) | 333–338 K (60-65 °C) | ARC and C80 Calorimeter | [1][2][4] |
| Heat of Oxidation (-ΔH) | 2745–2973 J/g | 2745–2973 J/g | ARC and C80 Calorimeter | [1][2][4] |
| Oxidation Activation Energy (Ea) - ARC | 116.25 kJ/mol | 121.85 kJ/mol | Accelerating Rate Calorimetry (ARC) | [1][5] |
| Oxidation Activation Energy (Ea) - TGA (KAS method) | 60.84 kJ/mol | 52.00 kJ/mol | Thermogravimetric Analysis (TGA) in air | [2][5] |
| Oxidation Activation Energy (Ea) - TGA (FWO method) | 70.83 kJ/mol | 57.98 kJ/mol | Thermogravimetric Analysis (TGA) in air | [2][5] |
| Oxidation Activation Energy (Ea) - TGA (Friedman method) | 64.30 kJ/mol | 64.30 kJ/mol | Thermogravimetric Analysis (TGA) in air | [2][5] |
| Decomposition Onset in Supercritical Ethanol (B145695) | 280 °C | 340 °C | Co-thermolysis in supercritical ethanol | [3] |
Under an inert nitrogen atmosphere, both α-pinene and β-pinene are thermally stable up to 473 K, with no significant exothermic decomposition reactions observed.[1][2][4][5] However, in the presence of oxygen, their oxidation begins at a much lower temperature range of 333–338 K.[1][2][4]
Conflicting data exists regarding which isomer is more stable. One study using Accelerating Rate Calorimetry (ARC) determined a slightly higher oxidation activation energy for β-pinene (121.85 kJ/mol) compared to α-pinene (116.25 kJ/mol), suggesting β-pinene is marginally more stable.[1][5] Conversely, another study performing thermolysis in supercritical ethanol found that α-pinene begins to decompose at 280°C, while β-pinene remains stable up to 340°C.[3] Thermogravimetric analysis (TGA) in air suggests that α-pinene is slightly more reactive than β-pinene.[6] These discrepancies may arise from the different experimental conditions and methodologies employed.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the thermal stability data.
1. Accelerating Rate Calorimetry (ARC) and C80 Calorimetry:
These techniques were used to investigate the thermal stability and oxidation characteristics of α-pinene and β-pinene.[1][2][4]
-
Objective: To determine the initial exothermic temperature, heat of reaction, and activation energy of oxidation.
-
Procedure:
-
A sample of α-pinene or β-pinene is placed in a sealed container within the calorimeter.
-
For stability tests in an inert atmosphere, the container is purged with nitrogen.[1][2][4] For oxidation studies, it is pressurized with oxygen or air.
-
The sample is heated in a stepwise manner. After each temperature increase, the instrument monitors the sample's self-heating rate.
-
If the self-heating rate exceeds a predefined threshold, the calorimeter enters an adiabatic mode, tracking the temperature and pressure changes resulting from the exothermic reaction.
-
The initial temperature at which self-heating is detected is the initial exothermic temperature.
-
The total heat released is calculated from the temperature rise.
-
Kinetic parameters, such as activation energy, are derived from the temperature and pressure data over time.
-
2. Thermogravimetric Analysis (TGA):
TGA was employed to study the thermal degradation of α-pinene and β-pinene under both air and nitrogen atmospheres at various heating rates (3, 5, 10, and 20 K/min).[6]
-
Objective: To determine the kinetic parameters of thermal degradation, including activation energy.
-
Procedure:
-
A small sample of α-pinene or β-pinene is placed in a crucible within the TGA instrument.
-
The sample is heated at a constant rate under a controlled atmosphere (air or nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting data of mass loss versus temperature is used to calculate the activation energy of degradation using various kinetic models (e.g., KAS, FWO, Friedman).[2][5]
-
3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS):
This method is used to identify the thermal degradation products of pinenes.
-
Objective: To identify the chemical compounds formed during the thermal decomposition of α-pinene and β-pinene.
-
Procedure:
-
A sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis).
-
The resulting volatile degradation products are introduced into a gas chromatograph (GC) for separation.
-
The separated components are then analyzed by a mass spectrometer (MS) for identification based on their mass spectra.
-
Visualizing Experimental Workflows and Decomposition Pathways
Caption: Experimental workflow for comparative thermal stability analysis.
The thermal decomposition of α-pinene and β-pinene proceeds through different pathways, leading to distinct primary products.
Caption: Thermal decomposition pathways of α-pinene and β-pinene.
References
- 1. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02235K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,5,5-Trimethyl-6-methylene-cyclohexene (β-Pinene)
For Immediate Reference: This document provides critical safety and logistical guidance for the proper disposal of 1,5,5-Trimethyl-6-methylene-cyclohexene, also known as β-Pinene. Adherence to these procedures is essential for laboratory safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste in compliance with regulations.
I. Immediate Safety and Hazard Information
This compound is classified as a flammable liquid and poses several health and environmental hazards.[1][2][3] Understanding these risks is the first step toward safe handling and disposal.
Emergency First Aid Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing and wash it before reuse.[2][5] If skin irritation or a rash occurs, seek medical advice.[3][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[2][3][4] Rinse the mouth with water and contact a poison control center or physician immediately.[3] This substance can be fatal if swallowed and enters the airways.[2]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent escalation.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[3][7]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3][5] Use only non-sparking tools and explosion-proof equipment during cleanup.[1][2]
-
Containment: Prevent the spill from spreading or entering drains and waterways by using dikes or absorbents.[1][5][8]
-
Absorption: Soak up the spill with inert, non-combustible absorbent materials such as sand, dry earth, vermiculite, or diatomaceous earth.[1][5][7]
-
Collection and Storage: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for disposal as hazardous waste.[1][9]
-
Decontamination: Thoroughly clean the spill area to remove any residual contamination.
III. Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be conducted in accordance with federal, state, and local regulations.
-
Waste Classification: Classify the waste containing this compound as a hazardous waste.[2] Refer to the quantitative data table below for specific hazard classifications.
-
Segregation: Keep this compound waste separate from other chemical waste to prevent incompatible mixtures.
-
Containerization: Collect the waste in a designated and compatible container that is in good condition and can be tightly sealed.[3][10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical, and any other information required by your institution's environmental health and safety department.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials.[3][5][7] The storage area should be designed for flammable liquids.[7]
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction facility.[6] Approved disposal methods include controlled incineration with flue gas scrubbing.[6] Do not discharge this chemical into sewer systems.[6]
-
Contaminated Packaging: Triple-rinse contaminated containers.[6] The rinsed containers may be offered for recycling or reconditioning.[6] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[6]
IV. Quantitative Data for Disposal
| Parameter | Value | Reference |
| UN Number | 2319 | [1][8][11][12] |
| Proper Shipping Name | TERPENE HYDROCARBONS, N.O.S. | [1][8][11] |
| Hazard Class | 3 (Flammable Liquid) | [1][8][11][12] |
| Packing Group | III (Substance presenting low danger) | [1][8][11][12] |
| Environmental Hazards | Marine Pollutant (IMDG only), Toxic to aquatic life with long-lasting effects. | [1][13] |
V. Experimental Protocols
The disposal procedures outlined in this document are based on standard hazardous waste management protocols as detailed in safety data sheets. No experimental protocols were cited for the generation of this disposal guidance.
VI. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. recarroll.com [recarroll.com]
- 2. vigon.com [vigon.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. semiochemical.com [semiochemical.com]
- 5. axxence.de [axxence.de]
- 6. echemi.com [echemi.com]
- 7. response.epa.gov [response.epa.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. TERPENE HYDROCARBONS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for 1,5,5-Trimethyl-6-methylene-cyclohexene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,5,5-Trimethyl-6-methylene-cyclohexene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves. | Inspect gloves prior to use. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | Follow OSHA respirator regulations. |
| Hand Protection | Chemical-resistant gloves. | Inspect prior to use. Wash and dry hands after handling.[2] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area.[2]
-
Avoid all contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Take precautionary measures against static discharge by grounding all equipment.[1][3]
-
Do not eat, drink, or smoke in the handling area.[4]
Storage:
-
Store away from heat, sparks, open flames, and hot surfaces.[1][3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][5]
Emergency and First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of an exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[3][5] If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1][3] |
In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][2] Firefighters should wear self-contained breathing apparatus.[2][3]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Accidental Release Measures:
-
Avoid dust formation.[2]
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Use personal protective equipment as outlined above.
-
Prevent further leakage or spillage if it is safe to do so.[2][3]
-
Contain the spill and collect it for disposal.
Disposal:
-
The chemical can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, or sewer systems.[2]
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this chemical from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
